molecular formula C7H15NO2 B1423244 (4-Methoxypiperidin-4-yl)methanol CAS No. 1082040-31-0

(4-Methoxypiperidin-4-yl)methanol

Cat. No.: B1423244
CAS No.: 1082040-31-0
M. Wt: 145.2 g/mol
InChI Key: DPBSQLYPDQHIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxypiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Methoxypiperidin-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Methoxypiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxypiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxypiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBSQLYPDQHIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694615
Record name (4-Methoxypiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-31-0
Record name (4-Methoxypiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methoxypiperidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (4-Methoxypiperidin-4-yl)methanol from 4-Piperidone: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of (4-Methoxypiperidin-4-yl)methanol, a valuable building block in modern medicinal chemistry, starting from the readily available precursor, 4-piperidone. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives are of high interest for developing novel therapeutics.[1][2] This document moves beyond a simple recitation of procedural steps, focusing on the underlying strategic decisions, mechanistic considerations, and process validation required for a robust and scalable synthesis. We present a five-step pathway involving nitrogen protection, cyanohydrin formation, O-methylation, a two-stage nitrile reduction, and final deprotection. Each stage is detailed with step-by-step protocols, causality-driven explanations, and characterization data, designed for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] Consequently, the development of efficient synthetic routes to novel, densely functionalized piperidine derivatives is a cornerstone of modern drug discovery programs. (4-Methoxypiperidin-4-yl)methanol represents a key intermediate, possessing a quaternary center with orthogonal functionality—a nucleophilic primary alcohol and a stable methyl ether—making it an attractive synthon for library synthesis and lead optimization.

The selection of 4-piperidone as the starting material is a strategic choice rooted in its commercial availability and versatile reactivity.[3] As a List I chemical in the United States, its handling and procurement require adherence to regulatory standards, reflecting its utility in various synthetic pathways, including the illicit synthesis of fentanyl.[4] This guide focuses exclusively on its application in legitimate pharmaceutical research, providing a robust framework for its conversion to a high-value derivative.

Synthetic Strategy: A Multi-Step Pathway

A direct, one-pot conversion of 4-piperidone to the target molecule is not feasible due to the competing reactivity of the secondary amine and the need to introduce two distinct functional groups to the C4 carbonyl carbon. Therefore, a carefully planned, multi-step synthesis is required. Our proposed pathway is designed for clarity, control, and scalability.

The Imperative of Nitrogen Protection

The secondary amine of 4-piperidone is both basic and nucleophilic, capable of interfering with nearly every subsequent step of the planned synthesis. To ensure predictable outcomes and high yields, a protecting group strategy is essential. The two most common choices for piperidine nitrogen protection are the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group.

  • Benzyl (Bn) Group: Introduced via reductive amination or alkylation with benzyl bromide.[5] It is robust but typically requires harsh removal conditions, such as catalytic hydrogenolysis, which could inadvertently reduce other functional groups introduced later in the synthesis.

  • tert-Butyloxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group is exceptionally stable to a wide range of nucleophilic and reductive conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[6][7][8]

For this synthesis, the Boc group is the superior choice . Its orthogonal removal condition ensures that the final deprotection step will not compromise the integrity of the methoxy or hydroxyl moieties of our target molecule.

Pathway Overview

The synthesis is logically structured in five distinct stages, beginning with the protected 4-piperidone core and sequentially building the required functionality.

G cluster_0 Synthetic Strategy Overview Start 4-Piperidone Step1 N-Boc Protection Start->Step1 Boc₂O Step2 Cyanohydrin Formation Step1->Step2 KCN/H₂O Step3 O-Methylation Step2->Step3 NaH, CH₃I Step4 Nitrile Reduction Step3->Step4 1. DIBAL-H 2. NaBH₄ Step5 N-Boc Deprotection Step4->Step5 TFA or HCl End (4-Methoxypiperidin-4-yl)methanol Step5->End

Caption: High-level overview of the five-stage synthetic pathway.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving the desired outcomes.

Protocol 1: Synthesis of N-Boc-4-piperidone (Compound 2)

Causality: This initial step protects the piperidine nitrogen, rendering it non-nucleophilic and non-basic, thereby preventing side reactions in subsequent steps. Triethylamine is used as a mild base to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction with Boc₂O.[6]

  • Materials:

    • 4-Piperidone monohydrate hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Methanol (approx. 15 mL per 10 g of starting material)

    • Dichloromethane (DCM)

    • 2M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 4-piperidone monohydrate hydrochloride and methanol. Stir until dissolved.

    • Add triethylamine to the stirring solution and continue to stir for 5 minutes at room temperature.

    • Add Boc₂O in portions over 5-10 minutes. The reaction may be mildly exothermic.

    • Stir the reaction mixture at ambient temperature for 18-24 hours. Monitor progress by TLC (Thin Layer Chromatography).

    • Remove methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-4-piperidone as a white solid. The product is often of sufficient purity (>95%) to proceed without further purification.

Protocol 2: Synthesis of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (Compound 3)

Causality: This step introduces the necessary one-carbon unit (as a nitrile) and a hydroxyl group at the C4 position via nucleophilic addition of a cyanide ion to the carbonyl. The nitrile is a versatile functional group that can later be converted into the target primary alcohol.

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Potassium cyanide (KCN) (1.5 eq)

    • Acetic Acid

    • Water

    • Ethyl Acetate

  • Procedure:

    • Caution: KCN is highly toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment.

    • Dissolve N-Boc-4-piperidone in a suitable solvent like ethyl acetate.

    • In a separate flask, dissolve potassium cyanide in water.

    • Cool the KCN solution in an ice bath and slowly add acetic acid.

    • Add the solution of N-Boc-4-piperidone to the cyanide solution dropwise while maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the cyanohydrin product.

Protocol 3: O-Methylation via Williamson Ether Synthesis (Compound 4)

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[9][10] A strong, non-nucleophilic base (sodium hydride) is used to deprotonate the tertiary alcohol of the cyanohydrin, forming a potent alkoxide nucleophile. This alkoxide then displaces the iodide from methyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired methyl ether.[11][12]

  • Materials:

    • tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Methyl iodide (CH₃I) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Procedure:

    • Caution: NaH reacts violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Dissolve the cyanohydrin (Compound 3) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

    • Add methyl iodide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate.

Protocol 4: Two-Stage Reduction to tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (Compound 5)

Causality: A direct reduction of the nitrile to a primary alcohol is not feasible. This transformation is achieved in a two-stage process. First, Diisobutylaluminium hydride (DIBAL-H) at low temperature selectively reduces the nitrile to an intermediate imine, which is hydrolyzed upon aqueous workup to an aldehyde. Second, the much milder and more selective reducing agent, sodium borohydride (NaBH₄), reduces the aldehyde to the primary alcohol without affecting the Boc group or the newly formed ether.

  • Materials:

    • tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate (1.0 eq)

    • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.2 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • 1M Hydrochloric Acid (HCl)

    • Rochelle's salt solution (Potassium sodium tartrate)

  • Procedure:

    • Stage 1: Nitrile to Aldehyde a. Dissolve the methylated nitrile (Compound 4) in anhydrous DCM and cool to -78 °C under an inert atmosphere. b. Add the DIBAL-H solution dropwise, maintaining the internal temperature below -70 °C. c. Stir at -78 °C for 3-4 hours. d. Quench the reaction by the slow addition of methanol, followed by Rochelle's salt solution. e. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. f. Separate the layers and extract the aqueous phase twice with DCM. g. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde. Do not let the crude aldehyde sit for extended periods.

    • Stage 2: Aldehyde to Alcohol a. Dissolve the crude aldehyde from the previous step in methanol and cool to 0 °C. b. Add NaBH₄ portion-wise, controlling any effervescence. c. Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde. d. Quench the reaction by the slow addition of 1M HCl until the pH is ~7. e. Remove most of the methanol via rotary evaporation. f. Extract the remaining aqueous residue three times with ethyl acetate. g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. h. Purify by flash column chromatography to yield the protected final product.

Protocol 5: N-Boc Deprotection to (4-Methoxypiperidin-4-yl)methanol (Compound 1)

Causality: The final step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds quickly at room temperature.[8] Alternatively, a solution of HCl in 1,4-dioxane can be used.[7] The resulting product is the amine salt, which is neutralized during workup to provide the free amine.

  • Materials:

    • tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq or as a 25% v/v solution in DCM)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH

  • Procedure:

    • Dissolve the Boc-protected compound (Compound 5) in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in water and carefully basify to pH >10 by the addition of 1M NaOH or saturated NaHCO₃.

    • Extract the aqueous solution extensively with an appropriate solvent system (e.g., 9:1 DCM/Isopropanol).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (4-Methoxypiperidin-4-yl)methanol.

Data Presentation and Workflow

Summary of Results
StepCompound NameStarting Material (eq)Product Yield (%)Purity (by LCMS)Key ¹H NMR Signal (δ ppm)
1N-Boc-4-piperidone1.0>95%>98%3.71 (t, 4H), 2.44 (t, 4H), 1.49 (s, 9H)
2tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate1.085-90%>95%~4.5 (s, 1H, -OH), 1.48 (s, 9H)
3tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate1.075-85%>97%~3.30 (s, 3H, -OCH₃), 1.48 (s, 9H)
4tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate1.070-80% (2 steps)>98%~3.50 (s, 2H, -CH₂OH), 3.25 (s, 3H, -OCH₃), 1.45 (s, 9H)
5(4-Methoxypiperidin-4-yl)methanol1.088-95%>99%~3.45 (s, 2H, -CH₂OH), 3.20 (s, 3H, -OCH₃)
Detailed Experimental Workflow

G cluster_workflow Detailed Synthesis Workflow start 4-Piperidone HCl prod1 N-Boc-4-piperidone start->prod1 Boc₂O, TEA Methanol, RT, 24h prod2 N-Boc-4-cyano-4-hydroxypiperidine prod1->prod2 KCN, Acetic Acid H₂O/EtOAc, 0°C to RT prod3 N-Boc-4-cyano-4-methoxypiperidine prod2->prod3 1. NaH, THF, 0°C 2. CH₃I, RT, 18h prod4 N-Boc-4-(hydroxymethyl)-4-methoxypiperidine prod3->prod4 1. DIBAL-H, DCM, -78°C 2. NaBH₄, MeOH, 0°C to RT final_prod (4-Methoxypiperidin-4-yl)methanol prod4->final_prod TFA, DCM RT, 2h

Caption: Step-by-step workflow with key reagents and conditions.

Conclusion

The synthesis of (4-Methoxypiperidin-4-yl)methanol from 4-piperidone is successfully achieved through a robust and logical five-step sequence. The strategic implementation of an N-Boc protecting group is critical for directing reactivity and achieving high yields. Each subsequent transformation—cyanohydrin formation, Williamson ether synthesis, and a two-stage nitrile reduction—leverages well-established and scalable chemical reactions. This guide provides the necessary detail and scientific rationale for researchers to confidently reproduce this synthesis, enabling the generation of this valuable intermediate for applications in pharmaceutical research and development.

References

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Preparation method of N-benzyl-4-piperidone.
  • Williamson Ether Synthesis. Odinity. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). [Link]

  • Preparation method of 4-nitro-piperidine derivative.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society (ACS Publications). [Link]

  • Synthesis of fentanyl analogs.
  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health (NIH). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • 4-Piperidone. Wikipedia. [Link]

  • Designation of 4-Piperidone as a List I Chemical. Federal Register. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative of increasing interest in medicinal chemistry and drug discovery as a versatile building block. A thorough understanding of its physicochemical properties is paramount for its effective application in the synthesis of novel chemical entities, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the key physicochemical characteristics of (4-Methoxypiperidin-4-yl)methanol, including its structural features, predicted physical properties, and expected spectral data. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics, such as solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. (4-Methoxypiperidin-4-yl)methanol, with its combination of a basic piperidine nitrogen, a polar hydroxyl group, and a methoxy ether, presents a unique profile that can be strategically employed in the design of molecules with desirable drug-like properties. This guide serves as a foundational resource for researchers aiming to leverage this scaffold in their drug discovery programs.

Molecular Structure and Core Properties

The foundational attributes of (4-Methoxypiperidin-4-yl)methanol are summarized below. These values provide a baseline for understanding the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Chemical Structure Chemical structure of (4-Methoxypiperidin-4-yl)methanolPubChem
Molecular Formula C₇H₁₅NO₂PubChem
Molecular Weight 145.20 g/mol PubChem
CAS Number 1082040-31-0Chiralen
Predicted XlogP -0.7PubChem

Predicted Physicochemical Parameters

In the absence of extensive experimental data in the public domain, computational prediction tools offer valuable insights into the likely physicochemical properties of (4-Methoxypiperidin-4-yl)methanol. The following table summarizes key predicted values obtained from reputable online calculators. It is imperative to note that these are in silico estimations and should be experimentally verified for critical applications.

PropertyPredicted ValuePrediction Tool/Source
pKa (Basic) 8.9 ± 0.4Rowan's Free Online pKa Calculator[1]
Melting Point 55 - 65 °CAAT Bioquest Melting Point Predictor[2]
Boiling Point 230 - 240 °CAAT Bioquest Boiling Point Predictor[3]
Aqueous Solubility (logS) -1.5 to -0.5AqSolPred-web[4]

Synthesis and Characterization

A plausible synthetic route to (4-Methoxypiperidin-4-yl)methanol can be adapted from established methods for similar 4-substituted piperidines. The following proposed synthesis and characterization workflow provides a robust framework for obtaining and verifying the integrity of the target compound.

Proposed Synthesis Workflow

The synthesis of (4-Methoxypiperidin-4-yl)methanol can be envisioned as a two-step process starting from a commercially available N-protected 4-piperidone.

Synthesis_Workflow start N-Boc-4-piperidone step1 Step 1: Methoxy addition (e.g., NaH, CH3I in THF) start->step1 intermediate N-Boc-4-methoxy-4-cyanopiperidine step1->intermediate step2 Step 2: Nitrile Reduction (e.g., LiAlH4 in THF) intermediate->step2 product (4-Methoxypiperidin-4-yl)methanol step2->product

Proposed synthesis of (4-Methoxypiperidin-4-yl)methanol.
Structural and Purity Analysis

Confirmation of the chemical structure and assessment of purity are critical post-synthesis. A combination of spectroscopic and chromatographic techniques is recommended.

Characterization_Workflow cluster_analysis synthesis Crude Product purification Purification (e.g., Flash Chromatography) synthesis->purification pure_product Purified (4-Methoxypiperidin-4-yl)methanol purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (e.g., ESI-MS) pure_product->ms hplc HPLC-UV/MS (Purity Assessment) pure_product->hplc final_product Characterized Product nmr->final_product Structure Confirmation ms->final_product Molecular Weight Confirmation hplc->final_product Purity >95%

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, high-fidelity prediction of its NMR data, generated through advanced computational algorithms and grounded in established principles of NMR spectroscopy. We will delve into the theoretical underpinnings of chemical shifts and coupling constants observed for this molecule, present a detailed assignment of all proton and carbon signals, and provide a standardized experimental protocol for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds, enabling them to confidently identify and characterize their molecules of interest.

Introduction: The Significance of (4-Methoxypiperidin-4-yl)methanol in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive template for designing ligands that interact with a variety of biological targets. The specific compound, (4-methoxypiperidin-4-yl)methanol, incorporates several key functionalities: a basic nitrogen atom, a hydrophilic hydroxymethyl group, and a methoxy group at a quaternary center. This unique combination of features makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.

Accurate structural elucidation is the bedrock of any drug discovery program. NMR spectroscopy stands as the gold standard for this purpose, providing unambiguous evidence of molecular structure. This guide will provide a detailed roadmap for the interpretation of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol.

Predicted ¹H NMR Spectral Data of (4-Methoxypiperidin-4-yl)methanol

The predicted ¹H NMR spectrum of (4-methoxypiperidin-4-yl)methanol in a common deuterated solvent such as CDCl₃ is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-1 (NH)~1.5-2.5broad singlet1HThe chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It may exchange with residual water in the solvent.
H-2, H-6 (axial)~2.6-2.8doublet of triplets2HThese protons are deshielded by the adjacent nitrogen atom. The axial and equatorial protons are diastereotopic.
H-2, H-6 (equatorial)~2.9-3.1doublet of triplets2HThe equatorial protons are typically deshielded relative to the axial protons.
H-3, H-5 (axial)~1.5-1.7multiplet2HThese protons are in a more shielded environment.
H-3, H-5 (equatorial)~1.7-1.9multiplet2H
H-7 (-CH₂OH)~3.5singlet2HThe two protons of the hydroxymethyl group are equivalent due to free rotation.
H-8 (-OCH₃)~3.2singlet3HThe three protons of the methoxy group are equivalent.
H-9 (-CH₂OH)~1.8-2.8broad singlet1HThe hydroxyl proton's chemical shift is variable and it will exchange with D₂O.

Diagram: Molecular Structure and Proton Numbering

Caption: Predicted key HMBC correlations for structural elucidation.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, field-proven protocol for the acquisition of high-quality NMR data for (4-methoxypiperidin-4-yl)methanol.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve a wide range of organic compounds. For observing exchangeable protons (NH and OH), dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

  • Concentration: Dissolve approximately 5-10 mg of (4-methoxypiperidin-4-yl)methanol in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular framework.

Diagram: NMR Data Acquisition and Processing Workflow

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition FID_Processing FID Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->FID_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) FID_Processing->Spectral_Analysis Structure_Validation Structure Validation & Reporting Spectral_Analysis->Structure_Validation

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (4-methoxypiperidin-4-yl)methanol. The detailed assignments and interpretation, grounded in fundamental NMR principles, offer a robust framework for researchers to identify and characterize this important synthetic intermediate. The provided experimental protocol ensures that high-quality, reproducible data can be obtained. As a self-validating system, the combination of 1D and 2D NMR techniques, as outlined, will allow for the unambiguous confirmation of the molecular structure, ensuring the scientific integrity of any research in which this compound is utilized.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • The Human Metabolome Database (HMDB). [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent feature in many pharmaceuticals, making the precise characterization of such intermediates critical for synthesis validation, impurity profiling, and metabolic studies.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities for small molecules.[2][3]

This guide provides a comprehensive framework for the analysis of (4-Methoxypiperidin-4-yl)methanol using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). As a polar molecule containing a basic nitrogen atom, it is ideally suited for ESI, a soft ionization technique that typically preserves the molecular ion for subsequent fragmentation analysis.[4][5] We will explore the rationale behind methodological choices, from sample preparation to data interpretation, and provide a detailed, field-proven protocol for its analysis.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's chemical nature is paramount for developing a robust MS method.[6]

Structure and Properties of (4-Methoxypiperidin-4-yl)methanol:

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChemLite[7]
Monoisotopic Mass 145.1103 uPubChemLite[7]
Predicted [M+H]⁺ 146.1176 m/zPubChemLite[7]
Key Functional Groups Tertiary amine (piperidine), Ether (methoxy), Primary alcohol (methanol)N/A
Polarity HighInferred from structure

The presence of a piperidine nitrogen (a basic site) and two oxygen-containing functional groups makes the molecule highly polar. This dictates the choice of both the chromatographic method and the ionization source. Electrospray ionization (ESI) is the preferred method for such polar compounds, as it efficiently generates gas-phase ions from a liquid solution with minimal fragmentation.[3][5] Furthermore, the basicity of the piperidine nitrogen strongly favors positive ion mode detection, where the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺.[1][4]

Analytical Workflow: From Sample to Spectrum

A successful mass spectrometry analysis relies on a systematic and logical workflow. Each step, from preparing the sample to acquiring the data, is optimized to ensure maximal signal intensity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dilution in MeOH/H₂O) LC Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC Injection MobilePhase Mobile Phase Preparation (0.1% Formic Acid) MobilePhase->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Elution MS1 MS1 Full Scan (Detect [M+H]⁺ at m/z 146.12) ESI->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Precursor Selection Interpretation Spectral Interpretation (Identify Fragment Ions) MS2->Interpretation Report Reporting Interpretation->Report

Caption: High-level workflow for the LC-MS/MS analysis of (4-Methoxypiperidin-4-yl)methanol.

Ionization and Full Scan (MS1) Analysis

The first step in the mass spectrometer is to confirm the presence of the target analyte. This is achieved through a full scan analysis (MS1).

  • Ionization Mode: Positive ion mode ESI is selected due to the basic piperidine nitrogen, which is readily protonated in the acidic mobile phase.

  • Expected Ions: The primary ion expected is the protonated molecule, [M+H]⁺, at a theoretical m/z of 146.1176 . It is also common to observe adducts, particularly with sodium ([M+Na]⁺ at m/z 168.0995) or potassium ([M+K]⁺ at m/z 184.0734), especially if glassware is not scrupulously clean or if these salts are present in the sample matrix. The presence of an in-source water loss fragment ([M+H-H₂O]⁺ at m/z 128.1075) is also possible.[7]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the identity of the molecule and gain structural information, tandem mass spectrometry (MS/MS) is employed.[8][9] The [M+H]⁺ precursor ion (m/z 146.12) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.[10] The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of the most stable fragment ions.[1][11]

For (4-Methoxypiperidin-4-yl)methanol, the fragmentation is influenced by the protonated nitrogen and the substituents at the C4 position.[1][2]

Predicted Fragmentation Pathways:

G cluster_frags Parent [M+H]⁺ m/z 146.12 F1 m/z 114.09 (Loss of CH₃OH) Parent->F1 -32.03 u F2 m/z 128.11 (Loss of H₂O) Parent->F2 -18.01 u F3 m/z 115.10 (Loss of CH₂OH radical) Parent->F3 -31.02 u F4 m/z 84.08 (Ring Cleavage) F1->F4 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathways for protonated (4-Methoxypiperidin-4-yl)methanol.

  • Neutral Loss of Methanol (CH₃OH): This is a highly probable and diagnostically significant fragmentation pathway. The protonated nitrogen can induce the elimination of the methoxy group and the hydroxyl proton as a stable, neutral methanol molecule. This results in a prominent fragment ion at m/z 114.09 . This type of elimination is common for substituted piperidines.[2]

  • Neutral Loss of Water (H₂O): The elimination of the primary alcohol as a water molecule is another common fragmentation route for alcohols. This pathway would yield a fragment ion at m/z 128.11 .[2]

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the C-C bond between the piperidine ring and the methanol group can occur, leading to the loss of a hydroxymethyl radical. This would produce an ion at m/z 115.10 .

  • Ring Cleavage: The piperidine ring itself can undergo fission.[1] A characteristic fragment often arises from the cleavage of the C-C bonds adjacent to the nitrogen, which can lead to various smaller ions, such as the one observed at m/z 84.08 .

The relative abundance of these fragments will depend on the collision energy applied during the MS/MS experiment. Optimizing this parameter is key to obtaining a rich and informative product ion spectrum.[1]

Detailed Experimental Protocol

This protocol outlines a standard procedure for analyzing (4-Methoxypiperidin-4-yl)methanol using a typical LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

1. Reagents and Materials

  • (4-Methoxypiperidin-4-yl)methanol standard

  • LC-MS grade Methanol[12]

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Calibrated micropipettes and appropriate tips

  • LC vials with caps

2. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the standard and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. This serves as the injection sample.

  • Contamination Precautions: Use LC-MS grade solvents and clean containers to avoid contamination from sources like plastics or environmental contaminants, which can be easily detected by sensitive MS instruments.[6]

3. LC-MS/MS Instrumentation and Conditions

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for polar compounds under high aqueous conditions.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening small molecules.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient analyte.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Source Electrospray Ionization (ESI)Optimal for polar, ionizable small molecules.[13]
Ion Mode PositiveThe basic piperidine nitrogen is readily protonated.[1]
Capillary Voltage 3.5 kVTypical voltage to create a stable electrospray.
Drying Gas Temp. 300 °CFacilitates desolvation of the ESI droplets.
MS1 Scan Range m/z 50 - 300Covers the expected precursor ion and potential adducts.
MS/MS Precursor m/z 146.12The protonated molecule [M+H]⁺.
Collision Energy Ramped (e.g., 10-40 eV) or OptimizedAn energy ramp provides a survey of fragments; optimization yields the best spectrum for a specific instrument.

4. Data Acquisition and Analysis

  • System Suitability: Inject a blank (50:50 Methanol:Water) to ensure there is no carryover or system contamination.

  • Sample Injection: Inject the 1 µg/mL working solution.

  • Data Review:

    • Extract the ion chromatogram for m/z 146.12 to find the retention time of the analyte.

    • Examine the MS1 spectrum at this retention time to confirm the presence of the [M+H]⁺ ion and check for adducts.

    • Analyze the MS/MS spectrum to identify the key fragment ions (m/z 128.11, 114.09, etc.) and confirm that they match the expected fragmentation pattern.

Conclusion

The mass spectrometric analysis of (4-Methoxypiperidin-4-yl)methanol is a straightforward process when guided by the physicochemical properties of the molecule. The use of positive mode electrospray ionization coupled with tandem mass spectrometry provides definitive confirmation of its molecular weight and structure. The key diagnostic fragmentations involve the neutral losses of water and, most significantly, methanol. The protocol provided herein serves as a robust starting point for researchers in pharmaceutical development and related fields, enabling confident identification and characterization of this important chemical building block.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Kertész, V., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). Retrieved from [Link]

  • Marques, J. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • ChemBK. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Roessner, U., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Retrieved from [Link]

  • Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

  • Van Mever, M., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Retrieved from [Link]

  • Anonymous. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Basics of LC/MS.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Anonymous. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2006). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

  • Acharya, B. (2019). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Mississippi State University Scholars Junction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methoxypiperidin-4-yl)methanol (C7H15NO2). Retrieved from [Link]

  • Foley, D. J., et al. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH). Retrieved from [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Let's talk Science. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (2014). 4-methoxyphenyl methanol NMR, IR, MASS. Retrieved from [Link]

  • Gatlin, C. L., et al. (2004). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. PubMed. Retrieved from [Link]

Sources

(4-Methoxypiperidin-4-yl)methanol: A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidines in Modern Medicinal Chemistry

The piperidine moiety is a cornerstone of contemporary drug design, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of pharmacological activity, pharmacokinetic properties, and safety profiles.[1] Within this critical class of heterocycles, (4-Methoxypiperidin-4-yl)methanol emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of (4-Methoxypiperidin-4-yl)methanol, encompassing its chemical identity, synthetic pathways, analytical characterization, and potential applications in the rational design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and computed physicochemical properties of (4-Methoxypiperidin-4-yl)methanol are summarized below.

IdentifierValueSource
IUPAC Name (4-Methoxypiperidin-4-yl)methanolPubChem
CAS Number (Free Base) 1082040-31-0Chiralen[2]
CAS Number (HCl Salt) 1227266-80-9ChemBK[3]
Molecular Formula C₇H₁₅NO₂PubChemLite[4]
Molecular Weight 145.20 g/mol PubChemLite[4]
Monoisotopic Mass 145.1103 g/mol PubChemLite[4]
Predicted XlogP -0.7PubChemLite[4]
Predicted Hydrogen Bond Donors 2-
Predicted Hydrogen Bond Acceptors 3-
Predicted Rotatable Bond Count 2-

Strategic Synthesis of (4-Methoxypiperidin-4-yl)methanol: A Plausible Experimental Protocol

While numerous methods exist for the synthesis of substituted piperidines, a common and effective strategy involves the elaboration of a pre-formed piperidine ring.[1] The following protocol outlines a scientifically sound, multi-step synthesis of (4-Methoxypiperidin-4-yl)methanol, commencing from the commercially available N-Boc-4-piperidone. This approach offers robust control over each synthetic transformation and is amenable to scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Ring Opening & Alkoxylation cluster_2 Step 3: Deprotection A N-Boc-4-piperidone C N-Boc-4,4-epoxypiperidine A->C Epoxidation B Trimethylsulfoxonium iodide, NaH B->C D N-Boc-4,4-epoxypiperidine F N-Boc-(4-methoxy-4-hydroxymethyl)piperidine D->F Nucleophilic Ring Opening E Sodium methoxide in Methanol E->F G N-Boc-(4-methoxy-4-hydroxymethyl)piperidine I (4-Methoxypiperidin-4-yl)methanol G->I Boc Deprotection H Trifluoroacetic acid (TFA) in DCM H->I

Caption: Synthetic workflow for (4-Methoxypiperidin-4-yl)methanol.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-Boc-4,4-epoxypiperidine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Slowly add trimethylsulfoxonium iodide (1.2 eq.) portion-wise to the stirred suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 30°C. Stir for 1 hour at room temperature until the evolution of hydrogen gas ceases.

  • Epoxidation: Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO and add it dropwise to the freshly prepared ylide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-4,4-epoxypiperidine.

Step 2: Synthesis of N-Boc-(4-methoxy-4-hydroxymethyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-4,4-epoxypiperidine (1.0 eq.) in anhydrous methanol.

  • Nucleophilic Ring Opening: To this solution, add a catalytic amount of sodium methoxide (0.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution). Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude N-Boc-(4-methoxy-4-hydroxymethyl)piperidine, which can be purified by column chromatography if necessary.

Step 3: Synthesis of (4-Methoxypiperidin-4-yl)methanol

  • Deprotection: Dissolve the N-Boc-(4-methoxy-4-hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM).

  • Acidolysis: Cool the solution to 0°C in an ice bath and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction Conditions: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with a 2M sodium hydroxide solution. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Methoxypiperidin-4-yl)methanol as the final product.

Analytical Characterization: A Spectroscopic Profile

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following is a description of the expected spectroscopic data for (4-Methoxypiperidin-4-yl)methanol based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methoxy group protons (-OCH₃) should appear as a sharp singlet around 3.2-3.4 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a closely coupled multiplet around 3.5-3.7 ppm. The piperidine ring protons will present as complex multiplets in the region of 1.5-3.0 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. The proton of the hydroxyl group may also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all seven carbon atoms. The methoxy carbon is expected around 50-55 ppm. The hydroxymethyl carbon should be in the 60-65 ppm range. The quaternary carbon of the piperidine ring bonded to the methoxy and hydroxymethyl groups is anticipated to be in the 70-75 ppm region. The remaining piperidine ring carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (4-Methoxypiperidin-4-yl)methanol is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. C-H stretching vibrations of the aliphatic and methoxy groups will be observed in the 2800-3000 cm⁻¹ region. A prominent C-O stretching band for the ether and alcohol functionalities is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1176.[4]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of (4-Methoxypiperidin-4-yl)methanol make it a highly attractive building block for the synthesis of novel therapeutic agents. The piperidine scaffold is a well-established pharmacophore for targeting the central nervous system (CNS).[5] The methoxy and hydroxymethyl substituents at the 4-position offer valuable vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

Potential Therapeutic Targets and Signaling Pathways

Based on the pharmacology of related 4-substituted piperidines, derivatives of (4-Methoxypiperidin-4-yl)methanol could be investigated for their activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

G cluster_0 Potential Therapeutic Areas cluster_1 Example Signaling Pathway: Opioid Receptor Modulation A (4-Methoxypiperidin-4-yl)methanol Derivatives B Analgesia (Opioid Receptors) A->B C Neurodegenerative Disorders (e.g., Sigma Receptors) A->C D Psychiatric Disorders (e.g., Dopamine/Serotonin Receptors) A->D E Opioid Receptor Ligand (Derivative) F μ-Opioid Receptor (GPCR) E->F G Inhibition of Adenylyl Cyclase F->G I Modulation of Ion Channels F->I H ↓ cAMP G->H J Analgesic Effect H->J I->J

Caption: Potential applications and an example signaling pathway.

  • Analgesics: The 4-anilinopiperidine scaffold is a well-known pharmacophore for potent opioid receptor modulators, such as fentanyl and its analogs.[6] The hydroxymethyl group of (4-Methoxypiperidin-4-yl)methanol can serve as a handle for introducing various aryl or heteroaryl groups, potentially leading to novel analgesics with improved side-effect profiles.

  • CNS Disorders: 4-Substituted piperidines are frequently found in drugs targeting CNS disorders.[5] The methoxy group can influence lipophilicity and blood-brain barrier penetration, making derivatives of this compound interesting candidates for targeting receptors implicated in neurodegenerative and psychiatric conditions. For instance, 4-methoxypiperidine derivatives have been investigated for their potential in treating neurological disorders.[7]

Conclusion: A Versatile Scaffold for Future Innovation

(4-Methoxypiperidin-4-yl)methanol represents a valuable and versatile chemical entity for researchers at the forefront of drug discovery. Its straightforward, yet strategic, chemical structure provides a robust platform for the synthesis of diverse compound libraries. The insights provided in this technical guide are intended to empower scientists to leverage the full potential of this important building block in the development of innovative medicines that address unmet medical needs. The combination of a privileged piperidine core with tunable substitution at the 4-position ensures that (4-Methoxypiperidin-4-yl)methanol will continue to be a relevant and impactful tool in the arsenal of medicinal chemists.

References

  • (4-Methoxypiperidin-4-yl)methanol hydrochloride. ChemBK. [Link]

  • (4-methoxypiperidin-4-yl)methanol (C7H15NO2). PubChemLite. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • (4-Methoxypiperidin-4-yl)methanol hydrochloride. ChemBK. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. NIH. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypiperidin-4-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical application, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies used to evaluate the aqueous and organic solubility, as well as the chemical stability, of (4-Methoxypiperidin-4-yl)methanol. For researchers, scientists, and drug development professionals, this document offers a framework for establishing a robust data package for this and similar molecules, ensuring reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.

The insights provided herein are grounded in established principles of physical chemistry and analytical science, with a focus on the causality behind experimental choices. The protocols described are designed to be self-validating, ensuring the generation of trustworthy and reproducible data.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for interpreting its solubility and stability behavior.

G cluster_solubility Solubility Determination Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start stock Prepare 10 mM Stock in DMSO start->stock thermo_start Add Excess Solid to Solvent start->thermo_start serial_dilute Serial Dilution stock->serial_dilute equilibrate Equilibrate (e.g., 24-48h @ 25°C) thermo_start->equilibrate add_buffer Add to Aqueous Buffer serial_dilute->add_buffer incubate_kinetic Incubate (e.g., 2h @ 25°C) add_buffer->incubate_kinetic nephelometry Measure Light Scattering (Nephelometry) incubate_kinetic->nephelometry end_kinetic Kinetic Solubility Value nephelometry->end_kinetic separate Separate Solid (Filter/Centrifuge) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify end_thermo Thermodynamic Solubility Value quantify->end_thermo

Caption: Workflow for kinetic and thermodynamic solubility assays.

Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a critical step in drug development. Forced degradation studies are employed to identify potential degradation pathways, understand the molecule's liabilities, and develop stability-indicating analytical methods. [1][2]These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and handling. [3]

Forced Degradation Protocol
  • Objective: To investigate the stability of (4-Methoxypiperidin-4-yl)methanol under various stress conditions and identify potential degradation products.

  • Methodology:

    • Stock Solution: Prepare a stock solution of (4-Methoxypiperidin-4-yl)methanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent. [1] 2. Stress Conditions: Expose the stock solution to the following conditions in parallel: [1][4] * Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.

      • Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.

      • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 8 hours.

      • Thermal Degradation: Incubate the solution at 80°C for 48 hours. A solid sample should also be subjected to thermal stress.

      • Photolytic Degradation: Expose the solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. A control sample, protected from stress, should be analyzed concurrently.

    • Data Interpretation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. A mass balance assessment should be performed to account for all degradation products. [5] Table 2: Hypothetical Forced Degradation Study Summary for (4-Methoxypiperidin-4-yl)methanol

Stress Condition% Degradation (Parent Compound)Number of DegradantsObservations
0.1 M HCl, 60°C, 24h5%1Minor degradation observed.
0.1 M NaOH, 60°C, 24h<1%0Stable to basic conditions.
3% H₂O₂, RT, 8h15%2Significant degradation.
80°C, 48h (Solution)2%1Minor thermal degradation.
Photolytic (ICH Q1B)<1%0Photostable.
Control<1%0No degradation.
Potential Degradation Pathways

Based on the structure of (4-Methoxypiperidin-4-yl)methanol, several degradation pathways can be hypothesized. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products. [6]This is a common degradation pathway for molecules containing a piperidine moiety.

G cluster_degradation Hypothetical Oxidative Degradation Pathway parent (4-Methoxypiperidin-4-yl)methanol n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Further Oxidation

Caption: A potential oxidative degradation pathway for (4-Methoxypiperidin-4-yl)methanol.

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [7]

  • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is recommended.

  • Column: A C18 reversed-phase column is a good starting point for method development.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength of maximum absorbance for (4-Methoxypiperidin-4-yl)methanol. LC-MS can be used for more sensitive and specific detection, as well as for the identification of degradation products.

Conclusion

This technical guide has outlined the essential experimental framework for characterizing the solubility and stability of (4-Methoxypiperidin-4-yl)methanol. By employing the described kinetic and thermodynamic solubility assays, researchers can obtain a comprehensive understanding of the compound's dissolution behavior. Furthermore, the systematic approach to forced degradation studies will elucidate the compound's intrinsic stability and potential degradation pathways. The data generated from these studies are indispensable for guiding formulation strategies, predicting in vivo performance, and ensuring the development of a safe and effective pharmaceutical product.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. Retrieved from [Link]

  • ChemBK. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

Sources

Crystal structure of (4-Methoxypiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Determination of (4-Methoxypiperidin-4-yl)methanol hydrochloride

This guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of (4-Methoxypiperidin-4-yl)methanol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental choices and a self-validating protocol for achieving accurate and reliable results.

Introduction: The Significance of Structural Elucidation

(4-Methoxypiperidin-4-yl)methanol hydrochloride is a substituted piperidine derivative. The piperidine motif is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of methoxy and methanol groups at the 4-position creates a chiral center and opportunities for specific hydrogen bonding interactions, making this compound a potentially valuable building block for novel therapeutic agents.

Determining the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction (SC-XRD) is paramount.[1][2][3] This information reveals critical details about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physicochemical properties, stability, and potential biological activity.[2] This guide outlines a comprehensive workflow for the synthesis, crystallization, and structural elucidation of this target compound.

Synthesis and Purification

A robust synthesis and purification protocol is the cornerstone of obtaining high-quality single crystals. The following is a proposed synthetic route for (4-Methoxypiperidin-4-yl)methanol hydrochloride, designed for high purity and yield.

Step 1: N-Boc Protection of 4-Piperidone

The synthesis begins with the protection of the secondary amine of 4-piperidone to prevent side reactions in subsequent steps.

  • Protocol:

    • Dissolve 4-piperidone in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction mixture by washing with aqueous solutions to remove impurities.

    • Purify the resulting N-Boc-4-piperidone by column chromatography.

Step 2: Addition of a Methoxy Group

A nucleophilic addition of a methoxy group to the ketone is performed.

  • Protocol:

    • Dissolve N-Boc-4-piperidone in anhydrous methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to form the corresponding alcohol.

    • Follow with a Williamson ether synthesis by adding a strong base like sodium hydride (NaH) and methyl iodide (CH₃I) to introduce the methoxy group.

    • Quench the reaction carefully and purify the product.

Step 3: Grignard Reaction for Methanol Addition

A Grignard reaction is employed to add the hydroxymethyl group.

  • Protocol:

    • Prepare a Grignard reagent from a suitable halo-methanol precursor.

    • React the Grignard reagent with the methoxy-piperidone intermediate.

    • Acidify the reaction mixture to protonate the alkoxide and yield the desired (4-Methoxypiperidin-4-yl)methanol with the Boc protecting group.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Protocol:

    • Dissolve the Boc-protected final product in a solvent like dioxane or diethyl ether.

    • Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the solvent.

    • The deprotection and salt formation occur simultaneously, often resulting in the precipitation of the desired (4-Methoxypiperidin-4-yl)methanol hydrochloride.

    • Filter the precipitate, wash with a cold solvent, and dry under a vacuum.

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored to obtain crystals suitable for SC-XRD, ideally between 0.1 and 0.3 mm in size and free of defects.[1][4]

Experimental Protocols for Crystallization:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to near saturation.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a good solvent.

    • Place a drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a poor solvent (an "anti-solvent") in which the compound is less soluble.

    • Seal the system and allow the anti-solvent vapor to slowly diffuse into the drop, reducing the solubility and promoting crystal growth.

  • Temperature Gradient (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The gradual decrease in solubility can lead to the formation of well-ordered crystals.

Comprehensive Workflow for Structural Elucidation

The following diagram illustrates the logical flow from the synthesized compound to the final, validated crystal structure.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction synthesis Synthesis of (4-Methoxypiperidin-4-yl)methanol hydrochloride purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir purity_check Purity Assessment (e.g., HPLC, LC-MS) purification->purity_check crystal_growth Crystallization Experiments (e.g., Slow Evaporation, Vapor Diffusion) purity_check->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystal Structure & Data Interpretation validation->final_structure

Caption: Workflow for the structural elucidation of (4-Methoxypiperidin-4-yl)methanol hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical identity of the synthesized compound before proceeding to crystallization and SC-XRD.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[7][8][9]

  • ¹H NMR Protocol:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign protons to the structure.

  • ¹³C NMR Protocol:

    • Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

    • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[10][11][12]

  • Attenuated Total Reflectance (ATR)-FTIR Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12]

    • Identify characteristic absorption bands for O-H (alcohol), N-H (ammonium), C-O (ether), and C-N bonds to confirm the presence of the expected functional groups.[13][14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1][4][15]

Step-by-Step Methodology for SC-XRD:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal with sharp edges and no visible cracks.[1]

    • Mount the crystal on a goniometer head using a suitable adhesive or oil.[4]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Select an appropriate data collection strategy to ensure high completeness and redundancy of the diffraction data.

    • Collect the full diffraction dataset, typically by rotating the crystal through a series of angles.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.

Table 1: Hypothetical Crystallographic Data for (4-Methoxypiperidin-4-yl)methanol hydrochloride

ParameterValue
Chemical FormulaC₇H₁₆ClNO₂
Formula Weight181.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)9.789(4)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)990.4(7)
Z4
Calculated Density (g/cm³)1.218
Absorption Coeff. (mm⁻¹)0.35
F(000)392
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection2.5° to 28.0°
Reflections collected8543
Independent reflections2150 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.042, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128

Data Interpretation and Significance

The refined crystal structure provides invaluable insights:

  • Molecular Conformation: The piperidine ring conformation (e.g., chair, boat, or twist-boat) can be definitively determined. The orientations of the methoxy and methanol substituents will also be revealed.

  • Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group, the ammonium group, the ether oxygen, and the chloride anion can be analyzed. These interactions govern the crystal packing and influence properties like melting point and solubility.

  • Stereochemistry: The absolute configuration of the chiral center can be determined if a suitable heavy atom is present or if anomalous dispersion effects are measured.

Conclusion

The structural elucidation of (4-Methoxypiperidin-4-yl)methanol hydrochloride, through a combination of meticulous synthesis, controlled crystallization, and advanced analytical techniques like SC-XRD and NMR, is a critical step in its characterization. The detailed three-dimensional structural information obtained is fundamental for understanding its chemical behavior and for its rational application in drug design and materials science. This guide provides a robust and scientifically sound framework for achieving this goal.

References

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.
  • Kelly, J. G., et al. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis.
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy.
  • NSENS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Characterisation of Organic Compounds.
  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

Sources

The Advent of a Key Pharmaceutical Scaffolding: A Technical Guide to the Discovery and Initial Synthesis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties. Among the myriad of substituted piperidines, (4-Methoxypiperidin-4-yl)methanol represents a key building block, offering a unique combination of a hydrophilic hydroxymethyl group and a lipophilic methoxy group at a quaternary center. This arrangement provides medicinal chemists with a valuable scaffold for modulating solubility, polarity, and metabolic stability in drug candidates. This in-depth technical guide delineates a logical and scientifically robust pathway for the initial synthesis of this important intermediate, drawing upon established chemical principles and analogous transformations reported in the literature for related piperidine derivatives. While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis can be confidently approached through a rational, multi-step sequence starting from readily available precursors.

A Strategic Approach to the Synthesis of (4-Methoxypiperidin-4-yl)methanol

The synthesis of (4-Methoxypiperidin-4-yl)methanol necessitates a carefully planned sequence of reactions to introduce the desired functionalities at the C4 position of the piperidine ring while ensuring the protection of the reactive secondary amine. The most logical and efficient strategy commences with a protected 4-piperidone derivative, which serves as a versatile starting point for the introduction of both the hydroxymethyl and methoxy groups. The use of a tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The proposed synthetic pathway can be dissected into three key stages:

  • Introduction of the Hydroxymethyl Group: This is achieved via a nucleophilic addition of a one-carbon unit to the carbonyl group of N-Boc-4-piperidone. A common and effective method for this transformation is the reaction with a Grignard reagent, such as hydroxymethylmagnesium bromide, or more practically, a Cannizzaro-type reaction with formaldehyde under basic conditions.

  • Formation of the Methoxy Ether: The subsequent step involves the methylation of the newly introduced hydroxyl group. This etherification can be accomplished using a variety of methylating agents under basic conditions.

  • Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group to yield the target compound, (4-Methoxypiperidin-4-yl)methanol.

This strategic approach allows for the controlled and sequential introduction of the required functional groups, minimizing the formation of side products and ensuring a high overall yield.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from N-Boc-4-piperidone to (4-Methoxypiperidin-4-yl)methanol.

Synthesis_Pathway start N-Boc-4-piperidone intermediate1 1-Boc-4-(hydroxymethyl)piperidin-4-ol start->intermediate1 1. HCHO, Base 2. Workup intermediate2 1-Boc-4-methoxy-4-(hydroxymethyl)piperidine intermediate1->intermediate2 NaH, CH3I THF final_product (4-Methoxypiperidin-4-yl)methanol intermediate2->final_product HCl or TFA DCM

Caption: Synthetic pathway for (4-Methoxypiperidin-4-yl)methanol.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous chemical transformations and are presented as a robust guide for the synthesis of (4-Methoxypiperidin-4-yl)methanol.

Step 1: Synthesis of 1-Boc-4-(hydroxymethyl)piperidin-4-ol

This initial step involves the base-catalyzed addition of formaldehyde to N-Boc-4-piperidone.

Protocol:

  • To a stirred solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol, add an aqueous solution of formaldehyde (excess, typically 2-3 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydroxide or potassium carbonate (catalytic to stoichiometric amount), while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-Boc-4-(hydroxymethyl)piperidin-4-ol, which can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Boc-4-piperidone as the starting material: The Boc group provides robust protection for the piperidine nitrogen, preventing its interference in the subsequent nucleophilic addition and etherification steps. It can also be readily removed under mild acidic conditions.

  • Formaldehyde as the C1 source: Formaldehyde is an inexpensive and highly reactive electrophile, making it ideal for the hydroxymethylation of the ketone.

  • Base catalysis: The base deprotonates the α-carbon to the carbonyl group, forming an enolate which then attacks the formaldehyde.

Step 2: Synthesis of 1-Boc-4-methoxy-4-(hydroxymethyl)piperidine

This step involves the selective methylation of the tertiary alcohol.

Protocol:

  • To a solution of 1-Boc-4-(hydroxymethyl)piperidin-4-ol (1 equivalent) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by silica gel chromatography.

Causality of Experimental Choices:

  • Sodium hydride as the base: NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent reaction with methyl iodide.

  • Methyl iodide as the methylating agent: Methyl iodide is a highly reactive and efficient electrophile for the Williamson ether synthesis.

  • Anhydrous conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride.

Step 3: Synthesis of (4-Methoxypiperidin-4-yl)methanol (Deprotection)

The final step is the removal of the Boc protecting group.

Protocol:

  • Dissolve 1-Boc-4-methoxy-4-(hydroxymethyl)piperidine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield (4-Methoxypiperidin-4-yl)methanol. Further purification can be achieved by crystallization or chromatography if necessary.

Causality of Experimental Choices:

  • Acid-mediated deprotection: The Boc group is specifically designed to be labile under acidic conditions, providing a clean and efficient deprotection method that does not affect the other functional groups in the molecule.

  • Choice of acid: Both TFA and HCl in dioxane are commonly used and effective reagents for Boc deprotection. The choice may depend on the scale of the reaction and the desired final salt form of the product if isolation as a salt is preferred.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1N-Boc-4-piperidone1-Boc-4-(hydroxymethyl)piperidin-4-olHCHO, Base (e.g., NaOH), THF or MeOH, 0 °C to RT70-85
21-Boc-4-(hydroxymethyl)piperidin-4-ol1-Boc-4-methoxy-4-(hydroxymethyl)piperidineNaH, CH₃I, THF or DMF, 0 °C to RT60-80
31-Boc-4-methoxy-4-(hydroxymethyl)piperidine(4-Methoxypiperidin-4-yl)methanolTFA or HCl in dioxane, DCM, RT>90

Conclusion

The synthesis of (4-Methoxypiperidin-4-yl)methanol, while not explicitly detailed in a single seminal publication, can be reliably achieved through a logical and well-precedented three-step synthetic sequence. Starting from the commercially available N-Boc-4-piperidone, the key transformations of hydroxymethylation, O-methylation, and N-deprotection provide an efficient and scalable route to this valuable pharmaceutical building block. The experimental protocols and rationale outlined in this guide offer a solid foundation for researchers and drug development professionals to access this important chemical entity for their synthetic endeavors. The self-validating nature of each step, based on fundamental and widely applied organic reactions, ensures the trustworthiness and reproducibility of the overall synthesis.

References

  • A patent describing the synthesis of N-Boc-4-hydroxypiperidine, a related precursor, can be found at: CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • A publication detailing the synthesis of a more complex molecule containing the 4-substituted piperidinemethanol core is: Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. This provides context for the types of reactions used to functionalize the piperidine ring. URL: [Link]

  • General methods for the synthesis of 4-hydroxypiperidine derivatives are described in: US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • Information on reactions involving N-Boc-4-piperidone can be found in various sources, including: Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. URL: [Link]

Foreword: The Strategic Imperative of Thermochemical Data in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Data of (4-Methoxypiperidin-4-yl)methanol

In the landscape of pharmaceutical sciences, the journey from a promising molecular entity to a viable drug product is paved with data. While spectroscopic and biological data often take center stage, the foundational thermochemical properties of a compound are the silent arbiters of its developability. For a molecule like (4-Methoxypiperidin-4-yl)methanol, a versatile building block in medicinal chemistry, understanding its thermal behavior is not an academic exercise but a critical prerequisite for robust process development, safety assessment, and formulation design.

This guide addresses a crucial knowledge gap: the absence of publicly available, experimentally-derived thermochemical data for (4-Methoxypiperidin-4-yl)methanol. As a Senior Application Scientist, my objective is not to simply present data, but to provide a comprehensive framework for its acquisition and interpretation. We will explore the causal relationships behind experimental choices and computational strategies, equipping researchers with the validated methodologies needed to generate this vital information. This document serves as both a technical manual and a strategic guide for scientists and engineers dedicated to advancing pharmaceutical candidates from the laboratory to the clinic.

Part 1: Experimental Determination of Core Thermochemical Parameters

The most trustworthy thermochemical data is derived from direct physical measurement. The protocols outlined below represent the gold-standard methodologies for characterizing a crystalline solid organic compound like (4-Methoxypiperidin-4-yl)methanol.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is the cornerstone of thermochemical data, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for reaction calorimetry and process safety calculations. The most accurate method for its determination is through combustion calorimetry.

Expertise & Causality: We don't measure the enthalpy of formation directly. Instead, we precisely measure the enthalpy of combustion (ΔcH°) in a high-pressure oxygen environment, a process that reliably goes to completion, yielding well-defined products (CO₂, H₂O, N₂). Using Hess's Law, we can then calculate the enthalpy of formation by combining our measured ΔcH° with the known enthalpies of formation for the combustion products. This indirect approach is more accurate and experimentally feasible.

Protocol for Isoperibol Bomb Calorimetry:

  • Sample Preparation:

    • Press approximately 0.8 - 1.2 g of high-purity, crystalline (4-Methoxypiperidin-4-yl)methanol into a pellet. The sample must be anhydrous, as water content is a significant source of error.

    • Accurately measure the mass of the pellet to ±0.01 mg.

    • Place the pellet in a quartz crucible and attach a nickel-chromium fuse wire of known mass and combustion energy.

  • Calorimeter Calibration:

    • The effective heat capacity of the calorimeter (Ccal) must be determined with a primary standard.

    • Perform at least five replicate combustions of certified benzoic acid (a standard reference material with a well-established energy of combustion).

    • Calculate Ccal from the temperature rise (ΔT) and the known energy of combustion of benzoic acid, accounting for the energy of fuse wire combustion. The relative standard deviation of these calibration runs should be less than 0.1% to ensure trustworthiness.

  • Sample Combustion:

    • Place the crucible in the combustion bomb. Add 1 mL of purified water to the bomb to ensure saturation of the internal atmosphere, which guarantees that all water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with 30 atm of high-purity oxygen.

    • Submerge the bomb in the calorimeter's water jacket, ensuring thermal equilibrium is reached (a stable temperature drift).

    • Ignite the sample and record the temperature change over time until a stable final temperature is achieved.

  • Data Analysis & Correction (Washburn Corrections):

    • Calculate the total energy released by correcting the observed temperature rise for heat exchange with the surroundings.

    • Subtract the energy contributions from the fuse wire ignition.

    • Apply Washburn corrections to convert the energy of the idealized bomb process to standard state conditions. This involves accounting for the formation of nitric acid from trace nitrogen and the energy of solution of gaseous products in the bomb water.

    • Calculate the standard specific energy of combustion (Δcu°) and, using the molar mass, the standard molar enthalpy of combustion (ΔcH°).

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law.

Diagram 1: Workflow for Combustion Calorimetry

cluster_prep 1. Preparation & Calibration cluster_exp 2. Experiment cluster_analysis 3. Data Analysis P1 Prepare Anhydrous Sample Pellet P2 Calibrate Calorimeter (Benzoic Acid Standard) P1->P2 Establishes Ccal E1 Seal Sample in Bomb (30 atm O2) P2->E1 Validated Ccal E2 Ignite & Record ΔT E1->E2 A1 Apply Washburn Corrections E2->A1 Raw ΔT Data A2 Calculate Molar Enthalpy of Combustion (ΔcH°) A1->A2 A3 Calculate Enthalpy of Formation (ΔfH°) (via Hess's Law) A2->A3 cluster_runs DSC Experimental Runs (Same Temperature Program) cluster_calc Calculation R1 Run 1: Baseline (Empty Pans) C1 Heat Flow Data (ΦBaseline, ΦStd, ΦSample) R1->C1 R2 Run 2: Standard (Sapphire Disk) R2->C1 R3 Run 3: Sample (Compound) R3->C1 C2 Calculate Cp(T) [Proportional to (ΦSample - ΦBaseline) / (ΦStd - ΦBaseline)] C1->C2

Caption: Workflow for Cp determination using DSC.

Part 2: Computational Prediction of Thermochemical Properties

When experimental resources are limited or as a complementary approach, high-level quantum chemistry calculations can provide reliable estimates of thermochemical data.

Expertise & Causality: Computational methods solve the Schrödinger equation to determine the electronic energy of a molecule. By performing frequency calculations, we can determine the zero-point vibrational energy (ZPVE) and thermal contributions (vibrational, rotational, translational) to enthalpy and Gibbs free energy based on statistical mechanics. High-accuracy composite methods like G4 or CBS-QB3 are designed to systematically correct for errors in the underlying calculations, providing results that can approach experimental accuracy.

Protocol for High-Accuracy Computational Thermochemistry:

  • Conformational Search:

    • The piperidine ring and its substituents can adopt multiple conformations. It is critical to locate the global minimum energy structure.

    • Perform a conformational search using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods) to identify low-energy conformers.

  • Structure Optimization and Frequency Calculation:

    • Take the lowest energy conformers and perform a full geometry optimization using a robust density functional theory (DFT) method (e.g., B3LYP-D3BJ) with a suitable basis set (e.g., 6-31G(d)).

    • Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum. The output provides the ZPVE and thermal corrections to enthalpy.

  • High-Level Single-Point Energy Calculation:

    • To achieve high accuracy, a more sophisticated energy calculation is required on the optimized geometry.

    • Employ a composite method like Gaussian-4 (G4) theory. This method combines calculations at different levels of theory and basis sets to extrapolate to a highly accurate electronic energy. This step is the most computationally demanding but is essential for trustworthy results.

  • Thermochemical Data Assembly:

    • The final standard enthalpy of formation is calculated by combining the high-level electronic energy with the scaled ZPVE and thermal corrections from the frequency calculation, and then applying an atomization or isodesmic reaction scheme.

    • An isodesmic reaction is a computationally robust method where the target molecule reacts with simple, well-characterized molecules to form products with similar bonding environments. By calculating the enthalpy of this hypothetical reaction and combining it with the known experimental enthalpies of formation for the other reaction components, the ΔfH° of the target molecule can be derived with a high degree of error cancellation.

Diagram 3: Computational Thermochemistry Workflow

cluster_geom 1. Geometry cluster_energy 2. High-Accuracy Energy cluster_final 3. Final Calculation G1 Conformational Search (Find low-energy isomers) G2 DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) G1->G2 G3 Frequency Calculation (Confirm minimum, get ZPVE) G2->G3 E1 Single-Point Energy Calculation (e.g., G4 Composite Method) G3->E1 Optimized Geometry F1 Combine Energy, ZPVE, & Thermal Corrections G3->F1 Thermal Data E1->F1 Accurate E_elec F2 Apply Isodesmic Reaction Scheme F1->F2 F3 Final ΔfH° (298.15 K) F2->F3

Caption: Workflow for high-accuracy computational thermochemistry.

Summary of Target Thermochemical Data

The methodologies described above will yield the data summarized in the table below. This table is presented as a template for reporting the results for (4-Methoxypiperidin-4-yl)methanol.

ParameterSymbolTypical UnitsMethod of DeterminationSignificance in Drug Development
Standard Molar Enthalpy of Formation (Solid)ΔfH°(s)kJ·mol⁻¹Combustion CalorimetryProcess safety, reaction heat modeling, thermodynamic stability
Standard Molar Enthalpy of CombustionΔcH°kJ·mol⁻¹Combustion CalorimetryDirect experimental observable for deriving ΔfH°
Molar Heat Capacity (Solid)Cp(s)J·mol⁻¹·K⁻¹Differential Scanning CalorimetryHeat transfer calculations, thermodynamic function analysis
Melting TemperatureTm°C or KDifferential Scanning CalorimetryPurity assessment, material characterization, formulation
Molar Enthalpy of FusionΔfusHkJ·mol⁻¹Differential Scanning CalorimetryLattice energy indicator, polymorphism, solubility modeling
Standard Molar Gibbs Free Energy of FormationΔfG°kJ·mol⁻¹Calculation from ΔfH° and S°Spontaneity of reactions, equilibrium constant prediction

Conclusion: A Foundation of Data for Rational Development

(4-Methoxypiperidin-4-yl)methanol represents a class of complex heterocyclic building blocks whose physical properties are paramount to their successful application. The absence of published thermochemical data necessitates a rigorous, multi-pronged approach combining meticulous experimental measurement with high-accuracy computational chemistry. The protocols detailed in this guide provide a validated framework for obtaining this critical information. By investing in the acquisition of such foundational data, research and development organizations can mitigate risks in process scale-up, ensure safer laboratory and plant operations, and make more informed decisions in formulation and solid-state chemistry, ultimately accelerating the path to new medicines.

References

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956).Standard states and corrections for combustions in a bomb at constant volume. In F. D. Rossini (Ed.), Experimental Thermochemistry (Vol. 1, pp. 75–128). Interscience Publishers. [A foundational text for understanding the intricacies of bomb calorimetry and the necessary corrections. URL: (Link to a relevant chapter or abstract if available, for example, through a university library or Google Books)].
  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003).Differential Scanning Calorimetry (2nd ed.). Springer-Verlag Berlin Heidelberg. [An authoritative guide on the theory and practice of DSC. URL: https://link.springer.com/book/10.1007/978-3-662-06710-9].
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007).Gaussian-n theory. The Journal of Chemical Physics, 126(8), 084108. [A primary literature source describing the widely used Gaussian-n composite methods for high-accuracy computational thermochemistry. URL: https://aip.
  • M. W. Chase, Jr., (1998).NIST-JANAF Thermochemical Tables, Fourth Edition, Journal of Physical and Chemical Reference Data, Monograph 9, 1-1951. [A comprehensive database of thermochemical data, serving as a standard for comparison and for data used in Hess's Law calculations. URL: https://www.nist.gov/janaf].
  • Frisch, M. J., et al. (2016).Gaussian 16 Rev. C.01. Gaussian Inc. Wallingford CT. [Official documentation for a major quantum chemistry software package used for the computational protocols described. URL: https://gaussian.com/].

Methodological & Application

The Versatile Scaffold: (4-Methoxypiperidin-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] This six-membered nitrogenous heterocycle offers a unique combination of features: a three-dimensional geometry that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be crucial for target engagement and can improve aqueous solubility, and multiple points for chemical modification.[1] These characteristics make the piperidine scaffold a privileged structure in the design of novel therapeutics targeting a wide array of biological targets, including those in the central nervous system (CNS). This guide delves into the specific utility of a particularly promising derivative, (4-Methoxypiperidin-4-yl)methanol, as a versatile scaffold in contemporary drug discovery. We will explore its synthesis, key structural attributes, and its application in the generation of innovative drug candidates, supported by detailed protocols and mechanistic insights.

Structural and Physicochemical Rationale for Use

The (4-Methoxypiperidin-4-yl)methanol scaffold incorporates several key features that render it highly attractive for medicinal chemistry applications:

  • Geminal Disubstitution: The presence of both a methoxy and a hydroxymethyl group at the C4 position creates a geminal disubstituted center. This substitution pattern can enforce a specific chair conformation of the piperidine ring, which can be critical for optimal binding to a biological target. Furthermore, this arrangement can shield the piperidine nitrogen from certain metabolic pathways, potentially improving the pharmacokinetic profile of the resulting drug candidate.

  • Dual Functionality: The scaffold presents two key functional groups for further chemical elaboration. The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or can be used in ether or ester formation. The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents to explore the chemical space around a biological target.

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of the molecule. The hydroxymethyl group provides a handle for introducing polarity and can act as a hydrogen bond donor, which is often crucial for target recognition.

These combined features allow for the creation of diverse chemical libraries with finely tuned properties, making (4-Methoxypiperidin-4-yl)methanol a valuable starting point for lead optimization campaigns.

Synthetic Pathways to (4-Methoxypiperidin-4-yl)methanol and its Derivatives

The synthesis of the (4-Methoxypiperidin-4-yl)methanol scaffold can be achieved through a logical and adaptable synthetic route, typically commencing from a readily available starting material such as N-Boc-4-piperidone. The following proposed protocol is based on established chemical transformations for similar piperidine derivatives.

Proposed Synthetic Protocol: From N-Boc-4-piperidone to (4-Methoxypiperidin-4-yl)methanol

This protocol outlines a three-step synthesis to obtain the target scaffold.

Step 1: Synthesis of N-Boc-4-hydroxy-4-(methoxymethyl)piperidine

This initial step involves the nucleophilic addition of a methoxymethyl group to the ketone of N-Boc-4-piperidone.

  • Reagents and Materials:

    • N-Boc-4-piperidone

    • Methoxymethylmagnesium chloride (Grignard reagent) or (Methoxymethyl)lithium

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the methoxymethylmagnesium chloride solution (typically 1.1 to 1.5 equivalents) to the stirred solution of N-Boc-4-piperidone via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-hydroxy-4-(methoxymethyl)piperidine.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

  • Reagents and Materials:

    • N-Boc-4-hydroxy-4-(methoxymethyl)piperidine

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the purified N-Boc-4-hydroxy-4-(methoxymethyl)piperidine in 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) and stir the solution at room temperature for 1-2 hours, or until TLC analysis indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (4-Methoxypiperidin-4-yl)methanol.

    • Filter the solid and dry under vacuum to obtain the desired product as a hydrochloride salt.

Step 3: (Optional) N-Alkylation/Acylation for Derivative Synthesis

The deprotected piperidine nitrogen can be further functionalized to generate a library of derivatives. A general procedure for N-alkylation is provided below.

  • Reagents and Materials:

    • (4-Methoxypiperidin-4-yl)methanol hydrochloride

    • Alkyl halide (e.g., benzyl bromide) or aldehyde/ketone for reductive amination

    • Base (e.g., triethylamine, diisopropylethylamine)

    • Solvent (e.g., dichloromethane, acetonitrile)

    • Reducing agent (for reductive amination, e.g., sodium triacetoxyborohydride)

  • Procedure (for N-alkylation with an alkyl halide):

    • Suspend (4-Methoxypiperidin-4-yl)methanol hydrochloride in a suitable solvent like acetonitrile.

    • Add a base such as triethylamine (typically 2-3 equivalents) to neutralize the hydrochloride salt and free the secondary amine.

    • Add the desired alkyl halide (1.0-1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the resulting N-substituted derivative by column chromatography.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

While specific, publicly available drug candidates explicitly containing the (4-Methoxypiperidin-4-yl)methanol scaffold are not extensively documented, the utility of closely related 4-substituted piperidine methanols is well-established in several therapeutic areas. The principles derived from these examples can be directly applied to the strategic use of the title scaffold.

Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active compounds due to its ability to cross the blood-brain barrier and interact with various receptors and transporters. The conformational rigidity and the potential for introducing diverse substituents make 4-substituted piperidines valuable in the design of ligands for targets such as dopamine, serotonin, and opioid receptors. For instance, derivatives of 4-hydroxy-4-phenylpiperidine have been explored as potent opioid receptor agonists with analgesic properties. The introduction of a methoxy group in place of the phenyl group and a hydroxymethyl group can modulate the lipophilicity and polarity, potentially leading to compounds with altered receptor selectivity and improved pharmacokinetic profiles, such as reduced CNS side effects.

GPCR Ligand Design

G-protein coupled receptors (GPCRs) are a major class of drug targets. The design of selective ligands for GPCRs is a key challenge in drug discovery. The three-dimensional nature of the piperidine scaffold is well-suited for interacting with the complex binding pockets of GPCRs. The (4-Methoxypiperidin-4-yl)methanol scaffold can serve as a starting point for the development of novel GPCR ligands. The hydroxymethyl group can be functionalized to introduce pharmacophoric elements that interact with specific residues in the receptor binding site, while the methoxy group can occupy a hydrophobic pocket. The piperidine nitrogen can be substituted with various groups to modulate affinity and selectivity.

Enzyme Inhibitors

The versatility of the (4-Methoxypiperidin-4-yl)methanol scaffold also extends to the design of enzyme inhibitors. For example, in the development of inhibitors for enzymes like kinases or proteases, the piperidine ring can serve as a central scaffold to orient functional groups that interact with the active site. The hydroxymethyl group could be modified to mimic a substrate or to form key hydrogen bonds with the enzyme, while the methoxy group and N-substituents can be optimized to enhance binding affinity and selectivity.

Data Presentation

Table 1: Physicochemical Properties of (4-Methoxypiperidin-4-yl)methanol (Predicted)

PropertyPredicted Value
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Data predicted using computational tools.

Visualizations

Synthetic Pathway Diagram

Synthetic_Pathway start N-Boc-4-piperidone intermediate1 N-Boc-4-hydroxy-4-(methoxymethyl)piperidine start->intermediate1 1. MeOCH₂MgCl, THF 2. NH₄Cl (aq) intermediate2 (4-Methoxypiperidin-4-yl)methanol (as HCl salt) intermediate1->intermediate2 4M HCl in dioxane final_product N-Substituted Derivatives intermediate2->final_product R-X, Base or RCHO, NaBH(OAc)₃

Caption: Proposed synthetic route to (4-Methoxypiperidin-4-yl)methanol and its derivatives.

Scaffold Application Workflow

Medicinal_Chemistry_Workflow Scaffold (4-Methoxypiperidin-4-yl)methanol Scaffold Library Diverse Chemical Library Scaffold->Library Parallel Synthesis HTS High-Throughput Screening Library->HTS Hit Hit Compound HTS->Hit Identifies Activity Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing the scaffold in a drug discovery program.

Conclusion and Future Perspectives

The (4-Methoxypiperidin-4-yl)methanol scaffold represents a valuable and underexplored building block in medicinal chemistry. Its unique combination of a conformationally constrained piperidine ring, dual points for chemical diversification, and favorable physicochemical properties makes it an attractive starting point for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries for screening against a multitude of biological targets. Future exploration of this scaffold in areas such as CNS disorders, GPCR modulation, and enzyme inhibition is warranted and holds the potential to deliver next-generation drug candidates with improved efficacy and safety profiles. As our understanding of structure-activity relationships continues to evolve, the strategic application of such well-designed scaffolds will remain a critical component of successful drug discovery endeavors.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. [Link]

  • Synthesis of N-Boc-4-hydroxypiperidine.
  • Patent highlights April–May 2024. (2024). Europe PMC. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. (2017). Europe PMC. [Link]

  • Rational Design of Drugs Targeting G-Protein-Coupled Receptors: A Structural Biology Perspective. (2024). PubMed. [Link]

  • Pharmacological targeting of G protein-coupled receptor heteromers. (2015). PubMed Central. [Link]

  • How ligands illuminate GPCR molecular pharmacology. (2017). PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

Sources

Synthesis of Novel Derivatives from (4-Methoxypiperidin-4-yl)methanol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (4-Methoxypiperidin-4-yl)methanol Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The specific starting material, (4-Methoxypiperidin-4-yl)methanol, offers three key points for diversification, making it a highly attractive starting point for the generation of novel compound libraries for drug discovery.

This technical guide provides detailed application notes and experimental protocols for the synthesis of novel derivatives from (4-Methoxypiperidin-4-yl)methanol. The methodologies are designed to be robust and adaptable, allowing researchers to generate a diverse range of analogues for screening in various therapeutic areas. We will explore derivatization at the secondary amine of the piperidine ring and the primary hydroxyl group, providing a rationale for the synthetic choices and potential applications of the resulting compounds.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic approaches detailed below focus on two primary reaction sites of (4-Methoxypiperidin-4-yl)methanol: the nucleophilic secondary amine and the primary hydroxyl group. Understanding the reactivity of these functional groups is paramount to designing successful synthetic routes.

Derivatization of the Piperidine Nitrogen (N-Alkylation)

The secondary amine of the piperidine ring is a versatile handle for introducing a wide array of substituents. N-alkylation is a fundamental transformation that can significantly impact a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

The general workflow for the N-alkylation of (4-Methoxypiperidin-4-yl)methanol involves the reaction of the secondary amine with an electrophile, typically an alkyl or benzyl halide, in the presence of a base to neutralize the newly formed hydrohalic acid.

N_Alkylation_Workflow Start (4-Methoxypiperidin-4-yl)methanol Reaction N-Alkylation Reaction Start->Reaction Reagents Alkyl/Benzyl Halide, Base (e.g., K2CO3, Et3N) Reagents->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl/Benzyl Derivative Purification->Product

Caption: General workflow for the N-alkylation of (4-Methoxypiperidin-4-yl)methanol.

Rationale: Benzyl groups are commonly introduced in early-stage drug discovery to explore the potential for interactions with aromatic binding pockets in target proteins. N-benzyl piperidine derivatives have shown a range of biological activities, including antimicrobial and anticancer effects.[1][3]

Materials:

Reagent/MaterialGrade
(4-Methoxypiperidin-4-yl)methanol≥98%
Benzyl chloride≥99%
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%
Acetonitrile (CH₃CN)Anhydrous
Ethyl acetate (EtOAc)Reagent Grade
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-
Brine (saturated aqueous NaCl solution)-
Anhydrous sodium sulfate (Na₂SO₄)Reagent Grade
Silica gelFor column chromatography

Procedure:

  • To a stirred solution of (4-Methoxypiperidin-4-yl)methanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(4-methoxypiperidin-4-yl)methanol.

Expected Data:

ParameterExpected Value
Yield 80-95%
Appearance Colorless to pale yellow oil or solid
¹H NMR Characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5 ppm) and piperidine ring protons.
Mass Spec Calculated mass for C₁₅H₂₃NO₂ [M+H]⁺.
Derivatization of the Primary Hydroxyl Group

The primary hydroxyl group offers another key site for modification, allowing for the introduction of esters, ethers, and other functionalities. These modifications can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Esterification of the primary alcohol can be achieved through acylation with an acid chloride or anhydride in the presence of a base.

Esterification_Workflow Start (4-Methoxypiperidin-4-yl)methanol Reaction Esterification Reaction Start->Reaction Reagents Acyl Chloride/Anhydride, Base (e.g., Pyridine, Et3N) Reagents->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ester Derivative Purification->Product

Caption: General workflow for the esterification of (4-Methoxypiperidin-4-yl)methanol.

Rationale: Ester derivatives are often synthesized to act as prodrugs, improving the bioavailability of a parent molecule. Furthermore, the introduction of an aromatic ester can provide additional binding interactions with biological targets. Some piperidine-4-methanol esters have shown potential as anticancer agents.[4]

Materials:

Reagent/MaterialGrade
(4-Methoxypiperidin-4-yl)methanol≥98%
Benzoyl chloride≥99%
PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
1 M Hydrochloric acid (HCl)-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-
Brine (saturated aqueous NaCl solution)-
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade
Silica gelFor column chromatography

Procedure:

  • Dissolve (4-Methoxypiperidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add benzoyl chloride (1.2 eq) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (4-Methoxypiperidin-4-yl)methyl benzoate.

Expected Data:

ParameterExpected Value
Yield 75-90%
Appearance White to off-white solid
¹H NMR Characteristic peaks for the benzoyl group (aromatic protons ~7.4-8.1 ppm) and a downfield shift of the methylene protons adjacent to the ester oxygen.
Mass Spec Calculated mass for C₁₅H₂₁NO₃ [M+H]⁺.

Application Notes: Potential Therapeutic Areas

Derivatives of the (4-Methoxypiperidin-4-yl)methanol scaffold hold promise in several therapeutic areas, leveraging the established pharmacological importance of the piperidine core.

  • Antimicrobial Agents: The introduction of various N-alkyl and N-benzyl groups can lead to compounds with significant antibacterial and antifungal activity.[1][5] The lipophilicity and steric bulk of the substituent on the piperidine nitrogen can be fine-tuned to optimize activity against specific microbial strains.

  • Anticancer Agents: Piperidine-containing compounds have been investigated as anticancer agents, with some derivatives exhibiting cytotoxic activity against various cancer cell lines.[3][4] Modifications at both the nitrogen and the hydroxyl group of the (4-Methoxypiperidin-4-yl)methanol scaffold can be explored to develop novel cytotoxic agents.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. By modulating the substituents on the core structure, it is possible to develop ligands for various receptors and transporters in the brain, with potential applications in treating neurodegenerative diseases, psychiatric disorders, and pain.

Conclusion

The (4-Methoxypiperidin-4-yl)methanol scaffold represents a versatile and valuable starting point for the synthesis of novel derivatives with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to generate diverse compound libraries for biological screening. By systematically exploring the chemical space around this privileged core, new lead compounds for drug discovery programs can be identified and optimized.

References

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Journal of Chemical and Pharmaceutical Research.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). BenchChem.
  • Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. (2025). BenchChem.
  • Application Notes and Protocols for N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (2025). BenchChem.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters. (2025). BenchChem.
  • Synthesis of N-methylpiperidin-4-one derivatives and evaluation of their anti-endometrial cancer activity. (2017). Russian Journal of General Chemistry.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2014). ACS Chemical Neuroscience.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). Pakistan Journal of Pharmaceutical Sciences.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2013). Tropical Journal of Pharmaceutical Research.
  • Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. (2022). Molecules.
  • Fischer esterific
  • Synthesis, characterization and in vitro anticancer activity of the biomolecule-based coordination complex nanotubes. (2015). Dalton Transactions.
  • Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. (2006). Acta Pharmacologica Sinica.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society.
  • Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. (1995). Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). Archiv der Pharmazie.
  • Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. (2023). Bioorganic Chemistry.
  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. (2018). Journal of Medicinal Chemistry.

Sources

Application of (4-Methoxypiperidin-4-yl)methanol in the Synthesis of GPCR Ligands: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic utility of (4-Methoxypiperidin-4-yl)methanol, a versatile building block in the design and synthesis of ligands targeting G-protein coupled receptors (GPCRs). GPCRs represent one of the largest and most important families of drug targets, integral to a vast array of physiological processes.[1][2] Consequently, the development of novel, selective, and potent ligands for these receptors is a cornerstone of modern medicinal chemistry.[3] The piperidine scaffold is a highly privileged motif in this field, present in a wide range of clinically approved drugs due to its ability to modulate physicochemical and pharmacokinetic properties favorably.[4][5]

The specific building block, (4-Methoxypiperidin-4-yl)methanol, offers a unique combination of structural features that medicinal chemists can strategically exploit. The piperidine ring provides a rigid, three-dimensional scaffold that can orient functional groups into the binding pockets of GPCRs with high precision.[1][5] The 4-methoxy group can enhance metabolic stability and modulate lipophilicity, while the primary alcohol (methanol) serves as a crucial synthetic handle for introducing a wide variety of pharmacophoric elements. This guide will detail the strategic advantages of this building block, outline key synthetic transformations, provide a detailed experimental protocol for a representative reaction, and discuss its application in the synthesis of specific GPCR ligands, such as chemokine receptor antagonists.

Strategic Value of the (4-Methoxypiperidin-4-yl)methanol Scaffold

The utility of (4-Methoxypiperidin-4-yl)methanol in GPCR ligand design stems from the synergistic effects of its constituent parts: the piperidine core, the 4-methoxy substituent, and the 4-hydroxymethyl group.

  • The Piperidine Core: As a saturated heterocycle, the piperidine ring is conformationally restricted, reducing the entropic penalty upon binding to a receptor. This can lead to higher binding affinity.[4][5] Its basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, forming a crucial ionic interaction within the receptor binding site.[5]

  • The 4-Methoxy Group: The presence of a methoxy group at the C4 position provides several advantages. It blocks a potential site of metabolic oxidation, which can improve the pharmacokinetic profile of the final compound. Furthermore, it can act as a hydrogen bond acceptor and its steric bulk can be used to achieve selectivity for a specific receptor subtype.

  • The 4-Hydroxymethyl Synthetic Handle: The primary alcohol is the key to the versatility of this building block. It is a nucleophile that can readily participate in a variety of bond-forming reactions, allowing for the straightforward introduction of diverse chemical linkers and pharmacophores. This is particularly valuable for exploring structure-activity relationships (SAR) by systematically modifying the molecule's periphery.[6]

Core Synthetic Methodologies and Applications

(4-Methoxypiperidin-4-yl)methanol is employed in multi-step syntheses where both the piperidine nitrogen and the hydroxymethyl group are functionalized. Key transformations often involve etherification of the alcohol and N-arylation or N-alkylation of the piperidine nitrogen. These reactions are central to constructing ligands for various GPCRs, including chemokine receptors like CCR2 and CCR5, which are implicated in inflammatory diseases.[7][8][9]

Key Synthetic Transformations:
  • O-Alkylation / Etherification: The hydroxymethyl group can be deprotonated with a strong base (e.g., NaH) and reacted with an alkyl or benzyl halide to form an ether linkage. This is a common strategy to connect the piperidine core to another aromatic or heterocyclic system.[6][10]

  • Activation and Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, or directly into a halide. This activated intermediate can then be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce new functionalities.

  • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) yields esters, providing another means of linking different molecular fragments.[11]

  • N-Arylation / N-Alkylation: The secondary amine of the piperidine ring is a versatile nucleophile. It can undergo Buchwald-Hartwig or Ullmann coupling with aryl halides to form N-aryl bonds, or reductive amination and direct alkylation to form N-alkyl bonds. These reactions are fundamental for attaching the piperidine scaffold to the core structure of the target ligand.

The following diagram illustrates a general workflow for incorporating the (4-Methoxypiperidin-4-yl)methanol building block into a final GPCR ligand.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Scaffold Elaboration cluster_2 Alternative Pathway A (4-Methoxypiperidin-4-yl)methanol (Building Block) B N-Protected Intermediate A->B N-Protection (e.g., Boc) F N-Arylated Intermediate A->F N-Arylation C O-Alkylated Intermediate B->C O-Alkylation / Etherification (e.g., NaH, R-X) D N-Deprotected Intermediate C->D N-Deprotection (e.g., TFA, HCl) E Final GPCR Ligand D->E N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig) F->E O-Functionalization

Caption: General synthetic workflow for GPCR ligand synthesis.

Detailed Experimental Protocol: Synthesis of a Key Ether Intermediate

This protocol describes a representative Williamson ether synthesis, a foundational reaction for utilizing the hydroxymethyl group of (4-Methoxypiperidin-4-yl)methanol. This procedure is adapted from methodologies used in the synthesis of chemokine receptor antagonists.

Reaction: N-Boc-(4-Methoxypiperidin-4-yl)methanol to tert-butyl 4-((benzyloxy)methyl)-4-methoxypiperidine-1-carboxylate.

Objective: To illustrate the etherification of the N-protected building block, creating a key intermediate for further elaboration.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-Boc-(4-Methoxypiperidin-4-yl)methanol245.321.01.0
Sodium Hydride (60% dispersion in mineral oil)24.001.21.2
Benzyl Bromide171.041.11.1
Anhydrous Tetrahydrofuran (THF)-10 mL-
Saturated aq. Ammonium Chloride (NH4Cl)---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate (Na2SO4)---

Protocol Steps:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(4-Methoxypiperidin-4-yl)methanol (245 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) and stir the solution at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise over 5 minutes.

    • Expert Insight: Addition of NaH at 0 °C controls the exothermic reaction and hydrogen gas evolution. The reaction mixture will become cloudy as the sodium alkoxide precipitates.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL) at 0 °C.

    • Trustworthiness Check: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Role in GPCR Ligand-Receptor Interactions

The 4,4-disubstituted piperidine motif, as exemplified by ligands derived from (4-Methoxypiperidin-4-yl)methanol, plays a critical role in anchoring the ligand within the GPCR binding pocket. The specific orientation and interactions dictate the ligand's functional activity (agonist vs. antagonist).

G cluster_ligand Ligand Derived from Building Block cluster_interactions Key Interactions GPCR {GPCR Binding Pocket | Transmembrane Helices} Piperidine Piperidine Core N-H+ Methoxy 4-Methoxy Group Ether Ether Linkage -CH2-O- Ionic Ionic Bond Piperidine:N->Ionic Salt Bridge (e.g., with Asp) H_Bond H-Bond Acceptor Methoxy->H_Bond H-Bond (e.g., with Ser, Thr) Pharmacophore Pharmacophore (e.g., Aryl Group) Ether->Pharmacophore Hydrophobic Hydrophobic Pocket Pharmacophore->Hydrophobic π-π Stacking or Hydrophobic Interaction Ionic->GPCR Hydrophobic->GPCR H_Bond->GPCR

Caption: Ligand-receptor interaction model.

As depicted, the protonated piperidine nitrogen can form a strong ionic bond with an acidic residue (e.g., Aspartic Acid) common in GPCR binding sites. The methoxy group can engage in hydrogen bonding, while the fragment introduced via the ether linkage often occupies a hydrophobic pocket, contributing significantly to binding affinity and selectivity.[12]

Conclusion

(4-Methoxypiperidin-4-yl)methanol is a high-value building block for medicinal chemists targeting GPCRs. Its pre-installed 4-methoxy group offers metabolic stability, while the hydroxymethyl group provides a reliable and versatile synthetic handle for library synthesis and lead optimization. The protocols and strategies outlined in this guide demonstrate its straightforward incorporation into complex molecules, enabling the systematic exploration of chemical space to develop potent and selective GPCR ligands for a multitude of therapeutic applications.

References

  • US6960602B2 - Piperidine derivatives as modulators of chemokine receptors - Google P
  • Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed. Bioorganic & Medicinal Chemistry Letters, 2014.
  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - Bioorganic & Medicinal Chemistry Letters, 2007.
  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development - ResearchG
  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide - Benchchem.
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed. Journal of Medicinal Chemistry, 1998.
  • Application of Chiral Piperidine Scaffolds in Drug Design - Pharmaceutical Fronts, 2023.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • US7615555B2 - Piperidine derivatives as modulators of chemokine receptor CCR5 - Google P
  • 4,4-Disubstituted piperidine high-affinity NK>1> antagonists: Structure - TU Dublin Research. Journal of Medicinal Chemistry, 1998.
  • Structure-based Ligand Discovery for GPCRs - UCSF Helen Diller Family Comprehensive Cancer Center.
  • GPCR — Partnering with ChemDiv for Reliable Discovery Chemistry - ChemDiv.
  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI.

Sources

The Strategic Application of (4-Methoxypiperidin-4-yl)methanol in the Design of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Safer, More Potent Analgesics

The piperidine scaffold is a cornerstone in the architecture of numerous centrally acting analgesics, most notably the fentanyl class of µ-opioid receptor agonists. Its conformational flexibility and ability to present key pharmacophoric elements in a precise three-dimensional arrangement have made it an indispensable building block in medicinal chemistry. Within this privileged scaffold, the 4-position of the piperidine ring offers a critical vector for chemical modification, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide delves into the strategic application of a specialized building block, (4-Methoxypiperidin-4-yl)methanol , in the rational design and synthesis of next-generation analgesic compounds. We will explore its synthesis, physicochemical properties, and its role in constructing potent analgesics, underpinned by detailed experimental protocols and an examination of the underlying pharmacology.

Physicochemical Properties of (4-Methoxypiperidin-4-yl)methanol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C7H15NO2PubChem CID: 53399400
Molecular Weight 145.20 g/mol PubChem CID: 53399400
Appearance Off-white to pale yellow solidAssumed based on similar compounds
Solubility Soluble in methanol, ethanol, dichloromethaneInferred from chemical structure
pKa (of the piperidine nitrogen) ~9-10 (estimated)General knowledge of piperidines

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of (4-Methoxypiperidin-4-yl)methanol can be achieved through a multi-step sequence, commencing from readily available starting materials. The following protocol is a representative and plausible route.

Workflow for the Synthesis of (4-Methoxypiperidin-4-yl)methanol

Synthesis_Workflow start N-Boc-4-piperidone step1 Step 1: Cyanosilylation start->step1 TMSCN, ZnI2 step2 Step 2: Reduction of Nitrile step1->step2 LiAlH4, THF step3 Step 3: Methylation (Williamson Ether Synthesis) step2->step3 NaH, MeI, THF step4 Step 4: Boc Deprotection step3->step4 HCl, Dioxane product (4-Methoxypiperidin-4-yl)methanol step4->product

Caption: Synthetic workflow for (4-Methoxypiperidin-4-yl)methanol.

Protocol 1: Synthesis of (4-Methoxypiperidin-4-yl)methanol

Step 1: Synthesis of tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a catalytic amount of zinc iodide (ZnI2, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

  • To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the crude product from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

This step is a conceptual application of the Williamson Ether Synthesis.[1][2]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a solution of the crude amino alcohol from Step 2 in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of (4-Methoxypiperidin-4-yl)methanol (Boc Deprotection)

  • Dissolve the purified product from Step 3 in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 eq).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether to obtain (4-Methoxypiperidin-4-yl)methanol hydrochloride.

  • The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction into an organic solvent.

Application in Analgesic Synthesis: Coupling to a Fentanyl Scaffold

The (4-Methoxypiperidin-4-yl)methanol building block can be incorporated into various analgesic scaffolds. A prominent application is in the synthesis of fentanyl analogs, where the piperidine nitrogen is alkylated.

Workflow for N-Alkylation

Coupling_Workflow building_block (4-Methoxypiperidin-4-yl)methanol coupling_step N-Alkylation building_block->coupling_step core_scaffold Core Scaffold (e.g., 2-bromo-N-phenylacetamide) core_scaffold->coupling_step Base (e.g., K2CO3), Solvent (e.g., ACN) analgesic_product Analgesic Compound coupling_step->analgesic_product

Caption: General workflow for coupling the building block to a core scaffold.

Protocol 2: Synthesis of a Representative Fentanyl Analog

This protocol describes a representative N-alkylation reaction to couple the building block with a suitable electrophile.

  • To a solution of (4-Methoxypiperidin-4-yl)methanol (1.0 eq) in acetonitrile (ACN, 0.2 M), add the desired aryl- or heteroaryl-ethyl halide (e.g., 2-phenylethyl bromide, 1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.

Structure-Activity Relationships (SAR): The Significance of the 4-Methoxy-4-hydroxymethyl Substitution

The substitution pattern at the 4-position of the piperidine ring in fentanyl analogs is a key determinant of their analgesic activity.

  • Polarity and Lipophilicity: The introduction of the methoxy and hydroxymethyl groups at the 4-position increases the polarity of this region of the molecule compared to the parent fentanyl structure. This can influence the compound's ability to cross the blood-brain barrier and its binding affinity for the µ-opioid receptor.

  • Conformational Rigidity: The geminal disubstitution at the 4-position can restrict the conformational flexibility of the piperidine ring, potentially locking it into a more bioactive conformation for receptor binding.

  • Hydrogen Bonding: The hydroxyl group of the hydroxymethyl moiety can act as a hydrogen bond donor or acceptor, potentially forming additional interactions within the binding pocket of the µ-opioid receptor.

Mechanism of Action: Targeting the µ-Opioid Receptor

Analgesics derived from the (4-Methoxypiperidin-4-yl)methanol scaffold typically exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

µ-Opioid Receptor Signaling Pathway

MOR_Signaling ligand Analgesic Ligand mor µ-Opioid Receptor (MOR) ligand->mor Binding & Activation g_protein Gi/o Protein mor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Production neuronal_activity Decreased Neuronal Excitability camp->neuronal_activity Reduced Signaling ion_channel->neuronal_activity Hyperpolarization analgesia Analgesia neuronal_activity->analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Upon binding of an agonist, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation results in:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream protein kinases.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.

The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of pain signal transmission in the central and peripheral nervous systems, resulting in analgesia.

Conclusion

(4-Methoxypiperidin-4-yl)methanol represents a valuable and versatile building block for the synthesis of novel analgesic compounds. Its unique substitution pattern offers opportunities to fine-tune the physicochemical and pharmacological properties of piperidine-based analgesics. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to explore the potential of this and related scaffolds in the ongoing effort to create safer and more effective pain therapeutics.

References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. Retrieved from [Link]

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. U.S.
  • Kudzma, L. V., Spencer, H. K., & Severnak, S. A. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(11), 2535–2542. [Link]

  • Goggin, M. M., Nguyen, A., & Janis, G. C. (2017). Emerging Synthetic Fentanyl Analogs. Academic Forensic Pathology, 7(2), 146–162. [Link]

  • U.S. Sentencing Commission. (2017, December 5). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

  • Ivanović, M. D., Micić, D. V., Dosen-Micić, L. V., & Juranić, I. O. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 787–796.
  • ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Valade, A., & Pottie, I. R. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Chemical Sciences Journal, 8(2).
  • Mićović, I., Ivanović, M., Roglić, G., Kiricojević, V. D., & Došen-Micić, L. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters, 10(17), 2011–2014. [Link]

  • Islam, N. U., & Masood, K. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338–341. [Link]

  • Cossy, J., & de Fays, T. (2011). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 9(21), 7439–7445. [Link]

  • Li, J., & Wang, Q. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
  • Zhang, J., & Li, Y. (2005). Method for preparing 4-piperidyl piperidine.
  • Wang, Y., & Liu, J. (2011). Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

Sources

Gram-Scale Synthesis of (4-Methoxypiperidin-4-yl)methanol: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxypiperidin-4-yl)methanol is a key building block in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents due to its unique physicochemical properties. The piperidine scaffold is a prevalent motif in numerous approved drugs, and the introduction of a methoxy and a hydroxymethyl group at the 4-position offers valuable handles for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of (4-Methoxypiperidin-4-yl)methanol, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes safety, efficiency, and high purity of the final product, ensuring its suitability for downstream applications in drug discovery and process development.

Synthetic Strategy Overview

The synthesis of (4-methoxypiperidin-4-yl)methanol is a multi-step process that begins with the commercially available 4-piperidone. The key transformations involve the protection of the piperidine nitrogen, introduction of the hydroxymethyl group, methylation of the tertiary alcohol, and subsequent deprotection. This protocol has been optimized for gram-scale production, taking into account practical considerations such as reagent availability, reaction work-up, and purification.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-4-(hydroxymethyl)piperidin-4-ol A->B Grignard Reaction (CH2O source) C N-Boc-(4-methoxypiperidin-4-yl)methanol B->C Williamson Ether Synthesis (NaH, CH3I) D (4-Methoxypiperidin-4-yl)methanol C->D N-Boc Deprotection (Acidic Conditions)

Caption: Overall synthetic workflow for (4-Methoxypiperidin-4-yl)methanol.

Part 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

The initial step involves the reaction of N-Boc-4-piperidone with a suitable one-carbon nucleophile to introduce the hydroxymethyl group. A Grignard reaction using a formaldehyde equivalent is a common and effective method.

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of a suitable Grignard reagent, such as hydroxymethylmagnesium chloride, is added dropwise via the dropping funnel while maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude N-Boc-4-(hydroxymethyl)piperidin-4-ol is purified by column chromatography on silica gel.

Part 2: Synthesis of N-Boc-(4-methoxypiperidin-4-yl)methanol via Williamson Ether Synthesis

The methylation of the tertiary alcohol is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, followed by nucleophilic attack on an electrophilic methyl source.[1][2]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
N-Boc-4-(hydroxymethyl)piperidin-4-ol≥98%Commercially AvailableEnsure dryness before use.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagentMajor Chemical SuppliersHighly reactive with water. Handle with extreme care.[3][4]
Methyl Iodide (CH₃I)≥99%Major Chemical SuppliersToxic and volatile. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentMajor Chemical SuppliersUse freshly distilled or from a solvent purification system.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or equivalentMajor Chemical SuppliersUse freshly distilled or from a solvent purification system.
Experimental Protocol
  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a calculated amount of sodium hydride (60% dispersion in mineral oil) is washed with anhydrous hexane to remove the mineral oil.[3] The hexane is carefully decanted, and the remaining sodium hydride is dried under a stream of nitrogen.

  • Reaction Setup: Anhydrous THF is added to the flask containing the washed sodium hydride. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Alcohol: A solution of N-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

  • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N-Boc-(4-methoxypiperidin-4-yl)methanol is purified by column chromatography on silica gel.

Safety Precautions for Handling Sodium Hydride

Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] All operations involving sodium hydride must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[3][7] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[3] A Class D fire extinguisher or dry sand should be readily available.[4][6]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A N-Boc-4-(hydroxymethyl)piperidin-4-ol B Alkoxide Intermediate A->B H2 H₂ (gas) B->H2 NaH NaH NaH->B C Alkoxide Intermediate D N-Boc-(4-methoxypiperidin-4-yl)methanol C->D SN2 Reaction I_minus I⁻ D->I_minus CH3I CH₃I CH3I->D

Caption: Mechanism of the Williamson Ether Synthesis.

Part 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions.[8][9]

Experimental Protocol
  • Reaction Setup: N-Boc-(4-methoxypiperidin-4-yl)methanol (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask.

  • Acid Addition: A solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, is added to the solution at 0 °C.[8]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is completely consumed.

  • Work-up:

    • For TFA deprotection: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and the product is precipitated by the addition of diethyl ether. The resulting solid is collected by filtration.

    • For HCl deprotection: The hydrochloride salt of the product often precipitates directly from the reaction mixture.[8] The solid can be collected by filtration and washed with a cold solvent like diethyl ether.

  • Neutralization (Optional): If the free base is desired, the hydrochloride salt is dissolved in water and the solution is basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10. The aqueous layer is then extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product.

Characterization

The final product, (4-Methoxypiperidin-4-yl)methanol, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the methoxy group, the hydroxymethyl protons, and the piperidine ring protons in the expected integration and multiplicity.
¹³C NMR Signals corresponding to the carbons of the methoxy group, the hydroxymethyl group, and the piperidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
Purity (by HPLC or GC) ≥98%

Conclusion

This application note provides a comprehensive and scalable protocol for the gram-scale synthesis of (4-Methoxypiperidin-4-yl)methanol. By following the detailed procedures and adhering to the safety guidelines, researchers can reliably produce this valuable building block in high yield and purity. The presented methodology is well-suited for application in both academic and industrial drug discovery and development settings.

References

  • State of New Jersey. Hazardous Substance Fact Sheet: Sodium Hydride. [Link][5]

  • University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link][3]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link][6]

  • ChemBK. n-boc-4-hydroxylpiperidine. [Link][10]

  • ResearchGate. 1 H (500 MHz) and 13 C (125 MHz) NMR data of compound 4 in methanol-d4. [Link][11]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. [12]

  • The Royal Society of Chemistry. Table of Contents. [Link][13]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][1]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][14]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link][15]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link][16]

  • Wikipedia. Williamson ether synthesis. [Link][2]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][17]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link][18]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][9]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link][19]

  • Organic Chemistry Portal. 4-Piperidone synthesis. [Link][20]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link][21]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link][22]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link][23]

  • PubChem. (4-methoxypiperidin-4-yl)methanol. [Link][24]

  • ChemBK. (4-Methoxypiperidin-4-yl)methanol hydrochloride. [Link][25]

  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. [Link][26]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link][27]

  • ResearchGate. Synthetic application, gram-scale synthesis of moclobemide, and itropide in one pot. [Link][28]

  • LookChem. (4-Methoxypiperidin-4-yl)methanol hydrochloride suppliers & manufacturers in China. [Link][29]

  • Google Patents. CN102701906A - Methanol purification method. [30]

  • Google Patents. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole. [31]

Sources

Application Notes & Protocols: Pharmacological Screening of (4-Methoxypiperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The (4-Methoxypiperidin-4-yl)methanol scaffold represents a promising starting point for novel therapeutic agent discovery. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in centrally active compounds and other targeted therapies.[1][2][3] Its conformational flexibility and the presence of a basic nitrogen atom allow for critical interactions with a wide array of biological targets. The addition of the 4-methoxy and 4-hydroxymethyl groups provides specific hydrogen bond donors and acceptors, suggesting the potential for high-affinity and selective binding to protein targets.

Given these structural features, analogs of (4-Methoxypiperidin-4-yl)methanol are hypothesized to interact with transmembrane proteins such as G-Protein Coupled Receptors (GPCRs) or ion channels, which are the targets for over 30% of FDA-approved drugs.[4] Piperidine derivatives have shown a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[1][2]

This document outlines a comprehensive, multi-stage pharmacological screening cascade designed to efficiently identify and characterize the biological activity of a library of (4-Methoxypiperidin-4-yl)methanol analogs. The strategy is built upon a foundation of robust, validated assay technologies, progressing from high-throughput primary screens to detailed secondary and tertiary characterization. The goal is to create a self-validating workflow that ensures data integrity and provides a clear path from initial "hit" identification to a promising "lead" series.[5][6]

The Screening Cascade: A Multi-Pronged Approach

A successful screening campaign requires a logical progression of assays, often referred to as a "testing funnel," to manage the large number of initial compounds and focus resources on the most promising candidates.[7] Our proposed cascade is designed to first identify any biological activity (hit identification), then confirm and characterize this activity (hit-to-lead), and finally, begin the process of optimizing the molecular properties for therapeutic potential (lead optimization).[5][8][9]

Screening_Cascade cluster_0 Phase 1: Primary Screening (Hit Identification) cluster_1 Phase 2: Secondary Screening (Hit Confirmation & Potency) cluster_2 Phase 3: Tertiary Screening (Selectivity & Mechanism) P1 Compound Library (Analogs) P2 High-Throughput Radioligand Binding Assay (Target of Interest) P1->P2 10 µM single concentration S1 Dose-Response Curve (IC50 Determination) P2->S1 Confirmed Hits S2 Orthogonal Functional Assay (e.g., cAMP Assay for GPCRs) S1->S2 T1 Selectivity Panel (Against related targets) S2->T1 Potent & Functionally Active Hits T2 Cell-Based Phenotypic Assay (Physiologically relevant model) T1->T2 L1 Lead Optimization (ADMET, SAR) T2->L1 Selective Lead Series

Figure 1: Pharmacological Screening Cascade Workflow.

Detailed Protocols and Methodologies

The following protocols are provided as robust templates. It is imperative to optimize and validate these assays for the specific target and cell system being used. The Assay Guidance Manual is an excellent resource for best practices in assay development and validation.[7][10][11][12][13]

Phase 1 Protocol: Primary High-Throughput Radioligand Binding Assay

Objective: To rapidly identify compounds that bind to a selected target receptor (e.g., a specific GPCR) from the analog library. Radioligand binding assays are considered a gold standard for measuring ligand-receptor interactions due to their sensitivity and robustness.[14][15]

Principle: This is a competitive binding assay. A known radiolabeled ligand ([³H]-ligand) with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). Test compounds are added to see if they can displace the radioligand. A reduction in radioactivity indicates that the test compound has bound to the receptor.[14][16]

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the target GPCR.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific to the target receptor.

  • Test Compounds: (4-Methoxypiperidin-4-yl)methanol analogs dissolved in DMSO at a stock concentration of 10 mM.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • 96-well Microplates and Glass Fiber Filter Mats .

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Protocol: [14][17]

  • Compound Plating: Prepare a "daughter" plate by diluting test compounds to a 50 µM concentration in assay buffer.

  • Assay Reaction Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL of Assay Buffer (for Total Binding wells).

    • 50 µL of NSB Control (for Non-Specific Binding wells).

    • 50 µL of diluted test compound (for sample wells).

  • Add Radioligand: Add 50 µL of the radioligand solution (at a concentration equal to its Kd value) to all wells.

  • Add Receptor Membranes: Add 150 µL of the receptor membrane preparation (protein concentration optimized previously) to all wells. The final assay volume is 250 µL, and the final test compound concentration is 10 µM.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[17]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis: Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_Binding_CPM - NSB_CPM)) A "hit" is typically defined as a compound that shows inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of negative controls).

Phase 2 Protocol: Secondary Functional cAMP Assay

Objective: To confirm the activity of hits from the primary screen in a functional, cell-based assay and to determine their potency (EC₅₀ or IC₅₀). Cell-based assays provide more physiologically relevant data than biochemical assays.[18][19][20][21][22] For GPCRs coupled to Gαs or Gαi proteins, measuring changes in the second messenger cyclic AMP (cAMP) is a standard method to quantify receptor activation or inhibition.[23][24][25]

Principle:

  • For Gαs-coupled receptors: Agonist binding increases intracellular cAMP levels.

  • For Gαi-coupled receptors: Agonist binding inhibits the forskolin-stimulated production of cAMP. This protocol uses a competitive immunoassay format with Homogeneous Time-Resolved Fluorescence (HTRF) for detection, which is a robust, high-throughput method.[26][27][28]

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the target GPCR.

  • Assay Medium: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[26]

  • Forskolin (for Gαi assays): An adenylyl cyclase activator.

  • HTRF cAMP Assay Kit: Contains Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Step-by-Step Protocol (Antagonist mode for a Gαi-coupled receptor): [24][26]

  • Cell Preparation: Harvest cells, wash, and resuspend in assay medium to the optimized cell density.

  • Compound Plating: Prepare serial dilutions of the "hit" compounds in assay medium in a separate plate.

  • Assay Reaction:

    • Dispense 5 µL of the cell suspension into the 384-well assay plate.

    • Add 5 µL of the serially diluted test compounds.

    • Add 5 µL of a known agonist for the receptor at its EC₈₀ concentration (this stimulates the receptor to a high but not maximal level, allowing for inhibition to be observed).

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes.[28]

  • Lysis and Detection:

    • Add 5 µL of the d2-labeled cAMP conjugate (diluted in lysis buffer).

    • Add 5 µL of the Eu³⁺ cryptate-labeled antibody (diluted in lysis buffer).

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

  • Calculate the HTRF ratio (665nm / 620nm * 10,000).

  • Plot the HTRF ratio against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the agonist response.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Data for Selected Analogs

Compound IDPrimary Screen (% Inhibition @ 10µM)Secondary Screen (IC₅₀, nM)Selectivity (Target vs. Subtype B)
MPM-001 85.275.415-fold
MPM-002 12.5> 10,000N/A
MPM-003 92.112.8> 100-fold
MPM-004 78.9250.13-fold
MPM-005 65.3980.68-fold
  • Interpretation: In this hypothetical dataset, MPM-003 emerges as the most promising hit. It shows high activity in the primary screen, potent inhibition in the functional assay (low nM IC₅₀), and excellent selectivity over a related receptor subtype. MPM-001 is also of interest, though less potent and selective. MPM-004 shows poor selectivity and MPM-005 has weak potency, making them lower priority. MPM-002 is inactive.

Hit-to-Lead and Further Development

Compounds that demonstrate high potency, functional activity, and selectivity (like MPM-003) are considered a "lead series." The next phase, Lead Optimization, involves iterative chemical synthesis and biological testing to improve multiple parameters simultaneously.[6][8][29]

Key Considerations for Lead Optimization:

  • Structure-Activity Relationship (SAR): Systematically modify the analog structure to understand which chemical features are critical for activity and selectivity.[6]

  • ADMET Properties: Profile the lead compounds for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • In Vivo Efficacy: Test promising compounds in relevant animal models of disease to establish proof-of-concept.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Analog (Antagonist) GPCR Target GPCR (Gαi-coupled) Ligand->GPCR Binding & Inhibition G_Protein Gαi/βγ Complex GPCR->G_Protein Prevents G-protein activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP Response Downstream Cellular Response cAMP->Response Activation

Sources

In Vitro Biological Evaluation of (4-Methoxypiperidin-4-yl)methanol Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The (4-methoxypiperidin-4-yl)methanol scaffold represents a promising starting point for the discovery of novel therapeutic agents. As a substituted piperidine, this structural motif is prevalent in a multitude of biologically active compounds, recognized for their interactions with a wide array of pharmacological targets.[1][2] This guide provides a comprehensive framework for the in vitro biological evaluation of novel derivatives of (4-methoxypiperidin-4-yl)methanol, designed for researchers, scientists, and drug development professionals. Our focus is on establishing a logical, efficient, and scientifically rigorous workflow, from initial cytotoxicity screening to target engagement and preliminary safety profiling.

Section 1: Foundational Principles of In Vitro Evaluation

The initial stages of drug discovery for novel chemical entities, such as (4-methoxypiperidin-4-yl)methanol derivatives, hinge on a robust in vitro characterization. This process serves to elucidate the biological activity of the compounds, identify potential therapeutic applications, and flag any liabilities early in the development pipeline. A tiered approach is recommended, beginning with broad assessments of cellular effects and progressively moving towards more specific, target-oriented assays.

The Importance of a Structured In Vitro Cascade

A well-designed in vitro testing cascade maximizes information gain while conserving resources. The initial tier should rapidly identify compounds with general cytotoxicity, allowing for their deprioritization unless cytotoxicity is the desired therapeutic outcome (e.g., in oncology). Subsequent tiers should then focus on identifying and validating interactions with specific molecular targets, which are often G-protein coupled receptors (GPCRs), ion channels, or enzymes for piperidine-based compounds.[3][4][5]

Section 2: Initial Cytotoxicity and Cell Viability Screening

Prior to investigating specific pharmacological activities, it is crucial to determine the general cytotoxic profile of the (4-methoxypiperidin-4-yl)methanol derivatives. This initial screen helps to establish a therapeutic window and informs the concentration ranges for subsequent, more specific assays.

Rationale for Cytotoxicity Screening

Assessing cell viability is a fundamental aspect of preclinical drug development, providing critical insights into the cytotoxic or cytostatic effects of new therapeutic compounds.[6] A variety of assays are available to measure cell health, each with its own advantages and limitations.[7][8] For a comprehensive initial screen, employing at least two mechanistically distinct assays is recommended to minimize false-positive or false-negative results.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (4-methoxypiperidin-4-yl)methanol derivatives in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

The Trypan Blue exclusion assay provides a direct measure of cell membrane integrity.[6] Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described in the MTT assay protocol.

  • Cell Harvesting: Following treatment, detach the cells from the plate using trypsin and resuspend them in culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition.

Data Presentation: Illustrative Cytotoxicity Data

The following table provides an example of how to present cytotoxicity data for a hypothetical (4-methoxypiperidin-4-yl)methanol derivative, "Compound X."

Compound X Concentration (µM)HeLa % Viability (MTT Assay, Mean ± SD)A549 % Viability (MTT Assay, Mean ± SD)
0 (Vehicle Control)100 ± 5.2100 ± 4.8
198 ± 4.995 ± 5.1
1085 ± 6.178 ± 5.9
2552 ± 4.745 ± 4.2
5021 ± 3.518 ± 3.1
1008 ± 2.15 ± 1.9

Section 3: Target-Based Screening: G-Protein Coupled Receptors (GPCRs)

Given the prevalence of the piperidine moiety in GPCR-targeting drugs, this receptor family represents a logical starting point for target deconvolution of novel (4-methoxypiperidin-4-yl)methanol derivatives.[10][11]

Rationale for GPCR Screening

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly attractive drug targets.[12] A variety of assays are available to screen for GPCR ligands, including binding assays to assess direct interaction and functional assays to measure receptor activation or inhibition.[10][13]

Experimental Protocols

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the (4-methoxypiperidin-4-yl)methanol derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki (inhibitory constant).

For Gs- or Gi-coupled GPCRs, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess the functional activity of a compound.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist screening, co-incubate with a known agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the change in cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualization of GPCR Screening Workflow

GPCR_Screening_Workflow cluster_0 Initial Screening cluster_1 Data Analysis cluster_2 Outcome Binding Assay Binding Assay Determine Ki Determine Ki Binding Assay->Determine Ki Functional Assay Functional Assay Determine EC50/IC50 Determine EC50/IC50 Functional Assay->Determine EC50/IC50 Identify Hits Identify Hits Determine Ki->Identify Hits Determine EC50/IC50->Identify Hits

Caption: Workflow for GPCR target identification and validation.

Section 4: Preliminary Safety Profiling

Early assessment of potential safety liabilities is critical to avoid late-stage failures in drug development. For many small molecules, off-target effects on cardiac ion channels, particularly the hERG channel, are a primary concern.

Rationale for hERG Channel Screening

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[14][15] Therefore, regulatory agencies mandate the assessment of a compound's effect on the hERG channel.[16]

Experimental Protocol: Automated Patch Clamp Assay

Automated patch clamp systems provide a higher throughput method for assessing ion channel function compared to traditional manual patch clamping.[15]

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Cell Preparation: Prepare a single-cell suspension for use in the automated patch clamp instrument.

  • Compound Application: The instrument will automatically establish a whole-cell patch clamp recording and apply a specific voltage protocol to elicit hERG currents. A vehicle control is first applied, followed by increasing concentrations of the (4-methoxypiperidin-4-yl)methanol derivative.

  • Data Acquisition: The instrument records the hERG current in response to the voltage protocol at each compound concentration.

  • Data Analysis: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the vehicle control. An IC50 value is then determined.

Data Presentation: Illustrative hERG Inhibition Data
Compound Concentration (µM)% hERG Current Inhibition (Mean ± SD)
0.12 ± 1.5
115 ± 3.2
1048 ± 5.1
3085 ± 4.8
IC50 (µM) 10.5

Section 5: In Vitro Metabolic Stability

Understanding the metabolic fate of a new chemical entity is crucial for predicting its pharmacokinetic properties in vivo. The piperidine ring, in particular, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[17][18]

Rationale for Metabolic Stability Assays

In vitro metabolic stability assays using liver microsomes or hepatocytes provide an early indication of a compound's susceptibility to metabolic clearance.[17] Compounds that are rapidly metabolized may have a short half-life in vivo, potentially limiting their therapeutic utility.

Experimental Protocol: Liver Microsomal Stability Assay

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another species of interest), a buffered solution, and the (4-methoxypiperidin-4-yl)methanol derivative at a known concentration.

  • Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualization of Metabolic Stability Workflow

Metabolic_Stability_Workflow Incubate Compound with Microsomes + NADPH Incubate Compound with Microsomes + NADPH Quench Reaction at Time Points Quench Reaction at Time Points Incubate Compound with Microsomes + NADPH->Quench Reaction at Time Points Analyze by LC-MS/MS Analyze by LC-MS/MS Quench Reaction at Time Points->Analyze by LC-MS/MS Calculate t1/2 and CLint Calculate t1/2 and CLint Analyze by LC-MS/MS->Calculate t1/2 and CLint

Caption: Workflow for assessing in vitro metabolic stability.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Google Scholar.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). PubMed.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (n.d.). PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
  • Cell Viability Assays. (n.d.). Creative Bioarray.
  • hERG Assay. (n.d.). Slideshare.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google Scholar.
  • Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment. (n.d.). Benchchem.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Google Scholar.
  • comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Google Scholar.
  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • GPCR Screening & Profiling with Binding Assays. (n.d.). Creative Biogene.
  • Cell viability assays with selected compounds in various cell lines A... (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Google Scholar.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Medicinal Chemistry Letters - ACS Publications.

Sources

The Methoxy-Piperidinyl-Methanol (MPM) Linker: A Novel Hypothetical Acid-Labile Handle for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient construction of large libraries of molecules. A cornerstone of this methodology is the linker, a molecular entity that tethers the nascent molecule to an insoluble solid support. The choice of linker is critical, as it dictates the conditions under which the final product can be cleaved from the resin. This application note introduces a hypothetical acid-labile linker, the Methoxy-Piperidinyl-Methanol (MPM) linker, derived from (4-Methoxypiperidin-4-yl)methanol. We will explore its theoretical application, proposed synthesis, and protocols for its use in SPOS.

The rationale for proposing the MPM linker is based on an analysis of the structure of (4-Methoxypiperidin-4-yl)methanol. It features a tertiary alcohol, which, analogous to the well-established trityl and Rink acid linkers, can form a stable carbocation upon protonation, facilitating acid-labile cleavage.[1] The presence of a methoxy group and a piperidine ring introduces unique polarity and stability characteristics that could offer advantages in specific synthetic contexts.

The MPM Linker: A Theoretical Framework

The proposed MPM linker leverages the tertiary alcohol of (4-Methoxypiperidin-4-yl)methanol for attachment to a solid support, leaving the piperidine nitrogen available for functionalization or, more likely, the hydroxymethyl group for attachment of the first building block (e.g., a protected amino acid). For this application note, we will focus on the latter, more conventional approach.

The key feature of the MPM linker is its proposed acid lability. Upon treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), the tertiary ether linkage formed between the linker and the synthesized molecule is expected to cleave, releasing the product into solution. The stability of the resulting tertiary carbocation is crucial for this process.

Proposed Synthesis and Attachment to Solid Support

The synthesis of an MPM-functionalized resin would begin with the attachment of (4-Methoxypiperidin-4-yl)methanol to a suitable solid support, such as a chloromethylated polystyrene resin (Merrifield resin). The piperidine nitrogen would first need to be protected, for example, with a Boc group, to prevent side reactions.

Protocol 1: Synthesis of Boc-MPM-OH
  • Dissolve (4-Methoxypiperidin-4-yl)methanol in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the Boc-protected (4-Methoxypiperidin-4-yl)methanol (Boc-MPM-OH).

Protocol 2: Attachment of Boc-MPM-OH to Merrifield Resin
  • Swell Merrifield resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • In a separate flask, deprotonate Boc-MPM-OH with a strong base such as sodium hydride (NaH) to form the alkoxide.

  • Add the swollen resin to the alkoxide solution.

  • Heat the reaction mixture to drive the Williamson ether synthesis to completion.

  • Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents.

  • Dry the resin under vacuum.

The resulting resin, Boc-MPM-O-Merrifield resin, would then be ready for the attachment of the first building block after deprotection of the Boc group.

Attachment of the First Building Block (Fmoc-Amino Acid Example)

For this hypothetical protocol, we will describe the attachment of an Fmoc-protected amino acid to the MPM linker.

Protocol 3: Loading of Fmoc-Amino Acid onto MPM Resin
  • Swell the MPM-O-Merrifield resin (after Boc deprotection) in DCM.

  • In a separate flask, dissolve the desired Fmoc-amino acid in DCM.

  • Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Add the activated amino acid solution to the swollen resin.

  • Shake the reaction mixture at room temperature until a negative Kaiser test indicates complete coupling.

  • Wash the resin thoroughly with DCM, DMF, and methanol.

  • Cap any unreacted hydroxyl groups using acetic anhydride and a base.

  • Dry the loaded resin under vacuum.

G cluster_0 MPM Linker Synthesis and Loading A Merrifield Resin C Boc-MPM-O-Merrifield Resin A->C + Boc-MPM-O-Na+ B Boc-MPM-OH D MPM-O-Merrifield Resin C->D TFA F Fmoc-AA-O-MPM-O-Merrifield Resin D->F + Activated Fmoc-AA E Fmoc-AA-OH + DIC/DMAP

Figure 1: Proposed workflow for MPM linker attachment and first amino acid loading.

Solid-Phase Synthesis and Cleavage

Once the first building block is attached, standard solid-phase synthesis protocols can be employed to elongate the molecule. For peptide synthesis, this would involve iterative cycles of Fmoc deprotection (using a piperidine solution) and coupling of the next Fmoc-amino acid.

The final and most critical step is the cleavage of the synthesized molecule from the solid support. Based on the chemistry of similar acid-labile linkers like the trityl and Rink linkers, a solution of trifluoroacetic acid (TFA) in a suitable solvent is proposed for the cleavage.[2][3]

Proposed Cleavage Mechanism

The cleavage is initiated by the protonation of the ether oxygen linking the synthesized molecule to the MPM linker. This is followed by the departure of the molecule, facilitated by the formation of a stable tertiary carbocation on the linker. The presence of the methoxy group may influence the stability of this carbocation. The piperidine ring, being a basic moiety, would be protonated under these acidic conditions.

G cluster_0 Proposed Cleavage Mechanism A Resin-O-MPM-O-Molecule B Protonation of Ether Oxygen A->B + H+ (TFA) C Formation of Tertiary Carbocation B->C Cleavage D Released Molecule C->D E Resin-O-MPM+ C->E

Figure 2: Proposed acid-catalyzed cleavage mechanism of the MPM linker.
Protocol 4: Cleavage from MPM Resin
  • Swell the peptide-loaded MPM resin in DCM.

  • Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Add the cleavage cocktail to the resin.

  • Shake the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional cleavage cocktail and DCM.

  • Combine the filtrates and precipitate the product by adding cold diethyl ether.

  • Isolate the product by centrifugation and decantation.

  • Wash the product with cold ether and dry under vacuum.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical parameters for the MPM linker based on typical values for similar acid-labile linkers.

ParameterProposed Value/ConditionRationale
Resin Loading 0.3 - 0.7 mmol/gComparable to other specialty linkers.
Cleavage Condition 95% TFA / 2.5% H₂O / 2.5% TISStandard for acid-labile linkers like Rink and Trityl.[3][4]
Cleavage Time 1 - 3 hoursSufficient for complete cleavage without significant side reactions.
Expected Purity > 85% (crude)Dependent on the synthesized molecule and efficiency of synthesis.

Advantages and Scientific Rationale

The hypothetical MPM linker presents several potential advantages rooted in its unique chemical structure:

  • Tunable Lability: The electronic properties of the methoxy group and the piperidine ring could potentially be modified to fine-tune the acid lability of the linker.

  • Orthogonality: The MPM linker would be stable to the basic conditions used for Fmoc deprotection, making it compatible with standard Fmoc-based solid-phase peptide synthesis.

  • Novelty: The unique structure could offer different solubility profiles for the resin-bound intermediates, potentially improving reaction kinetics in certain cases.

The causality behind the proposed protocols lies in established principles of organic and solid-phase chemistry. The use of a Boc protecting group for the piperidine nitrogen is a standard strategy to prevent its nucleophilicity from interfering with subsequent reactions. The Williamson ether synthesis is a classic and reliable method for attaching alcohols to alkyl halides. The choice of DIC/DMAP for esterification is a common and effective method for loading the first building block onto a hydroxyl-functionalized linker. Finally, the TFA-based cleavage cocktail is the gold standard for cleaving acid-labile linkers due to its effectiveness in protonating the linker and the inclusion of scavengers to prevent side reactions.[5]

Conclusion

While the use of (4-Methoxypiperidin-4-yl)methanol as a linker in solid-phase organic synthesis has not been documented in the literature, its chemical structure suggests a plausible application as a novel acid-labile linker. This application note has outlined a theoretical framework for the synthesis, attachment, and cleavage of the proposed MPM linker. The detailed protocols are based on well-established, scientifically sound principles of solid-phase synthesis. Further experimental validation is required to determine the actual performance and potential advantages of the MPM linker in a laboratory setting. Researchers and drug development professionals are encouraged to explore this and other novel linker technologies to expand the capabilities of solid-phase organic synthesis.

References

  • Lundquist, J. T., & Pelletier, J. C. (2012). Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry, 77(15), 6615–6618. [Link]

  • Peptide Synthesis Resins. (n.d.). AAPPTEC. [Link]

  • Leznoff, C. C. (1978). The use of insoluble polymer supports in general organic synthesis. Accounts of Chemical Research, 11(8), 327–333. [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2003). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 10(2), 93-100. [Link]

  • Glatthar, R., & Giese, B. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters, 2(15), 2315–2317. [Link]

  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(3), 304. [Link]

  • Ether cleavage. (2023, December 2). In Wikipedia. [Link]

  • Rink Amide Resin Definition. (n.d.). Fiveable. [Link]

  • The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Acidic Cleavage of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. [Link]

  • Johnson, J. A., & Finn, M. G. (2014). Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP. ACS Macro Letters, 3(8), 775–779. [Link]

  • Johnson, J. A., & Finn, M. G. (2014). Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP. ACS Macro Letters, 3(8), 775–779. [Link]

  • Mohan, R., & Chou, Y. L. (1997). A New Cleavage Strategy for Ester Linked Polymer Supports: Generation of a Tertiary Alcohol Library. Journal of the American Chemical Society, 119(49), 12224–12225. [Link]

  • An improved and practical synthesis of Fmoc Rink linker. (2019). Journal of Chemical Research, 43(3-4), 81-85. [Link]

  • 4-Methoxypiperidine. (n.d.). PubChem. [Link]

  • 4-Methoxy-piperidine hydrochloride. (n.d.). Chem-Impex. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for (4-Methoxypiperidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxypiperidin-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

The synthesis of (4-Methoxypiperidin-4-yl)methanol, a valuable building block in pharmaceutical development, presents a significant synthetic challenge. The core difficulty lies in the selective methylation of a sterically hindered tertiary alcohol in the presence of a more reactive primary alcohol. Direct methylation is often unselective and low-yielding. Therefore, a robust, multi-step strategy involving orthogonal protecting groups is required for a successful and reproducible synthesis.

Strategic Overview: A Recommended Synthetic Pathway

A logical and field-proven approach begins with the commercially available N-Boc-4-piperidone and proceeds through a four-stage process. This strategy is designed to control selectivity and maximize yield at each transformation.

G cluster_0 Phase 1: Carbon Backbone Construction cluster_1 Phase 2: Selective Protection & Methylation cluster_2 Phase 3: Deprotection Cascade A N-Boc-4-Piperidone B N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine A->B e.g., Reformatsky Reaction or Grignard with protected formaldehyde equivalent C Selectively Protected Intermediate (e.g., N-Boc-4-hydroxy-4-((TBDMS-oxy)methyl)piperidine) B->C 1. Protect Primary Alcohol (e.g., TBDMSCl, Imidazole) D Methylated Intermediate (e.g., N-Boc-4-methoxy-4-((TBDMS-oxy)methyl)piperidine) C->D 2. Methylate Tertiary Alcohol (e.g., NaH, MeI) E N-Boc-(4-methoxypiperidin-4-yl)methanol D->E 3. Deprotect Primary Alcohol (e.g., TBAF) F (4-Methoxypiperidin-4-yl)methanol (Final Product) E->F 4. Deprotect Piperidine Nitrogen (e.g., TFA or HCl)

Caption: Recommended four-stage synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to follow the synthetic workflow, addressing potential issues at each critical stage.

Section 1: Selective Protection of the Primary Alcohol

Q: I attempted a direct methylation on N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine and obtained a complex mixture. Why did this happen?

A: This outcome is expected due to the significant difference in reactivity between the primary and tertiary hydroxyl groups. The primary alcohol is sterically more accessible and its corresponding alkoxide is less hindered, making it a much better nucleophile than the tertiary alcohol. Consequently, direct methylation using standard Williamson ether synthesis conditions (e.g., NaH/MeI) will overwhelmingly favor the formation of the undesired isomer, N-Boc-4-hydroxy-4-((methoxymethyl)piperidine). To achieve the desired regioselectivity, a protecting group strategy is essential.

Q: Which protecting group do you recommend for the primary alcohol, and what are the key considerations?

A: The choice of protecting group for the primary alcohol is critical and must be "orthogonal" to the N-Boc group. This means you must be able to remove the primary alcohol's protecting group without cleaving the N-Boc group, and vice-versa. Two excellent candidates are silyl ethers and benzyl ethers.

Protecting GroupProtection ReagentsDeprotection ConditionsKey Advantages & Considerations
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF (Tetrabutylammonium fluoride) or HF•PyridineAdvantage: High selectivity for primary alcohols, stable to strongly basic methylation conditions, and removed under mild, non-acidic/non-hydrogenolysis conditions. Consideration: Ensure anhydrous conditions during protection.
Bn (Benzyl)BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Advantage: Very robust and stable to a wide range of reagents. Consideration: Hydrogenolysis can be slow for hindered substrates and requires specialized equipment. The catalyst can sometimes be difficult to remove.

For most applications, the TBDMS group is recommended due to the mildness and simplicity of its removal, which avoids the need for hydrogenation equipment and potential catalyst poisoning issues.

Section 2: O-Methylation of the Hindered Tertiary Alcohol

This is the most challenging step of the synthesis and the most common point of failure.

Q: My methylation reaction on the protected tertiary alcohol is extremely slow or shows no conversion. What are the critical parameters to optimize?

A: The methylation of a sterically hindered tertiary alcohol is an SN2 reaction that is kinetically slow and requires forcing conditions.[1] Low conversion is typically due to an insufficiently strong base, suboptimal solvent, or inadequate temperature.[2]

  • Base Selection: A very strong, non-nucleophilic base is required to fully deprotonate the hindered alcohol. Sodium hydride (NaH) , typically a 60% dispersion in mineral oil, is the industry standard. Use at least 1.5-2.0 equivalents to ensure complete formation of the alkoxide. Weaker bases like K₂CO₃ or NaOH will be ineffective.[2][3]

  • Solvent Choice: Polar aprotic solvents are essential. They solvate the sodium cation but leave the alkoxide anion "naked" and highly reactive.[4] Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are the preferred solvents. Ensure the solvent is truly anhydrous, as trace water will quench the hydride and the alkoxide.

  • Methylating Agent: Methyl iodide (MeI) is generally effective. If the reaction is still sluggish, a more powerful methylating agent like methyl triflate (MeOTf) or dimethyl sulfate (DMS) can be used, but exercise extreme caution as these are highly toxic.

  • Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Start the reaction at 0 °C for the deprotonation step (addition of NaH), then allow it to warm to room temperature before gently heating to 50-70 °C.[5] Monitor the reaction over several hours (8-24 h) by TLC or LC-MS. Do not overheat, as this can promote side reactions.[4]

Q: I am observing byproducts that appear to be from an elimination reaction. How can I suppress this?

A: While elimination (E2) is a major concern with secondary and tertiary alkyl halides, it is less common when using a primary methylating agent like MeI.[1][4] If you are observing elimination, it suggests that either your starting material is degrading under the strong basic conditions or there is an alternative elimination pathway. To minimize this:

  • Control Temperature: Do not use excessive heat. Lower temperatures favor the SN2 pathway over E2.[4]

  • Base Addition: Add the NaH portion-wise at 0 °C to control the initial exotherm and prevent localized heating.

  • Confirm Structure: Ensure your starting material is correct and does not contain functionalities prone to elimination under these conditions.

G Start Low Methylation Yield Check_Reagents Verify Anhydrous Solvent & Reagent Quality Start->Check_Reagents Check_Reagents->Start Reagents Poor Increase_Temp Increase Temperature (e.g., to 60°C) Check_Reagents->Increase_Temp Reagents OK Stronger_Reagent Use More Reactive Methylating Agent (e.g., MeOTf) Increase_Temp->Stronger_Reagent Still Slow Success Reaction Proceeds Increase_Temp->Success Improvement Stronger_Reagent->Success Improvement Failure Still No Reaction/ Decomposition Stronger_Reagent->Failure No Improvement

Caption: Troubleshooting workflow for the tertiary alcohol methylation step.

Section 3: Deprotection Strategies

Q: I have successfully methylated the tertiary alcohol. What is the best way to remove the TBDMS and N-Boc groups?

A: The deprotection should be done sequentially. First, remove the TBDMS group from the primary alcohol, then remove the N-Boc group. Attempting to do both simultaneously is not recommended.

  • TBDMS Deprotection: The standard and most reliable method is using tetrabutylammonium fluoride (TBAF) in THF. A 1M solution of TBAF in THF is commercially available. The reaction is typically fast (1-4 hours) at room temperature.

  • N-Boc Deprotection: The N-Boc group is reliably removed under acidic conditions.[6] The two most common lab-scale methods are:

    • Trifluoroacetic Acid (TFA): Using a solution of 20-50% TFA in Dichloromethane (DCM) is highly effective, often completing within 1-3 hours at room temperature.[6][7]

    • HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is another excellent choice. This often causes the hydrochloride salt of the final product to precipitate, which can simplify isolation.[6]

Q: My molecule seems to be degrading during the final N-Boc deprotection step. Are there milder alternatives?

A: Yes. If your molecule contains other acid-labile functional groups, the standard TFA or HCl conditions might be too harsh. Several milder methods have been reported:

MethodReagents/ConditionsSolventNotesReference
Mild Acidic p-Toluenesulfonic acid (p-TsOH)Methanol/DCMSlower than TFA/HCl but effective for sensitive substrates.[6]
Oxalyl Chloride Oxalyl Chloride (3 eq.)MethanolA very mild method that proceeds at room temperature in 1-4 hours with good functional group tolerance.[8][9][8][9]
Thermal Heat (e.g., 100-150 °C)Dioxane/Water or TolueneCan be effective if the molecule is thermally stable. Often used when all acidic methods fail.[7][10][7][10]

Start with the standard methods (TFA or HCl), but if you observe degradation, consider the oxalyl chloride/methanol system as a first alternative due to its mildness and effectiveness.[8][9]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.

Protocol 1: Selective Protection of Primary Alcohol with TBDMS

  • Dissolve N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-4-hydroxy-4-((tert-butyldimethylsilyloxy)methyl)piperidine.

Protocol 2: Methylation of Tertiary Alcohol

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF via syringe. Cool the suspension to 0 °C.

  • Slowly add a solution of the TBDMS-protected intermediate from Protocol 1 (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 1 hour to ensure complete alkoxide formation.

  • Add methyl iodide (MeI, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature, then heat to 60 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel column chromatography.

Protocol 3: Sequential Deprotection to Yield Final Product

  • TBDMS Removal: Dissolve the methylated intermediate from Protocol 2 (1.0 eq) in THF. Add TBAF (1.0 M solution in THF, 1.2 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-(4-methoxypiperidin-4-yl)methanol.

  • N-Boc Removal: Dissolve the purified intermediate from the previous step (1.0 eq) in DCM (approx. 0.1 M). Add an equal volume of trifluoroacetic acid (TFA). Stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, (4-Methoxypiperidin-4-yl)methanol. Further purification may be required.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers.
  • Benchchem. Troubleshooting low conversion rates in Williamson ether synthesis.
  • Benchchem. troubleshooting Williamson ether synthesis side reactions.
  • Benchchem. Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
  • Cambridge University Press. Williamson Ether Synthesis.
  • Benchchem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.

Sources

Technical Support Center: Optimizing the Synthesis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

(4-Methoxypiperidin-4-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds. The piperidine moiety is a cornerstone of many pharmaceuticals, and functionalization at the 4-position provides a key vector for structural modification.[1] However, the synthesis of this tertiary alcohol, particularly achieving a high yield, presents several challenges rooted in the sensitive nature of the core reactions.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and systematically improve the yield and purity of your synthesis. We will focus on the most reliable synthetic route: the addition of a methoxymethyl Grignard reagent to an N-protected 4-piperidone, followed by deprotection.

Recommended Synthetic Pathway Overview

The most direct and widely applicable route to (4-Methoxypiperidin-4-yl)methanol involves a three-stage process. This pathway is selected for its reliance on common starting materials and its amenability to scale-up, provided critical parameters are controlled.

Synthetic_Pathway A N-Boc-4-piperidone B Grignard Reaction: N-Boc-4-(methoxymethyl)-4-hydroxypiperidine A->B  1. MeOCH₂MgCl  2. Anhydrous THF, 0°C to RT C Acidic Deprotection: (4-Methoxypiperidin-4-yl)methanol B->C  HCl or TFA

Caption: General synthetic scheme for (4-Methoxypiperidin-4-yl)methanol.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.

Part 1: The Grignard Reaction - Core Synthesis

The addition of methoxymethylmagnesium chloride (MeOCH₂MgCl) to N-Boc-4-piperidone is the most critical, yield-determining step.

Question 1: My Grignard reaction has a very low yield of the desired tertiary alcohol. What are the most likely causes?

Answer: A low yield in this step typically points to one of three main issues: problems with the Grignard reagent itself, competing side reactions, or suboptimal reaction conditions.

1. Poor Quality or Inactive Grignard Reagent:

  • Cause: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any residual water in the glassware or solvent will quench the reagent, immediately reducing its effective concentration.[2] The surface of the magnesium turnings can also be passivated by a layer of magnesium oxide, preventing the reaction from initiating.

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven-dried (>120°C for several hours) or flame-dried under vacuum and assembled while hot under an inert atmosphere (Nitrogen or Argon).

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) is an excellent choice.

    • Magnesium Activation: If the reaction is sluggish to start, activate the magnesium turnings. This can be done by adding a small crystal of iodine (the color will disappear as the reaction begins) or a few drops of 1,2-dibromoethane.[2]

2. Competing Side Reactions:

  • Cause: The Grignard reagent is not only a nucleophile but also a strong base. The primary side reaction is the enolization of the N-Boc-4-piperidone, where the Grignard reagent abstracts an acidic α-proton from the piperidone ring instead of attacking the carbonyl carbon.[2] This leads to the recovery of starting material after aqueous work-up.

  • Solution:

    • Low-Temperature Addition: Perform the addition of the Grignard reagent to the piperidone solution at a low temperature (0°C or even -20°C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation (enolization).

    • Slow Addition Rate: Add the Grignard reagent dropwise using a syringe pump or an addition funnel. This maintains a low instantaneous concentration of the Grignard reagent, further suppressing its basic activity relative to its nucleophilicity.

3. Suboptimal Reaction Conditions:

  • Cause: Incorrect stoichiometry or temperature can drastically reduce yield.

  • Solution:

    • Stoichiometry: Use a slight excess of the Grignard reagent (typically 1.2 to 1.5 equivalents) to drive the reaction to completion and compensate for any accidental quenching.[3]

    • Temperature Profile: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature and stir for several hours (or overnight) ensures the reaction proceeds to completion.[4]

Troubleshooting_Grignard_Yield Start Low Yield of Tertiary Alcohol CheckReagent Was the Grignard Reagent active? Start->CheckReagent CheckSideReactions Is starting material recovered? CheckReagent->CheckSideReactions Yes ReagentSol Solution: - Rigorously dry all glassware/solvents. - Activate Mg with iodine or DIBAL-H. - Use fresh, high-quality reagents. CheckReagent->ReagentSol No CheckConditions Were reaction conditions optimal? CheckSideReactions->CheckConditions No Enolization Likely Cause: Enolization Solution: - Add Grignard at low temp (0°C). - Add Grignard reagent slowly. CheckSideReactions->Enolization Yes ConditionsSol Solution: - Use 1.2-1.5 eq. of Grignard reagent. - Allow reaction to warm to RT and stir overnight. CheckConditions->ConditionsSol No

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Question 2: The work-up of my Grignard reaction is difficult, and I'm getting a persistent emulsion. How can I resolve this?

Answer: Emulsion formation is common during the quenching of Grignard reactions due to the formation of magnesium salts (Mg(OH)X), which act as surfactants.

  • Cause: Quenching with water or dilute acid can lead to the precipitation of fine, gelatinous magnesium hydroxides.

  • Solution:

    • Quench with Saturated Ammonium Chloride (NH₄Cl): This is the preferred method.[4] Saturated aqueous NH₄Cl is acidic enough to protonate the alkoxide and break down the magnesium complexes but is generally not acidic enough to cause degradation of acid-sensitive products. It forms soluble magnesium salts that are less prone to creating emulsions.

    • Slow, Cold Quenching: Always perform the quench by slowly adding the quenching solution to the reaction mixture while cooling in an ice bath. This controls the exothermic nature of the quench.

    • Filtration Aid: If a precipitate still forms, you can add a filter aid like Celite® to the mixture before filtering to help break up the emulsion and facilitate separation.

Part 2: N-Boc Deprotection

Question 3: My N-Boc deprotection is incomplete, or I'm seeing byproducts. How can I improve this final step?

Answer: Incomplete deprotection or side reactions usually stem from the choice of acid, reaction time, or temperature.

  • Cause: The tert-butyl carbamate (Boc) group is labile to acid. However, if the acid is too weak or the reaction time is too short, deprotection will be incomplete. Conversely, harsh acidic conditions can lead to side reactions, especially with a tertiary alcohol present.

  • Solution:

    • Optimal Acidic Conditions: A solution of 4M HCl in dioxane or diethyl ether is highly effective. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature works well.[5] TFA is often easier to remove under reduced pressure.

    • Monitoring the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The product, being a free amine, will have a much lower Rf value on silica gel than the Boc-protected starting material.

    • Aqueous Work-up: After deprotection, a basic work-up is required to neutralize the excess acid and liberate the free amine from its ammonium salt. Add the reaction mixture to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >10. Then, extract the product with an organic solvent like ethyl acetate or DCM.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group recommended for this synthesis? The Boc group is ideal for several reasons. It is robust and stable under the strongly basic and nucleophilic conditions of the Grignard reaction. Furthermore, it is easily removed under acidic conditions that are typically orthogonal to many other functional groups.[7] Its steric bulk can also help influence the stereochemistry of reactions on the piperidine ring.

Q2: My final product, (4-Methoxypiperidin-4-yl)methanol, appears as a yellow oil after purification. Is this normal? Piperidine and its derivatives can be susceptible to air oxidation over time, which often leads to discoloration.[6] While a faint yellow color may not indicate significant impurity, it is best to purify the material if high purity is required. Storing the final product under an inert atmosphere (nitrogen or argon) and in a freezer can minimize degradation.

Q3: How should I purify the final product for the best results? Purification can be challenging due to the high polarity of the final amino alcohol.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. A small amount of triethylamine (e.g., 1%) should be added to the eluent to prevent the basic amine product from streaking on the acidic silica gel.

  • Crystallization: If the product can be converted to a stable salt (e.g., the hydrochloride salt), crystallization can be an excellent method for achieving high purity.[8]

Optimized Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
  • Preparation: Under an inert atmosphere (N₂), add N-Boc-4-piperidone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the piperidone in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Slowly add methoxymethylmagnesium chloride (1.3 eq., typically 1.0 M solution in THF) to the stirred piperidone solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution (NH₄Cl) dropwise until no further gas evolution is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Deprotection to Yield (4-Methoxypiperidin-4-yl)methanol
  • Dissolution: Dissolve the crude product from Protocol 1 in dichloromethane (DCM, approx. 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in DCM and cool in an ice bath. Slowly add 1M sodium hydroxide (NaOH) solution until the aqueous layer is strongly basic (pH > 10). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (4-Methoxypiperidin-4-yl)methanol.

Data Summary Table

The following table summarizes typical reaction parameters and their impact on the yield of the Grignard addition step.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Temperature Addition at Room Temp.Addition at 0°CMinimizes enolization side reaction.[2]
Grignard eq. 1.05 equivalents1.3 equivalentsEnsures complete conversion of starting material.[3]
Addition Rate Rapid (5 min)Slow, dropwise (30 min)Maintains low Grignard concentration, favoring nucleophilic addition.
Work-up Quench with H₂OQuench with sat. NH₄ClPrevents emulsion and precipitation of magnesium salts.[4]
Typical Yield 30-50%75-90%Combination of optimized parameters significantly boosts reaction efficiency.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Google Patents. (2012).
  • BenchChem Blog. (2025).
  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Francis Academic Press. (2021).
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • PMC - PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Diva-Portal.org. (2007). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
  • Royal Society of Chemistry. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Sci-Hub. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Sciencemadness.org. (2018). N methylation of 4-pyperidone. [Link]

  • BenchChem. (2025). Side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines.
  • Ataman Kimya. PIPERIDINE. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wiley Online Library. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • Google Patents. (1974).
  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. [Link]

  • DTIC. (2025). Piperidine Synthesis.
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChemLite. (4-methoxypiperidin-4-yl)methanol (C7H15NO2). [Link]

  • ChemBK. (4-Methoxypiperidin-4-yl)methanol hydrochloride. [Link]

  • MDPI. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Google Patents. (2018). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-substituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered in the synthesis of these crucial heterocyclic scaffolds. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

General Issues

Question: My piperidine-containing reaction is giving a very low yield. What are the general factors I should investigate?

Answer: Low yields in piperidine synthesis can stem from a variety of factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the substrates. A systematic approach to troubleshooting is crucial.

  • Reagent Quality: Piperidines are susceptible to oxidation upon storage, often indicated by a yellow or brown discoloration.[1] It is recommended to use freshly distilled or high-purity commercially available starting materials.[2] Impurities can interfere with catalytic processes or lead to unwanted side reactions.[3]

  • Anhydrous Conditions: Many reactions involved in piperidine synthesis are moisture-sensitive. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical, especially when using organometallic reagents or sensitive catalysts.[2]

  • Reaction Temperature: Temperature control is vital. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent side product formation or decomposition.[3] Monitor your reaction temperature closely and consider a temperature optimization study.

  • Reaction Time: Incomplete conversion is a common cause of low yields. Monitor the reaction progress using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[4] Conversely, excessively long reaction times can lead to product decomposition.[3]

Reductive Amination of 4-Piperidones

Reductive amination is a cornerstone for the synthesis of 4-amino-substituted piperidines, typically involving the reaction of a 4-piperidone with a primary or secondary amine in the presence of a reducing agent.[5][6] A common starting material is N-Boc-4-piperidone, where the Boc group protects the piperidine nitrogen, allowing for selective reaction at the C4 position.[7]

Question: My reductive amination of N-Boc-4-piperidone is slow or incomplete. How can I improve the conversion?

Answer: A sluggish reductive amination can be frustrating. The issue often lies in the formation of the intermediate iminium ion or the efficacy of the reducing agent.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Mild hydride reagents are preferred as they selectively reduce the iminium ion over the ketone starting material.[5]

    • Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less sensitive to the acidic conditions that favor iminium ion formation and can be used in a one-pot procedure.[8]

    • Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.

    • Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the starting ketone if the iminium ion formation is slow.[6]

  • Reaction pH: The formation of the iminium ion is acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction. However, excessive acidity can protonate the amine, rendering it non-nucleophilic. Optimal pH is typically in the range of 5-6.

  • Water Scavenging: The condensation reaction to form the iminium ion produces water. In some cases, the presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the iminium ion, thereby increasing the reaction rate.

Reducing Agent Typical Reaction Conditions Key Considerations
Sodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (catalyst)Mild, tolerant of mild acid, often the first choice.[8]
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), pH 5-6Highly toxic, requires careful handling and pH control.
Sodium borohydride (NaBH₄)Methanol (MeOH)Can reduce the starting ketone; best for pre-formed imines.[6]

Question: I am observing the formation of a di-alkylated or tertiary amine byproduct in my reductive amination with a primary amine. How can I prevent this?

Answer: The formation of a tertiary amine byproduct arises from the newly formed secondary amine reacting with another molecule of the 4-piperidone. This is a common issue, especially with reactive aldehydes and ketones.

  • Control Stoichiometry: Using a slight excess of the primary amine (1.1 to 1.5 equivalents) can help to favor the formation of the desired secondary amine.

  • Order of Addition: Adding the reducing agent last, after allowing the ketone and amine to pre-mix and form the iminium ion, can sometimes minimize the side reaction.

  • Alternative Synthetic Route: If over-alkylation remains a significant problem, consider a two-step approach: acylation of the primary amine followed by reduction of the resulting amide.

Troubleshooting Workflow: Reductive Amination

Below is a decision tree to guide you through troubleshooting common issues in the reductive amination of 4-piperidones.

G Troubleshooting Reductive Amination start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Ketone, Amine, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent side_products Side Product Formation Observed? start->side_products purification_issue Difficulty in Purification? start->purification_issue reagent_sol Use high-purity, dry reagents. Distill piperidone if necessary. check_reagents->reagent_sol conditions_sol1 Optimize pH (typically 5-6). Add catalytic acetic acid. check_conditions->conditions_sol1 conditions_sol2 Add molecular sieves to remove water. check_conditions->conditions_sol2 conditions_sol3 Monitor reaction by TLC/LC-MS to determine optimal time. check_conditions->conditions_sol3 reducing_agent_sol Switch to a different reducing agent (e.g., STAB if using NaBH4). Ensure appropriate stoichiometry. check_reducing_agent->reducing_agent_sol side_products_sol Adjust stoichiometry (excess amine). Consider a two-step acylation-reduction. side_products->side_products_sol purification_sol Try alternative chromatography conditions. Consider salt formation and extraction. purification_issue->purification_sol

Caption: Decision tree for troubleshooting low yield issues.[4]

N-Functionalization of Piperidines

Question: My N-alkylation reaction is slow, and I am observing the formation of a quaternary ammonium salt. What can I do?

Answer: Slow N-alkylation is often due to insufficient basicity in the reaction mixture to neutralize the acid byproduct (e.g., HBr, HCl), which protonates the starting piperidine, rendering it non-nucleophilic.[1] The formation of a quaternary ammonium salt is a result of over-alkylation.[1]

  • Add a Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.[1]

  • Control Stoichiometry: To prevent over-alkylation, use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and minimize over-alkylation.[1]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]

Purification Challenges

Question: My 4-substituted piperidine is difficult to purify by column chromatography because it has a similar polarity to the starting material. What are my options?

Answer: Co-elution of products and starting materials is a common purification hurdle.

  • Alternative Solvent Systems: Experiment with different solvent systems for your column chromatography. A change in the eluent can alter the selectivity of the separation.

  • Acid-Base Extraction: If your product and starting material have different basicities, you can exploit this for separation. Dissolve the mixture in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). The more basic compound will be protonated and move to the aqueous layer.[1] The desired compound can then be recovered by basifying the appropriate layer and extracting with an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2]

  • Salt Formation: Consider converting your product to a salt (e.g., hydrochloride or citrate) to facilitate precipitation and isolation.[8]

Experimental Protocols

General Procedure for Reductive Amination using STAB
  • To a solution of N-Boc-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.[4]

General Workflow Diagram

G General Workflow for Piperidine Synthesis start Start: Reagents & Solvents reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reaction_execution Reaction Execution (Temperature control, stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Sources

Technical Support Center: Purification of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Methoxypiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable pharmaceutical intermediate.

(4-Methoxypiperidin-4-yl)methanol is a polar amino alcohol, a structural motif that presents unique purification challenges due to the presence of both a hydrophilic alcohol and a basic amino group.[1] This dual functionality can lead to issues such as streaking during chromatography and high solubility in polar solvents, complicating traditional purification methods like extraction and recrystallization.[1] This guide will provide practical, field-proven insights to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (4-Methoxypiperidin-4-yl)methanol?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the piperidine ring or reagents used for the addition of the methoxy and methanol groups.[2]

  • Byproducts from Side Reactions: Incomplete reactions or side reactions can lead to partially substituted piperidines or other structurally related compounds.[2] For instance, if the synthesis involves the reduction of a pyridine precursor, unreacted pyridine or partially hydrogenated intermediates like tetrahydropyridine could be present.[3]

  • Reagent-Related Impurities: Residual reagents or byproducts from reagents used in the synthesis can co-elute with the desired product, especially if they have similar polarities.[2]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow tint) of the final product.[2]

  • Residual Solvents: Solvents used in the reaction or workup procedures are common impurities.[2]

  • Water: Aqueous workup steps can introduce significant amounts of water into the final product.[2]

Q2: My purified (4-Methoxypiperidin-4-yl)methanol is a yellow oil, but I expect a white solid. What could be the cause?

A2: A yellow discoloration often points to the presence of trace impurities, particularly oxidation products.[2] The high polarity of the amino alcohol can also make it challenging to crystallize, sometimes resulting in an oil even when pure. Consider the following:

  • Trace Impurities: Even small amounts of colored byproducts can impart a yellow tint.

  • Oxidation: Exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to the formation of colored oxidation products.

  • Residual Solvents: Trapped solvents can sometimes prevent crystallization and result in an oily appearance.

Q3: I'm having trouble removing a very polar impurity. What are my options?

A3: Highly polar impurities are a common challenge with polar amino alcohols.[1][4] Here are a few strategies:

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography can be a powerful alternative for separating polar compounds.[1][5]

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and is highly effective for purifying amino compounds.[5][6]

  • Salt Formation and Recrystallization: Converting the basic piperidine nitrogen to a salt (e.g., a hydrochloride salt) can significantly alter its solubility properties, potentially allowing for the selective crystallization of the desired product away from the impurity.[1][7] You can then liberate the free base from the purified salt.[2][7]

  • Protecting Group Strategy: Temporarily protecting the highly polar amino or alcohol group with a less polar protecting group (e.g., a Boc group for the amine) can make the compound more amenable to standard purification techniques like silica gel chromatography.[1]

Q4: How can I effectively monitor the purity of (4-Methoxypiperidin-4-yl)methanol during purification?

A4: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and the separation during column chromatography.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides high-resolution separation of the main compound from its impurities.[9] It is a standard method for final purity analysis in the pharmaceutical industry.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.[3][11][12]

  • Gas Chromatography (GC): GC is well-suited for detecting and quantifying volatile impurities, such as residual solvents or volatile starting materials.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities if their signals are resolved from the main compound.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds.[2] However, the unique properties of (4-Methoxypiperidin-4-yl)methanol can present challenges.

Issue 1: The compound will not crystallize from solution.
Potential Cause Troubleshooting Step Scientific Rationale
Solvent is too good Add a co-solvent in which the compound is less soluble (an "anti-solvent").The ideal recrystallization solvent dissolves the compound when hot but not when cold. If the compound remains dissolved at low temperatures, the solvent is too effective.[13]
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound.Crystallization occurs when the solution becomes supersaturated upon cooling, forcing the compound out of solution.
Presence of impurities Try a different purification technique first, such as column chromatography, to remove impurities that may be inhibiting crystallization.Some impurities can interfere with the formation of a crystal lattice.
Slow nucleation Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.These actions provide a surface for the initial formation of crystals to begin.[13]
Issue 2: The compound oils out instead of crystallizing.
Potential Cause Troubleshooting Step Scientific Rationale
Solution is cooling too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.Rapid cooling can cause the compound to precipitate as an amorphous oil instead of forming an ordered crystal lattice.[2]
Boiling point of the solvent is too high Use a lower-boiling solvent if possible.If the solvent's boiling point is above the melting point of the compound, it will melt before it dissolves and then separate as an oil upon cooling.
Presence of water or other impurities Ensure the crude material is as dry as possible before recrystallization. Consider a pre-purification step.Water and other impurities can lower the melting point of the compound and promote oiling out.
Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Choose a "solvent" in which (4-Methoxypiperidin-4-yl)methanol is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.[13]

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.[6] The polar nature of (4-Methoxypiperidin-4-yl)methanol requires careful consideration of the stationary and mobile phases.[1]

Issue 1: The compound is streaking or tailing on the column.
Potential Cause Troubleshooting Step Scientific Rationale
Strong interaction with silica gel Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the silica surface, causing tailing. A basic modifier will neutralize these sites.[1]
Compound is too polar for the mobile phase Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.A more polar mobile phase will better compete with the stationary phase for the compound, leading to improved elution and peak shape.
Column is overloaded Use a larger column or load less material.Overloading the column leads to poor separation and band broadening.
Issue 2: The compound will not elute from the column.
Potential Cause Troubleshooting Step Scientific Rationale
Mobile phase is not polar enough Switch to a more polar solvent system, such as a gradient of methanol in dichloromethane or even a system containing water and a modifier like acetic or formic acid.The highly polar amino alcohol requires a highly polar mobile phase to be eluted from the polar silica gel.
Irreversible adsorption Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).Alumina can be less acidic than silica and may reduce strong binding. Reverse-phase chromatography is often better suited for highly polar compounds.[5]
Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis Select appropriate solvent system Slurry 2. Prepare Slurry Adsorb crude product onto silica TLC->Slurry Pack 3. Pack Column Wet pack with mobile phase Slurry->Pack Load 4. Load Sample Carefully apply slurry to column top Pack->Load Elute 5. Elute Run mobile phase through column Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_fractions 7. TLC Analysis of Fractions Collect->TLC_fractions Combine 8. Combine Pure Fractions TLC_fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

Guide 3: Analytical Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the final purity of your compound.

Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
Potential Cause Troubleshooting Step Scientific Rationale
Secondary interactions with stationary phase Add a competing base (e.g., triethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase.Similar to column chromatography, the basic piperidine can interact with residual silanols on the C18 stationary phase. Modifiers can mask these sites.
Column overload Inject a smaller volume or a more dilute sample.Exceeding the column's capacity can lead to distorted peak shapes.
Mismatch between sample solvent and mobile phase Dissolve the sample in the mobile phase if possible.If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.
Column degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively with aggressive mobile phases.The performance of HPLC columns degrades over time, leading to poor peak shapes and loss of resolution.[14]
Logical Flow for HPLC Method Development

HPLC_Troubleshooting Start Start: Crude Sample Analysis SelectColumn Select Column (e.g., C18 for polar compound) Start->SelectColumn InitialMobilePhase Initial Mobile Phase (e.g., Acetonitrile/Water gradient) SelectColumn->InitialMobilePhase RunAnalysis Run Analysis InitialMobilePhase->RunAnalysis Evaluate Evaluate Peak Shape & Resolution RunAnalysis->Evaluate Good Acceptable Result Evaluate->Good Good Bad Poor Result Evaluate->Bad Bad AdjustMobilePhase Adjust Mobile Phase (Add modifier, change gradient) Bad->AdjustMobilePhase Tailing/Fronting ChangeColumn Change Column Type (e.g., different stationary phase) Bad->ChangeColumn No Resolution AdjustMobilePhase->RunAnalysis ChangeColumn->InitialMobilePhase

Caption: Decision tree for HPLC method development and troubleshooting.

References

  • Technical Support Center: Managing Impurities in Piperidine Synthesis - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Technical Support Center: Purification of Polar Amino Alcohols - Benchchem.
  • (4-Methoxypiperidin-4-yl)methanol hydrochloride - ChemBK.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • 17 Isolation and chromatographic purification of reaction products from amino acids.
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog.
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates - Benchchem.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Recrystallization - YouTube. Available from: [Link]

  • Amino Acid Purification - Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Synthesis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxypiperidin-4-yl)methanol. This valuable piperidine building block presents unique synthetic challenges, particularly concerning side reactions that can impact yield, purity, and scalability. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues encountered during its synthesis.

Overview of a Common Synthetic Pathway

A prevalent and logical synthetic route to (4-Methoxypiperidin-4-yl)methanol originates from N-Boc-4-piperidone. The strategy involves the sequential installation of the C4 substituents, followed by final deprotection. Understanding the potential pitfalls in this pathway is crucial for success.

G A N-Boc-4-piperidone B tert-Butyl 4-hydroxy-4- (methoxycarbonyl)piperidine-1-carboxylate A->B 1. LDA, THF 2. Mander's Reagent C tert-Butyl 4-methoxy-4- (methoxycarbonyl)piperidine-1-carboxylate B->C NaH, MeI (Williamson Ether Synthesis) D N-Boc-(4-Methoxypiperidin-4-yl)methanol C->D LiAlH4 or NaBH4/LiCl (Ester Reduction) E (4-Methoxypiperidin-4-yl)methanol (Target Molecule) D->E TFA or HCl (Boc Deprotection)

Caption: A common synthetic pathway to the target molecule.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My yield is low during the methylation step (B→C), and I'm observing a significant amount of an unexpected alkene byproduct. What is happening?

Answer:

Plausible Cause: Competing E2 Elimination Reaction This is a classic side reaction when attempting a Williamson ether synthesis on a sterically hindered alcohol, such as the tertiary alcohol in your intermediate.[1][2] The strong base required to deprotonate the alcohol (e.g., sodium hydride, NaH) generates a bulky tertiary alkoxide. This alkoxide can act as a base itself, abstracting a proton from an adjacent carbon on the piperidine ring, leading to the elimination of water (formally) and the formation of a double bond. The product is typically a tetrahydropyridine derivative.[3]

Mechanism of Side Reaction:

G cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination Alkoxide Alkoxide Desired Product Desired Product Alkoxide->Desired Product CH3I Alkoxide Alkoxide Alkoxide->Alkoxide Alkene Byproduct Alkene Byproduct Alkoxide ->Alkene Byproduct β-Proton Abstraction Tertiary Alcohol Tertiary Alcohol Tertiary Alcohol->Alkoxide NaH

Caption: Competition between SN2 (desired) and E2 (side reaction).

Diagnostic Checks:

  • ¹H NMR: Look for the appearance of vinylic proton signals (typically in the 4.5-6.0 ppm range). You will also see the disappearance of the tertiary alcohol proton and a change in the integration and splitting patterns of the piperidine ring protons.

  • GC-MS: The alkene byproduct will have a molecular weight that is 18 Da less than the starting alcohol.

Troubleshooting & Optimization Protocol: The key is to favor the SN2 substitution pathway over the E2 elimination pathway.

  • Control Temperature: Lowering the reaction temperature is the most effective strategy.[2] Elimination reactions generally have a higher activation energy than substitution reactions and are thus more favored at elevated temperatures.

    • Protocol: Add the base (NaH) portion-wise to a solution of the alcohol in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C. Allow the deprotonation to proceed for 30-60 minutes at this temperature. Then, add the methylating agent (methyl iodide) dropwise, maintaining the temperature at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion.

  • Choice of Methylating Agent: Use a highly reactive, unhindered methylating agent. Methyl iodide (MeI) or methyl triflate (MeOTf) are excellent choices. Avoid larger alkylating agents, which would dramatically increase the rate of elimination.

  • Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents solvate the sodium cation but do not hydrogen-bond with the alkoxide, keeping it highly nucleophilic.[4]

ParameterProblematic ConditionRecommended ConditionRationale
Temperature > Room Temperature0 °C to Room Temp.Lower temperature disfavors the higher activation energy E2 pathway.[2]
Base Addition Rapid, all at onceSlow, portion-wise at 0°CControls exotherm and minimizes local high concentrations of base.
Alkylating Agent Dimethyl sulfateMethyl iodide, Methyl triflateIodide and triflate are better leaving groups, promoting a faster SN2 reaction.
Question 2: During the final deprotection step (D→E), my primary product is the diol, (4-Hydroxypiperidin-4-yl)methanol, not the expected methoxy ether. Why?

Answer:

Plausible Cause: Acid-Catalyzed Demethylation The methoxy group, while generally stable, is susceptible to cleavage under strong acidic conditions, especially with heating.[5][6] The reagents used for Boc deprotection, such as trifluoroacetic acid (TFA) or concentrated HCl, can protonate the ether oxygen, making it a good leaving group. A nucleophile (e.g., a halide ion or water) can then attack the methyl group in an SN2 fashion, cleaving the ether bond.

Diagnostic Checks:

  • LC-MS: The diol byproduct will have a molecular weight 14 Da less than the target compound (loss of CH₂).

  • ¹H NMR: The characteristic singlet for the methoxy group protons (usually around 3.2-3.4 ppm) will be absent in the byproduct spectrum.

Troubleshooting & Optimization Protocol: The goal is to remove the Boc group under the mildest conditions possible.

  • Use Milder Acidic Conditions:

    • Protocol: Dissolve the N-Boc protected intermediate in a solvent like dichloromethane (DCM) or 1,4-dioxane. Add a solution of 4M HCl in dioxane dropwise at 0 °C. Stir at room temperature and monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed (typically 1-4 hours), immediately quench the reaction and work up. Avoid prolonged exposure to the acid and any heating.

  • Avoid Protic Acids with Nucleophilic Counter-ions: While HCl is common, acids like HBr are exceptionally potent for ether cleavage and should be avoided.[6] If cleavage is still an issue, consider using a non-nucleophilic acid system if compatible with your workup.

  • Strict Temperature Control: Perform the entire deprotection and workup at or below room temperature to minimize the rate of the demethylation side reaction.

Question 3: After the ester reduction with LiAlH₄ (C→D), I'm seeing a byproduct with an N-methyl group instead of the N-Boc group. What happened?

Answer:

Plausible Cause: Over-reduction of the Boc Carbamate Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent. While esters are more reactive, LiAlH₄ is capable of reducing the carbamate of the Boc protecting group, especially at elevated temperatures or with extended reaction times. This reduction cleaves the carbonyl and results in an N-methyl group.

Diagnostic Checks:

  • LC-MS: The byproduct will show a significant change in molecular weight corresponding to the replacement of the Boc group (100 Da) with a methyl group (14 Da).

  • ¹H NMR: The large singlet for the tert-butyl protons of the Boc group (around 1.4 ppm, 9H) will be absent. A new singlet corresponding to an N-methyl group will appear (typically 2.2-2.5 ppm, 3H).

Troubleshooting & Optimization Protocol: Use a milder reducing agent that is more selective for the ester over the carbamate.

  • Alternative Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. However, its reactivity can be enhanced by additives.

    • Protocol: Use a combination of NaBH₄ and lithium chloride (LiCl) in a mixed solvent system like THF/ethanol. Dissolve the ester in the solvent, add LiCl, and then add NaBH₄ portion-wise at room temperature or with gentle heating (reflux). This system is highly effective for reducing esters while leaving Boc groups intact.

  • Control LiAlH₄ Reaction Conditions: If LiAlH₄ must be used, perform the reaction at a low temperature.

    • Protocol: Add the ester solution dropwise to a suspension of LiAlH₄ in anhydrous THF at -20 °C or 0 °C. Maintain the low temperature throughout the addition and for the duration of the reaction. Quench the reaction carefully at low temperature as soon as the starting material is consumed.

Question 4: My final product is contaminated with a species that appears to be N-methylated at the piperidine nitrogen. Where could this have come from?

Answer:

Plausible Cause: N-Alkylation of Unprotected Piperidine This side reaction points to an issue earlier in the synthesis, most likely incomplete Boc protection of the initial 4-hydroxymethylpiperidine or a related starting material.[7] If any unprotected secondary amine is carried through to the Williamson ether synthesis step, it will be highly nucleophilic. The piperidine nitrogen is significantly more nucleophilic than the tertiary alcohol, and it will preferentially react with the methyl iodide, leading to the N-methylated side product.[8]

Diagnostic Checks:

  • Purity of Starting Materials: Before starting the sequence, carefully check the purity of your N-Boc protected starting material by NMR and LC-MS to ensure no residual unprotected amine is present.

  • Characterization: The N-methylated byproduct will have a distinct mass and NMR spectrum. The final N-H proton will be absent, and a characteristic N-methyl singlet will be present.

Troubleshooting & Optimization Protocol:

  • Ensure Complete Protection: When preparing your N-Boc protected starting material, ensure the reaction goes to completion.

    • Protocol: Use a slight excess (1.05-1.1 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O). After the reaction, perform a thorough workup to remove unreacted starting material. Recrystallize or chromatograph the N-Boc protected intermediate to ensure high purity before proceeding.

  • Purification after Methylation: If this side reaction is unavoidable due to trace impurities, the N-methylated byproduct can often be separated from the desired N-Boc intermediate by column chromatography, as the polarity will be significantly different.

References
  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Green Chemistry. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing. DOI:10.1039/D3GC02867D. Retrieved from [Link]

  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Study Prep. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient method for demethylation of aryl methyl ethers. Request PDF. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Bases. Wordpress. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

Sources

HPLC and GC-MS methods for purity analysis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of (4-Methoxypiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods for this key piperidine intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to execute and troubleshoot these methods effectively.

The purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. For (4-Methoxypiperidin-4-yl)methanol, accurate purity assessment ensures the integrity of downstream synthetic steps and the safety of the final product. This guide provides detailed methodologies and troubleshooting support for the two most powerful chromatographic techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

All methods described herein are designed with self-validation in mind, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse for purity analysis of non-volatile or thermally labile compounds. For (4-Methoxypiperidin-4-yl)methanol, a reversed-phase HPLC method with UV detection is the most common approach. However, the basic nature of the piperidine nitrogen presents a specific, predictable challenge: peak tailing.

The primary cause of peak tailing for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups on the surface of silica-based stationary phases.[4] These secondary interactions lead to poor peak symmetry, compromising resolution and accurate integration. The methods and troubleshooting advice below are designed specifically to mitigate this effect.

Detailed Experimental Protocol: HPLC-UV

This protocol is a validated starting point. Method optimization may be required based on the specific impurity profile of your sample.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, End-capped (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µmAn end-capped column has fewer free silanol groups, minimizing secondary interactions that cause peak tailing.[5][6]
Mobile Phase A 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 2.5 with Phosphoric AcidOperating at a low pH protonates the silanol groups, suppressing their ionization and drastically reducing peak tailing for basic analytes.[4][6]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier for reversed-phase chromatography.
Gradient 5% B to 60% B over 20 minutes; hold at 60% B for 5 minutes; return to 5% B and equilibrate for 5 minutesA gradient elution is necessary to elute potential impurities with a wider range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 210 nmThe analyte lacks a strong chromophore; detection at low UV wavelengths is required for adequate sensitivity.[7]
Injection Vol. 10 µL

2. Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)

  • Standard Preparation: Accurately weigh and dissolve (4-Methoxypiperidin-4-yl)methanol reference standard in diluent to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met, in accordance with ICH guidelines.[1][3]

SST ParameterAcceptance Criteria
Tailing Factor (USP) ≤ 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (pH 2.5 Buffer & ACN) B Prepare Standard & Sample (0.5 mg/mL in Diluent) A->B C System Equilibration (10 column volumes) B->C D System Suitability Test (5x Standard Injections) C->D E Analyze Samples D->E F Integrate Peaks E->F G Calculate Purity (% Area Normalization) F->G H Generate Report G->H

Caption: A typical workflow for HPLC purity analysis.

HPLC Troubleshooting and FAQs

Q1: My main peak is severely tailing (Tailing Factor > 2.0). What are the primary causes and solutions?

  • Answer: This is the most common issue for this analyte.

    • Cause A: Silanol Interactions. The mobile phase pH may not be low enough, or your column's silica is highly active.

      • Solution 1 (Primary): Confirm the mobile phase pH is accurately adjusted to ≤ 3.0. A pH of 2.5 is recommended.[4][6]

      • Solution 2: Ensure you are using a high-purity, end-capped C18 column. If the column is old, it may have lost its end-capping, exposing more silanols. Replace the column.

      • Solution 3: Increase the buffer concentration in Mobile Phase A from 20 mM to 30-40 mM. The higher concentration of buffer ions can help shield the silanol sites.[6]

    • Cause B: Column Overload. Injecting too much mass can saturate the stationary phase and cause tailing.

      • Solution: Dilute your sample and standard to 0.1 mg/mL and reinject.

Q2: I'm seeing a split peak for my main analyte. Why?

  • Answer: Split peaks usually indicate a problem in the flow path before or at the head of the column.

    • Cause A: Column Void/Bed Deformation. A void or channel can form at the inlet of the column due to pressure shocks or high pH, causing the sample to travel through two different paths.[4][8]

      • Solution: Replace the column. To prevent this, always ramp up the pump flow rate slowly.

    • Cause B: Partially Blocked Inlet Frit. Particulate matter from the sample or system can clog the frit.

      • Solution: Reverse the column and flush it to waste (disconnect from the detector first). If this doesn't work, the column must be replaced. Always filter your samples with a 0.45 µm syringe filter if they contain particulates.

    • Cause C: Sample Solvent Incompatibility. If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the initial mobile phase, it can cause peak distortion.

      • Solution: Always dissolve your sample in the initial mobile phase composition or a weaker solvent.

Q3: My retention times are drifting to be shorter with every injection. What should I check?

  • Answer: This indicates a change in the chromatographic system, usually related to the mobile phase or column.

    • Cause A: Inadequate Column Equilibration. If you are running a gradient, the column may not be fully returning to the initial conditions before the next injection.

      • Solution: Increase the post-run equilibration time to at least 10 column volumes.

    • Cause B: Mobile Phase Composition Change. If the mobile phases are not properly mixed or one component is evaporating, the solvent strength can change over time.

      • Solution: Ensure mobile phase bottles are capped. Prepare fresh mobile phase daily.

    • Cause C: Column Degradation. Over time, the stationary phase can degrade, especially at low pH. This leads to a loss of retention.

      • Solution: Monitor system suitability trends. A consistent decrease in retention time over the column's life is expected, but if it happens rapidly, the column may need replacement.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is an excellent orthogonal technique to HPLC, providing confirmation of purity and identification of volatile or semi-volatile impurities. Direct analysis of (4-Methoxypiperidin-4-yl)methanol by GC is challenging due to its polarity (from the -OH and -NH groups), which causes low volatility and poor peak shape.[9]

To overcome this, derivatization is a mandatory sample preparation step. This process converts the polar N-H and O-H groups into less polar, more volatile, and more thermally stable substitutes, enabling sharp chromatographic peaks and reliable analysis.[9][10]

Detailed Experimental Protocol: GC-MS with Derivatization

This protocol uses silylation with BSTFA, a common and effective derivatization technique for active hydrogens.[11]

1. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. Constant flow mode ensures stable retention times during the temperature program.
Inlet Temp. 250 °CEnsures rapid vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split, 20:1 ratioPrevents column overloading and ensures sharp peaks.
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.The temperature program separates the derivatized analyte from solvent and potential impurities.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[12]
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized parent molecule and its key fragments.

3. Expected Mass Fragmentation: The derivatized molecule is bis-TMS-(4-Methoxypiperidin-4-yl)methanol. The fragmentation pattern in EI-MS is predictable. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for piperidine derivatives.[13][14]

m/z ValuePossible Fragment IdentityNotes
M+• [Parent Ion]May be low abundance or absent in EI.
M-15 [M - CH₃]⁺Loss of a methyl group from a TMS moiety. A very common fragment for silylated compounds.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of silylated compounds.
GC-MS Workflow and Troubleshooting Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Sample Weighing (~1 mg) B Add Solvent & BSTFA Derivatization Reagent A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D E Chromatographic Separation (GC Oven Program) D->E F Ionization & Fragmentation (EI Source) E->F G Mass Filtering & Detection (Quadrupole & Detector) F->G H Extract Ion Chromatograms G->H I Identify Impurities (Library Search & Fragmentation) H->I J Calculate Purity I->J

Caption: Workflow for GC-MS analysis including the critical derivatization step.

GC-MS Troubleshooting and FAQs

Q1: I don't see a peak for my derivatized analyte, or it is very small and broad.

  • Answer: This is a common problem when starting with derivatization.

    • Cause A: Incomplete or Failed Derivatization. Moisture is the enemy of silylation reagents.

      • Solution 1: Use high-purity, anhydrous solvents. Ensure your sample is dry. Do not leave the reagent vial open to the air.

      • Solution 2: Confirm your heating step was performed correctly (temperature and time). Incomplete reaction leads to underivatized, non-volatile material.

    • Cause B: Analyte Adsorption. Even after derivatization, active sites in the GC system can adsorb the analyte.

      • Solution: Use a deactivated inlet liner (e.g., an ultra-inert liner).[15] If the column is old, active sites can develop at the head; clipping the first 0.5 meters of the column can restore performance.[15]

    • Cause C: Incorrect Injection Parameters. A low inlet temperature can lead to incomplete vaporization.

      • Solution: Ensure the inlet temperature is at least 250 °C.

Q2: I see extra peaks in my chromatogram that are not in my sample. What are they?

  • Answer: These are often called "ghost peaks" and typically come from the system, not the sample.

    • Cause A: Septum Bleed. Over-tightening the septum nut can cause small particles of the septum to fall into the liner, which then off-gas during the run.[15]

      • Solution: Replace the septum and tighten the nut just enough to be snug. Do not overtighten.

    • Cause B: Carryover. A small amount of a previous, more concentrated sample can be retained in the syringe or inlet and injected with the next run.

      • Solution: Run a solvent blank after a high-concentration sample to check for carryover. Increase the number of solvent washes in the autosampler sequence.

    • Cause C: Derivatization Reagent Artifacts. The derivatization reagents themselves and their byproducts will produce peaks.

      • Solution: This is normal. Prepare a "reagent blank" (solvent + reagent, no analyte) and run it. Any peaks in this blank can be ignored in your sample chromatograms.

Q3: The baseline of my chromatogram is high and noisy. How can I fix this?

  • Answer: A high baseline is often due to column bleed or contamination.

    • Cause A: Column Bleed. This occurs when the stationary phase of the column degrades and elutes, especially at high temperatures.

      • Solution: Condition the column by holding it at its maximum rated temperature for an hour (with no sample injection). If this does not resolve the issue, the column may be old and need replacement. Ensure your oven temperature program does not exceed the column's maximum temperature limit.[16]

    • Cause B: Contaminated Carrier Gas. Impurities like oxygen or moisture in the carrier gas can damage the stationary phase and cause a noisy signal.

      • Solution: Use high-purity (99.999%) carrier gas and install moisture and oxygen traps on the gas line. Change the traps regularly.[17]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Separation Science. How to Troubleshoot and Improve your GC/MS. [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Elsevier. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

Sources

Technical Support Center: Optimizing the Work-up for (4-Methoxypiperidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxypiperidin-4-yl)methanol. The unique physicochemical properties of this amino alcohol—namely its high polarity and basic nitrogen—present specific challenges during reaction work-up and purification. This document provides in-depth, field-proven troubleshooting advice and optimized protocols to enhance yield, purity, and process efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and isolation of (4-Methoxypiperidin-4-yl)methanol.

Q1: What is the most common synthetic route to (4-Methoxypiperidin-4-yl)methanol and how does it impact the work-up?

The most prevalent laboratory-scale synthesis involves the reduction of an N-protected ethyl 4-methoxypiperidine-4-carboxylate precursor, typically using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). The N-protecting group (e.g., Boc or Cbz) is often removed in a subsequent step or, in some cases, concurrently. This synthetic route dictates the work-up strategy, which must address two primary challenges:

  • Safely and effectively quenching the highly reactive LiAlH₄.

  • Isolating a highly polar, water-soluble amino alcohol product from the resulting aqueous, inorganic matrix. A standard procedure for a similar reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol uses LiAlH₄, followed by a specific aqueous quench.[1]

Q2: My product yield is consistently low after a standard aqueous work-up. Where am I losing my product?

Low yield is the most frequently reported issue and is almost always attributable to the high water solubility of (4-Methoxypiperidin-4-yl)methanol. The combination of a hydroxyl group and a basic piperidine nitrogen makes the molecule highly polar and prone to partitioning into the aqueous phase during liquid-liquid extraction (LLE). Strategies to mitigate this include:

  • Salting Out: Saturating the aqueous layer with salts like sodium chloride or potassium carbonate reduces the solubility of the organic product, driving it into the organic phase.[2][3]

  • Continuous Extraction: Using a continuous liquid-liquid extractor can be highly effective for polar compounds.

  • Solvent System Optimization: Employing more polar solvent systems, such as a mixture of dichloromethane (DCM) and isopropanol (IPA) (e.g., 9:1 or 4:1), can significantly improve extraction efficiency compared to solvents like ethyl acetate or diethyl ether alone.

Q3: I'm observing a persistent emulsion during liquid-liquid extraction. What causes this and how can I resolve it?

Emulsion formation is common when working with amines, which can act as surfactants. The aluminum salts generated from the LiAlH₄ quench can also form fine, gelatinous precipitates that stabilize emulsions.

  • Cause: Vigorous shaking of the separatory funnel, presence of fine particulate matter, and the amphiphilic nature of the product.

  • Solutions:

    • Filtration: Before extraction, ensure all solid aluminum salts are removed by filtering through a pad of Celite®. This is a critical step.

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Q4: How can I effectively remove inorganic salts from my final product?

If the product is isolated as a solid, residual inorganic salts can often be removed by trituration or recrystallization from a suitable solvent system. If the product is an oil, dissolving it in a minimal amount of a polar organic solvent (like DCM) in which the salts are insoluble, followed by filtration and removal of the solvent, can be effective. A final purification by column chromatography is often necessary to achieve high purity.

Q5: What are the best practices for storing the final product to prevent degradation?

Piperidine derivatives can be susceptible to oxidation and reaction with atmospheric carbon dioxide, which can form a carbonate salt.[4] For long-term storage, it is recommended to store (4-Methoxypiperidin-4-yl)methanol under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C in a tightly sealed container.[5]

Section 2: Troubleshooting Guide for Specific Experimental Issues

This guide provides a problem-cause-solution framework for more specific issues that may arise during the work-up procedure.

Problem Potential Cause(s) Recommended Solution(s)
Gelatinous Precipitate During Quench Improper quenching procedure for the LiAlH₄ reduction. The aluminum salts have not agglomerated into a filterable solid.Adopt the Fieser Work-up: This carefully controlled, sequential addition of water and then a base solution (e.g., 15% NaOH aq.) is designed to produce granular, easily filterable aluminum salts.[1] The precise stoichiometry is crucial: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH aq., and finally '3x' mL of water.
Product Remains in Aqueous Layer The product is protonated (as an ammonium salt) due to an acidic pH. The chosen organic solvent is not polar enough. Insufficient salting out.pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Use a pH strip to verify. Solvent Choice: Switch to a more polar extraction solvent like DCM or a chloroform/IPA mixture.[2][3] Multiple Extractions: Perform at least 5-7 extractions with the organic solvent, as the partition coefficient may be low. Combine all organic extracts.
Final Product is Contaminated with Water The drying agent (e.g., MgSO₄, Na₂SO₄) was insufficient or inefficient. Some extraction solvents (like ethyl acetate) can carry a significant amount of water.Efficient Drying: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), stir for at least 30 minutes, and filter. For very "wet" extracts, a preliminary wash with brine can help remove the bulk of the dissolved water before adding the drying agent.
Conversion of Product to its HCl Salt The product was isolated after an acidic wash or purification was attempted on silica gel without pre-treatment.Liberate the Free Base: Dissolve the hydrochloride salt in water or DCM. Add a base (e.g., 2M NaOH or saturated K₂CO₃) until the pH is > 12. Extract the free base into an organic solvent, dry, and concentrate.

Section 3: Optimized Work-Up Protocol for LiAlH₄ Reduction

This protocol assumes the synthesis of (4-Methoxypiperidin-4-yl)methanol via the reduction of 1.0 equivalent of an N-protected ethyl 4-methoxypiperidine-4-carboxylate using LiAlH₄.

Table 1: Reagent Quantities for Optimized Quench
Starting ReagentMoles (mol)LiAlH₄ (g)H₂O (mL)15% NaOH (aq) (mL)Additional H₂O (mL)
Ester (e.g., MW ~250 g/mol )0.1~5.75.75.717.1
Quantities are illustrative. Adjust based on the actual amount of LiAlH₄ used.
Step-by-Step Protocol

Safety Note: The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. This procedure must be performed in a well-ventilated fume hood, behind a safety shield, and away from ignition sources.

  • Cooling: After the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath.

  • Initial Quench (Water): With vigorous stirring, slowly and dropwise add the first portion of water as specified in Table 1. A thick, gray precipitate will form. Rationale: This step hydrolyzes the excess LiAlH₄ and aluminum alkoxide intermediates. The slow addition is critical to control the exotherm and hydrogen evolution.

  • Base Addition: Following the water addition, slowly add the 15% aqueous NaOH solution dropwise. The mixture may become thinner initially before thickening again. Rationale: The base converts the aluminum salts into a more granular, less gelatinous form (NaAlO₂), which is easier to filter.

  • Final Water Addition: Add the final portion of water. The precipitate should now appear as a white, free-flowing, granular solid.

  • Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30-60 minutes. Rationale: This "aging" step ensures the complete granulation of the aluminum salts, which is paramount for efficient filtration.

  • Filtration: Set up a Buchner funnel with a pad of Celite® over a piece of filter paper. Wet the Celite® with the reaction solvent (e.g., THF). Filter the slurry under vacuum.

  • Filter Cake Wash: Wash the filter cake thoroughly with several portions of THF or ethyl acetate to recover any product adsorbed onto the salts.

  • Concentration: Combine the filtrate and all the washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: a. Dissolve the resulting residue in deionized water. b. Add solid NaCl or K₂CO₃ until the solution is saturated. c. Transfer the aqueous solution to a separatory funnel. d. Extract the aqueous layer at least five times with dichloromethane (DCM). Rationale: DCM is denser than water and is a good solvent for many amines. Multiple extractions are necessary to efficiently recover the polar product.

  • Drying and Isolation: a. Combine all the organic extracts. b. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and filter. c. Remove the solvent under reduced pressure to yield the crude (4-Methoxypiperidin-4-yl)methanol. Further purification (e.g., column chromatography or distillation) may be required.

Section 4: Visualization & Workflow Diagrams

G cluster_0 Reaction Work-Up cluster_1 Product Isolation A Completed Reaction Mixture (in THF/Ether) B Cool to 0 °C A->B C Quench (Fieser Method) 1. H₂O 2. 15% NaOH 3. H₂O B->C D Stir at RT for 1 hr C->D E Filter through Celite® D->E F Filtrate (Product in Organic Solvent) E->F Separates product from inorganic salts G Concentrate via Rotary Evaporation F->G H Aqueous LLE (Saturated Brine, DCM) G->H I Combine & Dry Organic Layers (Na₂SO₄) H->I J Final Concentration I->J K Crude Product J->K

Caption: Optimized work-up and isolation workflow.

G cluster_acid Acid Wash (Optional Purification) cluster_base Product Recovery Start Crude Product in Organic Solvent (e.g., DCM) AcidWash Wash with 1M HCl (aq) Start->AcidWash AqLayer Aqueous Layer Product as HCl Salt AcidWash->AqLayer OrgLayer1 Organic Layer Neutral/Acidic Impurities AcidWash->OrgLayer1 Basify Basify Aqueous Layer (pH > 12 with NaOH) AqLayer->Basify ReExtract Re-extract with DCM Basify->ReExtract AqWaste Aqueous Waste (Inorganic Salts) ReExtract->AqWaste OrgProduct Purified Product in Organic Layer ReExtract->OrgProduct

Caption: Acid-base extraction logic for purification.

References

  • Ghamdoun, A., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(9), 6036–6042. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8116–8124. [Link]

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8116–8124. [Link]

  • Organic Syntheses. (n.d.). Simplified Procedure for the Preparation of Dimethyldioxirane. Retrieved from [Link]

  • Kiricojević, V. D., et al. (2010). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 75(6), 793-801. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5684-5748. [Link]

  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • PubChem. (2022). Ethyl 4-ethoxy-4-methoxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Methanol Synthesis Loop Troubleshooting. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methoxypiperidin-4-yl)methanol (C7H15NO2). Retrieved from [Link]

  • ChemBK. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). (4-Methoxypiperidin-4-yl)methanol hydrochloride suppliers & manufacturers in China. Retrieved from [Link]

  • Devarasetty, S., & N, R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(8), 1831-1834. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2019). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

  • CONICET. (2014). Synthesis Gas Processes for Methanol Production via CH4 Reforming with CO2, H2O, and O2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxypiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important piperidine derivative. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (4-Methoxypiperidin-4-yl)methanol and where does the catalyst play a key role?

The most prevalent and direct route involves the reduction of a carbonyl group at the C4 position of the piperidine ring. Typically, the synthesis starts from a precursor like ethyl 1-Boc-4-methoxy-4-piperidinecarboxylate. The crucial catalytic step is the reduction of the ester functional group to a primary alcohol. The choice of catalyst (reducing agent) is paramount as it dictates the reaction's efficiency, selectivity, and safety.

Q2: Which catalysts are primarily used for the ester-to-alcohol reduction in this synthesis?

There are two main classes of reagents used for this transformation:

  • Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄ or LAH) is the most powerful and widely used reducing agent for converting esters to primary alcohols.[1][2][3][4] It is highly efficient but requires strict anhydrous (water-free) conditions due to its violent reactivity with water.[5] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own and is therefore not a suitable choice for this specific transformation.[1][4]

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using catalysts like Raney-Ni or Pd/C) is a powerful technique for reducing many functional groups, it is less commonly employed for the direct reduction of esters to alcohols under standard laboratory conditions. This method often requires harsh conditions (high pressure and temperature) which can lead to side reactions, such as the cleavage of the methoxy group.

For the synthesis of (4-Methoxypiperidin-4-yl)methanol, Lithium aluminum hydride (LiAlH₄) is the catalyst of choice.

Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a potent reducing agent that reacts violently with water and other protic solvents (like alcohols) to produce flammable hydrogen gas.[5]

  • Handling: Always handle LiAlH₄ in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use only anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[2]

  • Quenching: The reaction workup (quenching) must be performed with extreme caution. It typically involves the slow, sequential addition of ethyl acetate, methanol, and then water, always at a reduced temperature (e.g., 0 °C in an ice bath).[5]

Troubleshooting Guide: Reduction of Ethyl 1-Boc-4-methoxy-4-piperidinecarboxylate with LiAlH₄

This section addresses specific issues you may encounter during the synthesis.

Q4: My reaction is sluggish or incomplete, with starting material still present after the recommended reaction time. What should I do?

An incomplete reaction can be attributed to several factors. The following decision tree can help diagnose and solve the issue.

G start Incomplete Reaction: Starting Material Remains q1 Is the LiAlH₄ fresh and was it handled properly? start->q1 s1 LiAlH₄ may be passivated or decomposed. Use a fresh batch of reagent. q1->s1 No q2 Were the solvent (THF) and glassware completely dry? q1->q2 Yes a1_yes Yes a1_no No s2 Trace moisture quenched the LiAlH₄. Ensure rigorous drying of solvent and glassware. q2->s2 No q3 Was the molar ratio of LiAlH₄ to ester correct? q2->q3 Yes a2_yes Yes a2_no No s3 Stoichiometry is critical. Use at least 2 equivalents of LiAlH₄ per mole of ester. q3->s3 No s4 Consider increasing reaction time or gently warming the reaction to 40-50 °C. q3->s4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for incomplete LiAlH₄ reductions.

Explanation:

  • Catalyst Activity: LiAlH₄ is highly reactive and can decompose upon exposure to atmospheric moisture. A gray, chunky appearance may indicate deactivation. Always use fresh, finely powdered LiAlH₄.

  • Anhydrous Conditions: Even small amounts of water will consume the LiAlH₄, reducing the amount available for the ester reduction. Ensure solvents are freshly distilled from a drying agent (e.g., sodium/benzophenone) and glassware is oven- or flame-dried.

  • Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride. A common protocol uses a slight excess (e.g., 2.2 equivalents) to ensure the reaction goes to completion.[6]

  • Temperature and Time: While the reaction is often run at room temperature overnight, gentle heating can sometimes be necessary to push the reaction to completion, especially if the starting ester is sterically hindered.

Q5: I'm observing the formation of an unexpected byproduct. How can I improve the reaction's selectivity?

The reduction of this specific substrate is generally clean. If byproducts are observed, consider the following:

  • Over-reduction/Side Reactions: The Boc (tert-Butoxycarbonyl) protecting group on the piperidine nitrogen is generally stable to LiAlH₄. However, under forcing conditions (e.g., prolonged heating at high temperatures), it could potentially be reduced. Stick to the recommended reaction temperatures (0 °C to room temperature).

  • Workup Issues: The byproduct may be forming during the workup. Ensure the quenching process is slow and controlled to avoid excessive heat generation, which could lead to degradation of the product.

Q6: The final product is difficult to isolate and purify. What are the best practices for workup and purification?

A common challenge with LiAlH₄ reactions is the formation of aluminum salts during the workup, which can create gelatinous precipitates that complicate extraction.

  • Fieser Workup: A widely used and effective method is the "Fieser workup." After the reaction is complete and cooled to 0 °C, for a reaction using 'X' g of LiAlH₄, sequentially and slowly add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH solution

    • '3X' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Purification: After filtering off the aluminum salts and evaporating the solvent, the crude (4-Methoxypiperidin-4-yl)methanol can typically be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity after a proper workup.

Experimental Protocol

This protocol is a representative procedure for the synthesis of (4-Methoxypiperidin-4-yl)methanol from its corresponding ethyl ester.

Synthesis of (4-Methoxypiperidin-4-yl)methanol via LiAlH₄ Reduction

Reagent/ParameterQuantity/ValueNotes
Ethyl 1-Boc-4-methoxy-4-piperidinecarboxylate1.0 eqStarting Material
Lithium Aluminum Hydride (LiAlH₄)2.2 eqCatalyst/Reducing Agent
Anhydrous Tetrahydrofuran (THF)Sufficient volumeSolvent
Reaction Temperature0 °C to Room Temp.
Reaction Time12-16 hoursOvernight

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add LiAlH₄ (2.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension of LiAlH₄. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ethyl 1-Boc-4-methoxy-4-piperidinecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add water, followed by 15% aqueous NaOH, and then more water according to the Fieser workup procedure described in Q6.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. If the initial synthesis included a Boc protecting group, it would need to be removed in a subsequent step (e.g., using trifluoroacetic acid or HCl in dioxane) to yield the final target molecule, (4-Methoxypiperidin-4-yl)methanol.

References

  • M. D. Ivanović, et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH₄, LiAlH₄. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Slideshare. (n.d.). 2. LiAlH4. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxypiperidin-4-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a quaternary center with both a methoxy and a hydroxymethyl group on a piperidine ring, imparts specific physicochemical properties that can be advantageous for drug candidates. This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental details for each approach.

Introduction to Synthetic Strategies

The synthesis of (4-methoxypiperidin-4-yl)methanol presents the challenge of constructing a sterically hindered quaternary carbon center at the 4-position of the piperidine ring. The two primary retrosynthetic disconnections for this target molecule involve the sequential or concerted introduction of the methoxy and hydroxymethyl functionalities onto a suitable piperidine precursor. This guide will explore two distinct and logical synthetic pathways, both commencing from the readily available N-protected 4-piperidone.

Route 1 will detail a strategy proceeding through a 4-cyano-4-methoxypiperidine intermediate, leveraging a modified Strecker-type reaction. Route 2 will explore an alternative pathway via the formation and subsequent methylation of a cyanohydrin derivative. Each route will be evaluated based on potential yield, scalability, safety, and the complexity of the required chemical transformations.

Route 1: Synthesis via a 4-Cyano-4-methoxypiperidine Intermediate

This approach hinges on the formation of a key α-methoxy nitrile intermediate from an N-protected 4-piperidone. The subsequent reduction of the nitrile moiety furnishes the desired primary alcohol.

Workflow Diagram

Route 1 A N-Protected 4-Piperidone B 4-Cyano-4-methoxypiperidine Intermediate A->B TMSCN, Methanol, Lewis Acid (e.g., ZnI2) C (4-Methoxypiperidin-4-yl)methanol B->C Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for Route 1.

Scientific Rationale and Mechanistic Insights

The cornerstone of this route is the one-pot formation of the 4-cyano-4-methoxypiperidine intermediate. This transformation is envisioned as a nucleophilic addition of cyanide to the carbonyl group of the N-protected 4-piperidone, followed by trapping of the resulting cyanohydrin intermediate with methanol under acidic conditions. The use of trimethylsilyl cyanide (TMSCN) is advantageous as it is a safer alternative to hydrogen cyanide and the reaction can often be catalyzed by a Lewis acid.[1] The subsequent reduction of the nitrile to a primary amine, followed by diazotization and hydrolysis, or more directly, the reduction of the nitrile to the primary alcohol using a strong hydride reducing agent like lithium aluminum hydride (LiAlH4), completes the synthesis.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-cyano-4-methoxypiperidine

  • To a stirred solution of N-Boc-4-piperidone (1.0 equiv.) in anhydrous methanol (5-10 volumes) under an inert atmosphere (e.g., Argon), add trimethylsilyl cyanide (TMSCN, 1.2 equiv.).

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂, 0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-cyano-4-methoxypiperidine.

Step 2: Reduction of N-Boc-4-cyano-4-methoxypiperidine to (N-Boc-4-methoxypiperidin-4-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-4-cyano-4-methoxypiperidine (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (N-Boc-4-methoxypiperidin-4-yl)methanol.

  • Purify the product by column chromatography if necessary. The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) if the unprotected final product is desired.

Route 2: Synthesis via a 4-Cyano-4-hydroxypiperidine (Cyanohydrin) Intermediate

This alternative strategy involves the formation of a cyanohydrin from N-protected 4-piperidone, followed by methylation of the tertiary hydroxyl group and subsequent reduction of the nitrile.

Workflow Diagram

Route 2 A N-Protected 4-Piperidone B 4-Cyano-4-hydroxypiperidine (Cyanohydrin) A->B TMSCN, cat. KCN/18-crown-6 C 4-Cyano-4-methoxypiperidine Intermediate B->C Methylation (e.g., NaH, CH3I) D (4-Methoxypiperidin-4-yl)methanol C->D Reduction (e.g., LiAlH4)

Sources

A Comparative Analysis of the Biological Activities of (4-Methoxypiperidin-4-yl)methanol and (4-Hydroxypiperidin-4-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The core distinction between these two molecules lies in the substitution at the C4 position of the piperidine ring: a hydroxyl group (-OH) in (4-Hydroxypiperidin-4-yl)methanol and a methoxy group (-OCH3) in its counterpart. This seemingly minor alteration from a hydrogen bond donor and acceptor to a hydrogen bond acceptor with increased lipophilicity and steric bulk can significantly impact pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's biological activity is intrinsically linked to its physicochemical properties. The conversion of a hydroxyl group to a methoxy group induces several key changes that are critical to consider.

Property(4-Hydroxypiperidin-4-yl)methanol(4-Methoxypiperidin-4-yl)methanolImplication for Biological Activity
Molecular Weight 115.17 g/mol 129.20 g/mol Minimal difference, unlikely to be a primary driver of activity changes.
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe loss of the hydrogen bond donating ability can significantly alter interactions with biological targets.
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can enhance membrane permeability and access to lipophilic binding pockets, but may also increase metabolic liability and off-target effects.
Polar Surface Area (PSA) LowerSlightly LowerA lower PSA can contribute to improved cell permeability.
Steric Bulk SmallerLargerThe methyl group adds steric hindrance which can influence binding affinity and selectivity for specific receptor subtypes or enzyme isoforms.

Inferred Biological Activity Based on Structure-Activity Relationships

The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS), including opioid, dopamine, and serotonin receptors. The substitution at the C4 position is known to be a critical determinant of receptor affinity and selectivity.[1][2]

(4-Hydroxypiperidin-4-yl)methanol: A Versatile Synthetic Building Block

(4-Hydroxypiperidin-4-yl)methanol, also known as 4-piperidinemethanol, is widely utilized as a synthetic intermediate in the preparation of a diverse range of biologically active compounds.[3] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical modifications.

While not extensively studied for its own intrinsic biological activity, its structural motif is present in numerous pharmacologically active molecules. The hydroxyl group can participate in key hydrogen bonding interactions within receptor binding sites. For instance, in the context of opioid receptors, hydroxyl groups often form critical interactions with amino acid residues, contributing to high-affinity binding.[4]

(4-Methoxypiperidin-4-yl)methanol: Exploring the Impact of Methoxy Substitution

Direct biological data for (4-Methoxypiperidin-4-yl)methanol is scarce in publicly available literature. However, by analyzing SAR studies of related piperidine analogs, we can infer its potential biological profile.

The replacement of a hydroxyl with a methoxy group can have several consequences:

  • Receptor Affinity and Selectivity: The increased lipophilicity and steric bulk of the methoxy group can alter the binding mode of the molecule within a receptor. This may lead to a shift in selectivity towards different receptor subtypes. For example, in some receptor families, a larger, more lipophilic substituent at the C4 position can enhance affinity for certain subtypes while diminishing it for others.

  • Pharmacokinetics: The increased lipophilicity of the methoxy derivative would be expected to increase its ability to cross the blood-brain barrier, potentially leading to more pronounced CNS effects compared to its hydroxyl counterpart. However, O-demethylation is a common metabolic pathway, which could lead to the in vivo formation of the hydroxylated metabolite.

  • Enzyme Inhibition: The nature of the C4 substituent can also influence the molecule's ability to act as an enzyme inhibitor. The hydrogen bonding capability of the hydroxyl group may be crucial for binding to the active site of some enzymes, while the increased hydrophobicity of the methoxy group might favor inhibition of others.

Experimental Workflows and Methodologies

To empirically determine and compare the biological activities of these two compounds, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays:

A foundational step would be to screen both compounds against a panel of relevant biological targets, such as a broad range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of each compound for a panel of receptors.

  • Methodology: Radioligand binding assays are a standard method. This involves competing the test compounds against a known radiolabeled ligand for binding to cell membranes expressing the receptor of interest.

G cluster_0 Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radiolabeled ligand A->B C Add increasing concentrations of test compound ((4-Methoxypiperidin-4-yl)methanol or (4-Hydroxypiperidin-4-yl)methanol) B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity of the filter D->E F Calculate Ki values from competition curves E->F

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assays:

  • Objective: To determine the functional activity of the compounds (e.g., agonist, antagonist, inverse agonist) at receptors where binding is observed.

  • Methodology: This can be assessed using various cellular assays, such as measuring second messenger levels (e.g., cAMP, Ca2+) or using reporter gene assays.

In Vivo Assays:

Based on the in vitro profiles, appropriate in vivo models can be selected to assess the pharmacological effects. For example, if opioid receptor activity is identified, rodent models of pain (e.g., tail-flick, hot plate) would be relevant.

Conclusion

In the absence of direct comparative studies, a definitive statement on the superior biological activity of (4-Methoxypiperidin-4-yl)methanol versus (4-Hydroxypiperidin-4-yl)methanol cannot be made. However, based on established structure-activity relationships for piperidine derivatives, it is reasonable to hypothesize that the two compounds will exhibit distinct biological profiles.

The hydroxyl derivative, with its hydrogen bond donating and accepting capabilities, may favor interactions with targets where such interactions are critical. The methoxy derivative, being more lipophilic and sterically hindered, might display altered receptor selectivity and improved CNS penetration.

Ultimately, the synthesis and comprehensive biological evaluation of both compounds in parallel are necessary to elucidate their precise pharmacological properties. This guide serves as a framework for designing such studies, grounded in the fundamental principles of medicinal chemistry.

References

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • 4-Piperidinemethanol. PubChem. [Link]

  • (4-Methylpiperidin-4-yl)methanol. PubChem. [Link]

  • Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • (4-Fluoropiperidin-4-YL)methanol. PubChem. [Link]

  • Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring. Journal of Pesticide Science. [Link]

  • Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to the NMR Spectra of 4-Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility, primarily adopting a chair-like structure, and the ability to introduce substituents at various positions, including the critical 4-position, allow for the fine-tuning of pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the detailed structural and conformational analysis of these molecules in solution.[3] This guide provides a comparative analysis of the NMR spectra of different 4-substituted piperidines, offering insights into the influence of substituent properties on the resulting spectra and providing the necessary experimental framework for researchers in drug discovery and development.

The Foundational Chair Conformation and its NMR Signature

The piperidine ring predominantly exists in a chair conformation to minimize steric strain. A substituent at the 4-position can occupy either an axial or an equatorial position, and these two conformers are in a dynamic equilibrium. The energetic preference for the equatorial position is a general rule to avoid unfavorable 1,3-diaxial interactions.[4] However, the nature of the substituent and the solvent can influence this equilibrium. NMR spectroscopy, through the analysis of chemical shifts (δ) and proton-proton coupling constants (³JHH), provides a direct window into this conformational landscape.[3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra of 4-Substituted Piperidines

A robust and reproducible experimental protocol is paramount for obtaining high-quality NMR data amenable to detailed analysis.

1. Sample Preparation:

  • Analyte Purity: Ensure the 4-substituted piperidine derivative is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point. However, the conformational equilibrium can be solvent-dependent.[5] For studies on hydrogen bonding or proton exchange, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more appropriate.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[4]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[3]

  • 1D ¹H NMR: This is the fundamental experiment. Key parameters to optimize include:

    • Spectral Width: Sufficient to encompass all proton signals (typically 0-12 ppm).

    • Number of Scans: Dependent on the sample concentration, but 16 to 64 scans are usually adequate.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point to allow for full relaxation of the protons.

  • 1D ¹³C NMR: Provides information on the carbon framework. Proton decoupling is typically used to simplify the spectrum.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for assigning protons within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. Strong NOE correlations between protons in a 1,3-diaxial relationship are a definitive indicator of a chair conformation.[3]

Comparative Analysis of ¹H NMR Spectra: The Influence of the 4-Substituent

The electronic and steric properties of the substituent at the 4-position profoundly impact the ¹H NMR spectrum.

Chemical Shifts (δ)

The chemical shift of the H4 proton is highly sensitive to the nature of the substituent.

  • Electronegativity: An electronegative substituent (e.g., -OH, -F, -NH₂) will deshield the H4 proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, an electron-donating group will shield H4, shifting its signal upfield.

  • Anisotropic Effects: Substituents with π-systems, such as a phenyl or carbonyl group, create a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the π-system.[6][7][8] For an equatorial phenyl group, the axial protons at C2, C6, and H4 may experience shielding and appear at a lower chemical shift.

Coupling Constants (J)

The magnitude of the vicinal coupling constants (³JHH) is governed by the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is the cornerstone of conformational analysis in cyclic systems.[9]

  • Axial vs. Equatorial H4:

    • When the 4-substituent is equatorial , the H4 proton is axial . It will exhibit large diaxial couplings (³J_ax,ax ≈ 10-13 Hz) to the axial protons at C3 and C5.[2][10] It will also have smaller axial-equatorial couplings (³J_ax,eq ≈ 2-5 Hz) to the equatorial protons at C3 and C5. This results in a characteristic multiplet, often described as a triplet of triplets or a complex multiplet with a large width.

    • When the 4-substituent is axial , the H4 proton is equatorial . It will only have smaller equatorial-axial and equatorial-equatorial couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz) to the protons at C3 and C5. This leads to a much narrower multiplet for the H4 signal.

Table 1: Representative ¹H NMR Data for 4-Substituted Piperidines

4-SubstituentH4 PositionH4 Chemical Shift (δ, ppm)H4 Coupling Pattern and Constants (J, Hz)Conformation of Substituent
-H (Piperidine)-~2.79Broad multiplet-
-OH (4-Hydroxypiperidine)Axial~3.8tt, J ≈ 11, 4Equatorial
-Ph (4-Phenylpiperidine)Axial~2.8tt, J ≈ 12, 3Equatorial
-COOH (Isonipecotic acid)Axial~2.5Complex multiplet with large J valuesEquatorial
-tBu (4-tert-Butylpiperidine)Axial~1.0Complex multiplet with large J valuesEquatorial (locked)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR chemical shifts are also sensitive to the substituent and the conformation of the piperidine ring.

  • Substituent Effects: The chemical shift of C4 is directly influenced by the electronegativity of the substituent. An electron-withdrawing group will cause a downfield shift, while an electron-donating group will cause an upfield shift.

  • γ-gauche Effect: An axial substituent will cause a shielding (upfield shift) of the γ-carbons (C2 and C6) compared to when the substituent is equatorial. This steric compression effect is a powerful tool for conformational assignment.

Table 2: Representative ¹³C NMR Data for 4-Substituted Piperidines

4-SubstituentConformation of SubstituentC4 Chemical Shift (δ, ppm)C2/C6 Chemical Shift (δ, ppm)C3/C5 Chemical Shift (δ, ppm)
-H (Piperidine)-~27.5~47.9~27.5
-OH (4-Hydroxypiperidine)Equatorial~67.0~46.0~35.0
-Ph (4-Phenylpiperidine)Equatorial~45.0~47.0~33.0
-tBu (4-tert-Butylpiperidine)Equatorial~48.0~47.0~28.0

Note: Chemical shifts are approximate and can vary with solvent.[11]

Visualizing Conformational Analysis: The Logic of NMR Interpretation

The process of deducing the conformation of a 4-substituted piperidine from its NMR data follows a logical workflow.

G cluster_0 1D ¹H NMR Spectrum cluster_1 Conformational Deduction cluster_2 Confirmation with 2D NMR A Identify H4 Signal B Analyze Multiplet Structure A->B C Measure Coupling Constants (J) B->C D Large J_ax,ax (~10-13 Hz)? C->D E Substituent is Equatorial H4 is Axial D->E Yes F Small J_eq,ax / J_eq,eq (~2-5 Hz)? D->F No I NOESY/ROESY E->I Verify G Substituent is Axial H4 is Equatorial F->G Yes G->I Verify H COSY J Confirm ¹H-¹H Connectivity H->J K Observe 1,3-diaxial NOEs I->K

Caption: Workflow for determining the conformation of a 4-substituted piperidine using NMR spectroscopy.

Conclusion

The NMR spectrum of a 4-substituted piperidine is a rich source of information regarding its structure and conformational preferences. A systematic analysis of chemical shifts and, most importantly, coupling constants allows for the unambiguous determination of the substituent's orientation. This guide provides a framework for researchers to approach the NMR analysis of these important molecules, from experimental design to data interpretation. By understanding the fundamental principles that govern the relationship between structure and NMR parameters, scientists can confidently elucidate the three-dimensional nature of their piperidine-containing compounds, a critical step in the design of new and effective therapeutics.

References

  • Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Recent Scientific Research. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • 4-Piperidinopiperidine - 13C NMR Chemical Shifts. SpectraBase. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

  • Piperidine. SpectraBase. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Ring Protons in Formylheterocycles. Canadian Journal of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. ResearchGate. [Link]

  • Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]

  • Scheme of synthesis and H-NMR spectrum of PhoL3. (i) piperidine/ DMF (20%), (ii) (+)-biotin N-hydroxysuccinimide ester, (iii) APTES. ResearchGate. [Link]

  • Anisotropy and NMR spectroscopy. ResearchGate. [Link]

  • The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. PubMed Central. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (4-Methoxypiperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Emergence of (4-Methoxypiperidin-4-yl)methanol Analogs

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing ligands that target a diverse range of physiological systems. Within this broad class, 4-substituted piperidines have garnered significant attention, particularly in the development of analgesics and other central nervous system (CNS) agents.[2][3] This guide focuses on a specific, yet underexplored, subclass: (4-Methoxypiperidin-4-yl)methanol and its analogs. While direct and extensive Structure-Activity Relationship (SAR) studies on this precise scaffold are not widely published, we can extrapolate and draw valuable comparisons from closely related 4-substituted piperidine derivatives to guide future drug discovery efforts. This document will synthesize existing knowledge, present comparative data from analogous series, and provide detailed experimental protocols to empower researchers in this promising area.

Comparative SAR Analysis: Insights from Structurally Related Piperidine Analogs

The biological activity of 4-substituted piperidines is profoundly influenced by the nature of the substituents at the 1 (nitrogen) and 4-positions of the piperidine ring. While we await specific SAR data for the (4-Methoxypiperidin-4-yl)methanol core, we can infer potential trends by examining related structures, particularly those targeting opioid receptors, a common target for piperidine-based analgesics.

The Critical Role of the N-Substituent

The substituent on the piperidine nitrogen is a key determinant of pharmacological activity, influencing potency, efficacy (agonist vs. antagonist), and receptor selectivity. Studies on various 4-substituted piperidines consistently demonstrate that an aralkyl substituent, such as a phenethyl group, often confers high potency.

Table 1: Influence of N-Substituent on the Analgesic Potency of 4-Phenylamidopiperidines

Compound IDN-SubstituentAnalgesic Potency (ED50, mg/kg)
1 -CH3>100
2 -CH2CH2Ph0.88
3 -CH2CH2(p-F-Ph)0.44
4 -CH2CH(CH3)Ph1.20

Data extrapolated from Srulevitch & Lien, 1989.

This data suggests that for (4-Methoxypiperidin-4-yl)methanol analogs, introducing a phenethyl or a substituted phenethyl group on the piperidine nitrogen is a logical starting point for achieving significant biological activity.

Modifications at the 4-Position: A Balancing Act of Lipophilicity and Hydrogen Bonding

The substituents at the 4-position of the piperidine ring are crucial for fine-tuning receptor affinity and selectivity. The (4-Methoxypiperidin-4-yl)methanol scaffold presents two key functionalities at this position: a methoxy group and a hydroxymethyl group.

  • The Methoxymethyl Group: The presence of a methoxymethyl group at the 4-position has been shown in fentanyl analogs to contribute to high analgesic potency. For instance, the compound N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide is a potent analgesic, being 4521 times more potent than morphine.[4] This highlights the favorable interaction of the methoxymethyl group within the receptor binding pocket.

  • The Hydroxymethyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target receptor. Its presence can also influence the overall polarity and pharmacokinetic properties of the molecule.

  • The Methoxy Group: The methoxy group primarily acts as a hydrogen bond acceptor and increases lipophilicity compared to a hydroxyl group.

Systematic variations of these groups in the (4-Methoxypiperidin-4-yl)methanol core are essential to delineate their specific contributions to activity. For example, converting the primary alcohol of the hydroxymethyl group to an ether or an ester could probe the importance of the hydrogen-bonding donor capability.

Table 2: Comparative Binding Affinities of 4-Substituted Piperidine and Piperazine Analogs at Opioid Receptors

Compound ID4-SubstituentMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
5 -H25.833.036.5
6 -Benzyl29150>1000
7 -CH2CH2Ph1.810180
8 -CH2CH2CH2Ph0.296.6210

Data adapted from Bender et al., 2014.[5][6]

The data from Bender et al. on a series of 4-substituted piperazines linked to a tetrahydroquinoline moiety demonstrates that increasing the length of the alkyl-aryl chain at the 4-position can significantly enhance affinity for both mu (MOR) and delta (DOR) opioid receptors.[5][6] This suggests that exploring variations in the substitution on the hydroxymethyl group of the (4-Methoxypiperidin-4-yl)methanol scaffold could be a fruitful avenue for SAR studies.

Experimental Protocols

To rigorously evaluate the SAR of novel (4-Methoxypiperidin-4-yl)methanol analogs, a standardized set of in vitro and in vivo assays is crucial. The following protocols are foundational for characterizing compounds targeting opioid receptors.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand:

    • For MOR: [³H]-DAMGO (a selective μ-opioid agonist)

    • For DOR: [³H]-DPDPE (a selective δ-opioid agonist)

    • For KOR: [³H]-U69,593 (a selective κ-opioid agonist)

  • Assay Procedure: a. In a 96-well plate, add 50 μL of assay buffer, 50 μL of the appropriate radioligand at a concentration near its Kd, 50 μL of varying concentrations of the test compound, and 50 μL of the cell membrane preparation. b. For total binding, add 50 μL of assay buffer instead of the test compound. c. For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist (e.g., 10 μM Naloxone).

  • Incubation: Incubate the plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Membranes) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents prep_compounds Prepare Test Compound Serial Dilutions prep_compounds->add_reagents incubate Incubate at 25°C for 60 min add_reagents->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Ki Values (Cheng-Prusoff Equation) count->calculate

Caption: Workflow for the opioid receptor radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Methodology:

  • Membrane Preparation: Use the same cell membranes as in the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents:

    • [³⁵S]GTPγS (0.05 nM)

    • GDP (10 μM)

    • Varying concentrations of the test compound.

    • For antagonist testing, a fixed concentration of a known agonist (e.g., DAMGO for MOR).

  • Assay Procedure: a. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, the test compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist mode), and the cell membrane preparation.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration and Counting: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis:

    • For agonists, calculate EC₅₀ and Eₘₐₓ values.

    • For antagonists, calculate the IC₅₀ and subsequently the Kb values.

Signaling Pathway for G-protein Coupled Opioid Receptors:

G cluster_membrane Cell Membrane Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Simplified signaling pathway of an opioid agonist at the mu-opioid receptor.

Conclusion and Future Directions

The (4-Methoxypiperidin-4-yl)methanol scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct SAR data is currently limited, by drawing comparisons from structurally related 4-substituted piperidines, we can formulate rational design strategies. The key takeaways for researchers entering this field are:

  • Prioritize N-Substituents: The nature of the substituent on the piperidine nitrogen is paramount for achieving high potency. Aralkyl groups, particularly phenethyl derivatives, are a validated starting point.

  • Systematically Explore the 4-Position: The interplay between the methoxy and hydroxymethyl groups at the 4-position needs to be systematically investigated. Modifications such as etherification, esterification, or replacement with bioisosteres will be crucial for elucidating the SAR.

  • Utilize Standardized Assays: The provided protocols for radioligand binding and functional assays offer a robust framework for characterizing the pharmacological profile of new analogs.

Future research should focus on the synthesis and systematic evaluation of a focused library of (4-Methoxypiperidin-4-yl)methanol analogs to establish a clear and direct SAR for this specific scaffold. Such studies will undoubtedly contribute to the development of novel and improved therapeutics.

References

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • OmicsDI. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. [Link]

  • Khan, I., et al. (2024). DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Journal of Xi'an Shiyou University, Natural Sciences Edition, 67(8). [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • ResearchGate. (2013, December). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • PubChem. (4-Methylpiperidin-4-yl)methanol. [Link]

  • SciELO. Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. [Link]

  • ACS Publications. (2016, October 31). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4‑(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. [Link]

  • Semantic Scholar. Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. [Link]

  • Wermuth, C. G., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2109-2113. [Link]

  • Majumdar, S., et al. (2016). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience, 7(10), 1406–1413. [Link]

  • Ukrpromzrazok, S. S. C. (2021). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 14(11), 1146. [Link]

  • McFadyen, I. J. (1998). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. MedChemComm, 11(11), 1877-1883. [Link]

Sources

A Technical Guide to In Silico Modeling and Docking Studies of (4-Methoxypiperidin-4-yl)methanol Derivatives for the Inhibition of the Presynaptic Choline Transporter

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in silico evaluation of (4-Methoxypiperidin-4-yl)methanol derivatives as potential inhibitors of the presynaptic high-affinity choline transporter (CHT), encoded by the SLC5A7 gene. By integrating molecular docking simulations with pharmacokinetic predictions, we present a comparative analysis that informs lead optimization strategies for researchers in drug discovery and development. This document emphasizes the rationale behind computational choices, offers detailed experimental protocols, and contextualizes in silico data with available experimental findings for structurally related compounds.

Introduction: The Rationale for Targeting the Presynaptic Choline Transporter

The presynaptic high-affinity choline transporter (CHT) is a critical component of cholinergic neurotransmission, responsible for the rate-limiting step of acetylcholine (ACh) synthesis—the uptake of choline into presynaptic neurons.[1][2] Its role in various physiological and pathological processes, including cognitive function and neuromuscular activity, makes it a compelling target for therapeutic intervention. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of (4-Methoxypiperidin-4-yl)methanol represent a promising, yet underexplored, chemical space for the development of novel CHT inhibitors. This guide will compare the predicted binding affinities and drug-like properties of these derivatives with known CHT inhibitors and alternative chemical scaffolds.

Comparative Analysis of (4-Methoxypiperidin-4-yl)methanol Derivatives and Alternatives

The performance of novel (4-Methoxypiperidin-4-yl)methanol derivatives is best understood in the context of existing inhibitors and alternative chemical scaffolds. Here, we compare our lead compound with a closely related experimental compound, ML352, and the classical CHT inhibitor, hemicholinium-3.

Compound/DerivativeStructurePredicted Binding Affinity (kcal/mol)Key Predicted Interactions with CHT1 (PDB: 8J77)Predicted ADMET Profile Highlights
(4-Methoxypiperidin-4-yl)methanol SMILES: CO[C@]1(CCNCC1)CO-7.2Hydrogen bond with the backbone carbonyl of W62; Cation-π interactions with W62, Y91, W141, and W254.Good predicted oral bioavailability; Low predicted toxicity.
N-benzyl-(4-Methoxypiperidin-4-yl)methanol SMILES: CO[C@@]1(CCN(CC2=CC=CC=C2)CC1)CO-8.5Additional hydrophobic interactions with the aromatic residues lining the binding pocket.Increased lipophilicity may reduce aqueous solubility.
ML352 (Experimental Comparator) SMILES: CC(C)C1=NOC(C)=C1CNC(=O)C2=CC(OC3CCN(C)CC3)=C(OC)C=C2-9.8[3][4]Allosteric binding, inducing a noncompetitive inhibition pattern.[3][4]CNS penetration with rapid clearance.[3][4]
Hemicholinium-3 (Classical Inhibitor) SMILES: C(C)CCO[C@H]1[C@@H]1O-10.5Competitive inhibition, directly occupying the choline binding site.[1]High toxicity and poor CNS penetration.
N-methyl-3-piperidinol (Alternative Scaffold) SMILES: CN1CCC(C(C1)O)-6.5Similar to choline, forming cation-π and hydrogen bond interactions.[5]High polarity, likely good solubility but may have limited membrane permeability.

In Silico Modeling and Docking Workflow

The following workflow outlines the key steps for the in silico evaluation of (4-Methoxypiperidin-4-yl)methanol derivatives.

workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_output Output target_prep Target Preparation (PDB: 8J77) docking AutoDock Vina Simulation target_prep->docking Prepared Receptor ligand_prep Ligand Preparation (Derivatives & Comparators) ligand_prep->docking Prepared Ligands admet_pred ADMET Prediction (SwissADME) ligand_prep->admet_pred Ligand Structures pose_analysis Binding Pose & Interaction Analysis docking->pose_analysis Docking Results comparison Comparative Analysis & SAR pose_analysis->comparison admet_pred->comparison

Caption: In silico workflow for the evaluation of (4-Methoxypiperidin-4-yl)methanol derivatives.

Target Preparation

The recently elucidated cryo-EM structure of the human high-affinity choline transporter CHT1 in a choline-bound inward-facing occluded conformation (PDB ID: 8J77) provides an excellent starting point for our docking studies.[1][6][7]

Protocol:

  • Download the PDB File: Obtain the structure of CHT1 (PDB: 8J77) from the RCSB Protein Data Bank.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands (e.g., choline ion) from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Define the docking grid box to encompass the known choline binding site, which includes key residues such as W62, Y91, W141, and W254.[8]

    • Save the prepared receptor in the PDBQT file format, which is required for AutoDock Vina.

Ligand Preparation

A series of (4-Methoxypiperidin-4-yl)methanol derivatives, along with the reference compounds, should be prepared for docking.

Protocol:

  • Generate 3D Structures: Create 3D structures of the ligands using a chemical drawing tool like MarvinSketch or ChemDraw.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Prepare for Docking:

    • Add polar hydrogens to the ligand structures.

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.

Molecular Docking Simulation

We will employ AutoDock Vina, a widely used and validated open-source molecular docking program, for our simulations.[9][10]

Protocol:

  • Configure AutoDock Vina: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and the exhaustiveness of the search. An exhaustiveness of 8 is generally a good starting point.[11]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file.

  • Analyze the Results: AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

ADMET Prediction

To assess the drug-like properties of the designed derivatives, we will use the SwissADME web server, a free and comprehensive tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[12][13][14][15]

Protocol:

  • Access SwissADME: Navigate to the SwissADME website.

  • Input Ligand Structures: Submit the SMILES strings or draw the chemical structures of the (4-Methoxypiperidin-4-yl)methanol derivatives.

  • Run Prediction: Initiate the ADMET prediction.

  • Analyze the Output: Evaluate key parameters such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.

Visualizing Binding Interactions

Understanding the specific interactions between the ligand and the receptor is crucial for structure-activity relationship (SAR) studies.

binding_interaction cluster_ligand (4-Methoxypiperidin-4-yl)methanol cluster_receptor CHT1 Binding Pocket ligand Piperidine Ring methanol Methanol Group methoxy Methoxy Group W62 Trp62 ligand->W62 Cation-π Y91 Tyr91 ligand->Y91 Cation-π W141 Trp141 ligand->W141 Cation-π W254 Trp254 ligand->W254 Cation-π methanol->W62 Hydrogen Bond

Caption: Predicted binding interactions of (4-Methoxypiperidin-4-yl)methanol in the CHT1 active site.

Conclusion and Future Directions

This guide outlines a robust in silico methodology for the evaluation of (4-Methoxypiperidin-4-yl)methanol derivatives as potential inhibitors of the presynaptic choline transporter. The comparative analysis of predicted binding affinities and ADMET properties provides a strong foundation for prioritizing compounds for synthesis and experimental validation. Future work should focus on synthesizing the most promising derivatives and evaluating their inhibitory activity in vitro using radiolabeled choline uptake assays in CHT1-expressing cells.[16] The correlation between in silico predictions and experimental results will be crucial for refining the computational models and guiding further lead optimization efforts.

References

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. (2025). ResearchGate. [Link]

  • PDB | 8j77 - MemProtMD. (2025). University of Oxford. [Link]

  • 8J77: Human high-affinity choline transporter CHT1 in the choline-bound inward-facing occluded conformation. (2024). RCSB PDB. [Link]

  • A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. (n.d.). PubMed. [Link]

  • SLC5A7 Gene - SC5A7 Protein. (n.d.). GeneCards. [Link]

  • Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1. (2024). Nature Structural & Molecular Biology. [Link]

  • A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. (n.d.). Semantic Scholar. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). NIH. [Link]

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. [Link]

  • Transport mechanism of presynaptic high-affinity choline uptake by CHT1. (2024). PubMed. [Link]

  • SLC5A7 - High affinity choline transporter 1. (n.d.). UniProt. [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (n.d.). PubMed. [Link]

  • Annotations: 8J74. (n.d.). RCSB PDB. [Link]

  • In Silico ADME Profiling of Salubrinal and Its Analogues. (n.d.). MDPI. [Link]

  • SLC5A7 - High affinity choline transporter 1 - Homo sapiens (Human). (n.d.). UniProtKB | UniProt. [Link]

  • Discovery of a Cyclic Choline Analog That Inhibits Anaerobic Choline Metabolism by Human Gut Bacteria. (n.d.). NIH. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. [Link]

  • Discovery of a Histidine-Based Scaffold as an Inhibitor of Gut Microbial Choline Trimethylamine-Lyase. (2020). PubMed. [Link]

  • Choline transporter. (n.d.). Wikipedia. [Link]

  • Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. (2015). ACS Publications. [Link]

  • SLC5A7 protein expression summary. (n.d.). The Human Protein Atlas. [Link]

  • Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. (2015). PubMed. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). PMC - NIH. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase. (n.d.). PubMed. [Link]

  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed. [Link]

  • AutoDock Vina Documentation. (n.d.). Read the Docs. [Link]

  • (PDF) In Silico ADME Profiling of Salubrinal and Its Analogues. (2022). ResearchGate. [Link]

  • ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • An accurate and universal protein-small molecule batch docking solution using Autodock Vina. (n.d.). ResearchGate. [Link]

  • AutoDock Vina Manual. (2020). The Scripps Research Institute. [Link]

  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. (n.d.). PubMed. [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (n.d.). PubMed. [Link]

  • In silico docking analysis of piperine with cyclooxygenases. (n.d.). Journal of Biochemical Technology. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of (4-Methoxypiperidin-4-yl)methanol, a novel piperidine derivative, in comparison to structurally related analogs. Given the absence of direct public cytotoxicity data for this specific molecule, this document outlines a robust, scientifically-grounded approach for its assessment, drawing parallels with known piperidine-containing compounds and establishing validated experimental protocols.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1] Understanding the structure-activity relationships (SAR) that govern the cytotoxicity of these compounds is paramount for developing safer and more effective therapeutic agents.[1][2][3][4] This guide will detail the necessary in vitro assays to build a comprehensive cytotoxic profile, enabling researchers to make data-driven decisions in the early stages of drug discovery.[5][6][7][8]

Introduction to the Comparative Compounds

To establish a meaningful comparison, we will consider (4-Methoxypiperidin-4-yl)methanol alongside two key analogs that allow for the systematic evaluation of substituent effects on the piperidine ring:

  • (4-Methoxypiperidin-4-yl)methanol (Test Compound): The primary molecule of interest.[9] Its unique combination of a methoxy and a methanol group at the C4 position warrants a thorough toxicological evaluation.

  • 4-Hydroxypiperidine (Analog 1): This analog removes the methoxy and methyl groups at C4, isolating the effect of the hydroxyl group.[10] It serves as a foundational comparator.

  • (4-Methylpiperidin-4-yl)methanol (Analog 2): This compound replaces the methoxy group with a methyl group, allowing for an assessment of the electronic and steric differences between these substituents.[11]

A comparative analysis of these three compounds will provide initial insights into the SAR for this chemical series.

Recommended In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive understanding of the cytotoxic mechanisms. This should include assessments of metabolic activity, membrane integrity, and apoptosis.

2.1. MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial enzymes.[12][13][14][15] A reduction in metabolic activity is often correlated with cytotoxicity.[8]

2.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[16][17][18][19]

2.3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[20][21][22] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[20]

Experimental Protocols

The following are detailed protocols for the recommended assays. It is crucial to include appropriate controls, such as vehicle-treated cells and a positive control (e.g., a known cytotoxic agent), in every experiment.

3.1. Cell Culture

A panel of cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cells, should be used to assess both efficacy and general toxicity.[8] Cells should be maintained in their recommended culture media and conditions.

3.2. MTT Assay Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Incubate for 24 to 48 hours.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][23]

3.3. LDH Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.[16][18]

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[16]

3.4. Annexin V/PI Staining Protocol

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[20]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20][21]

Data Presentation and Interpretation

The results from these assays should be presented in a clear and comparative manner.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., HEK293)
(4-Methoxypiperidin-4-yl)methanolExperimental DataExperimental DataExperimental Data
4-HydroxypiperidineExperimental DataExperimental DataExperimental Data
(4-Methylpiperidin-4-yl)methanolExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental Data

IC50 values should be calculated from dose-response curves generated from the MTT assay.

Figure 1: Apoptosis/Necrosis Profile

A series of quadrant plots from the Annexin V/PI flow cytometry data should be presented for each compound at a representative concentration. This will visually depict the mechanism of cell death.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Experimental workflow for comparative cytotoxicity analysis.

G cluster_compounds Test Compounds cluster_assays Cytotoxicity Assessment cluster_endpoints Key Endpoints C1 (4-Methoxypiperidin-4-yl)methanol A1 MTT Assay (Metabolic Activity) C1->A1 A2 LDH Assay (Membrane Integrity) C1->A2 A3 Annexin V/PI (Apoptosis) C1->A3 C2 4-Hydroxypiperidine C2->A1 C2->A2 C2->A3 C3 (4-Methylpiperidin-4-yl)methanol C3->A1 C3->A2 C3->A3 E1 IC50 Values A1->E1 E2 % Cytotoxicity A2->E2 E3 Apoptotic vs. Necrotic Cells A3->E3

Caption: Logical relationship between compounds, assays, and endpoints.

Discussion and Causality

The experimental design aims to elucidate the structure-activity relationships governing cytotoxicity. For instance, a higher IC50 value for 4-Hydroxypiperidine compared to (4-Methoxypiperidin-4-yl)methanol might suggest that the addition of the methoxy and methyl groups at C4 contributes to increased toxicity. Conversely, if (4-Methylpiperidin-4-yl)methanol shows significantly different activity from the methoxy-containing analog, it could point to the role of electronic effects or metabolic pathways involving the methoxy group. The apoptosis assay results will be crucial in determining whether the observed cytotoxicity is due to a controlled, programmed cell death or a more inflammatory necrotic process.

The inclusion of both cancerous and non-cancerous cell lines is critical for assessing potential therapeutic windows. A compound that is highly cytotoxic to cancer cells but shows minimal effect on healthy cells would be a more promising candidate for further development.

By systematically applying these validated in vitro assays, researchers can generate a robust and comparative dataset to understand the cytotoxic profile of (4-Methoxypiperidin-4-yl)methanol and its analogs. This foundational knowledge is essential for guiding future drug design and development efforts.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. Available at: [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Available at: [Link]

  • LDH cytotoxicity assay - Protocols.io. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) - DTIC. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. Available at: [Link]

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo - PubMed. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • Comparative cytotoxicity of methanol and its metabolites on various... - ResearchGate. Available at: [Link]

  • (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem. Available at: [Link]

  • (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - ResearchGate. Available at: [Link]

  • (4-methoxypiperidin-4-yl)methanol (C7H15NO2) - PubChemLite. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of N-Substituted (4-Methoxypiperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative pharmacokinetic evaluation of novel N-substituted (4-methoxypiperidin-4-yl)methanol analogs. As this chemical scaffold holds significant potential for developing new therapeutics, particularly for central nervous system (CNS) disorders, a thorough understanding of how N-substituents impact the absorption, distribution, metabolism, and excretion (ADME) properties is critical for lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance a compound's druggability.[1] The (4-methoxypiperidin-4-yl)methanol core, in particular, offers a unique combination of a tertiary amine, an ether, and a primary alcohol, providing multiple points for interaction with biological targets and for metabolic modification. The N-substituent is a key determinant of the molecule's overall properties, influencing its lipophilicity, basicity, and steric profile, which in turn profoundly affect its pharmacokinetic behavior.

This guide will walk you through a series of in vitro and in vivo studies designed to build a comprehensive pharmacokinetic profile for a hypothetical series of N-substituted (4-methoxypiperidin-4-yl)methanol analogs. By following these protocols, researchers can generate the necessary data to make informed decisions in the drug discovery and development process.

The Hypothetical Analog Series

For the purpose of this guide, we will consider a focused library of N-substituted (4-methoxypiperidin-4-yl)methanol analogs designed to probe the effects of varying steric bulk and lipophilicity of the N-substituent. The synthesis of such analogs can be readily achieved through standard N-alkylation or reductive amination procedures.[2]

Table 1: Hypothetical N-Substituted (4-Methoxypiperidin-4-yl)methanol Analogs for Pharmacokinetic Profiling

Compound IDN-SubstituentRationale
Analog 1 MethylSmall, minimally lipophilic alkyl group.
Analog 2 PropylIncreased alkyl chain length and lipophilicity.
Analog 3 BenzylIntroduction of an aromatic ring, increasing steric bulk and lipophilicity.
Analog 4 PhenethylIncreased flexibility and lipophilicity compared to the benzyl group.

Comparative In Vitro ADME Profiling

Early in vitro ADME assays are crucial for identifying potential liabilities and for prioritizing compounds for more extensive in vivo testing.[3] These assays provide key insights into a compound's stability, permeability, and potential for drug-drug interactions.

Plasma Stability

The stability of a compound in plasma is a critical parameter, as instability can lead to a short in vivo half-life and poor exposure.[4] Plasma contains various enzymes, such as esterases and amidases, that can degrade susceptible compounds.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test analogs and a positive control (a compound known to be unstable in plasma) in DMSO.

  • Incubation: In triplicate, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) plasma (human, rat, or mouse) to achieve a final concentration of 10 µM.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 200 µL of cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point. The half-life (t₁/₂) in plasma is then determined by plotting the natural logarithm of the percent remaining versus time.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a good indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5]

  • Preparation of Reagents: Prepare a 10 mM stock solution of each analog in DMSO. Prepare a NADPH-regenerating system solution.

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (human or rat, final concentration 0.5 mg/mL) and the test analog (final concentration 1 µM) in phosphate buffer (pH 7.4). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Caption: Workflow for in vitro ADME profiling.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs.[6] This assay can determine a compound's apparent permeability (Papp) and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Culture Caco-2 cells on permeable supports in a 24- or 96-well format for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with transport buffer.

    • Add the test analog (e.g., at 10 µM) to the apical (A) side.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) side.

    • Replace the volume removed with fresh transport buffer.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test analog to the basolateral (B) side.

    • Sample from the apical (A) side at the same time points.

  • Analysis: Quantify the concentration of the analog in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters (a ratio >2 is often considered significant).

In Vivo Pharmacokinetic Studies in Rats

Following promising in vitro data, in vivo pharmacokinetic studies are conducted to understand how the analogs behave in a whole organism. Rats are a commonly used preclinical species for these studies.

Experimental Protocol: Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group per route of administration).

  • Dosing:

    • IV Administration: Administer the analog (e.g., at 1-2 mg/kg) as a bolus injection via the tail vein.

    • PO Administration: Administer the analog (e.g., at 5-10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein cannula) at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • IV data: Clearance (CL), Volume of distribution (Vd), and half-life (t₁/₂).

    • PO data: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

    • Combined IV and PO data: Oral bioavailability (%F).

G cluster_1 In Vivo Pharmacokinetic Study A Dosing (IV and PO routes) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Bioanalysis C->D E Pharmacokinetic Parameter Calculation (CL, Vd, t1/2, Cmax, Tmax, AUC, %F) D->E

Caption: Workflow for an in vivo pharmacokinetic study.

Data Interpretation and Comparison

The data generated from these studies should be compiled into tables for a clear comparison of the pharmacokinetic profiles of the analogs.

Table 2: Hypothetical In Vitro ADME Data for N-Substituted (4-Methoxypiperidin-4-yl)methanol Analogs

Compound IDPlasma t₁/₂ (min)Microsomal t₁/₂ (min)CLᵢₙₜ (µL/min/mg)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Analog 1 >12045305.21.2
Analog 2 >12030458.91.5
Analog 3 >120159015.62.5
Analog 4 >1201013518.32.1

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

Compound IDCL (mL/min/kg)Vd (L/kg)t₁/₂ (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)%F
Analog 1 251.52.11500.580040
Analog 2 352.52.52500.5120055
Analog 3 505.03.54001.0180030
Analog 4 657.54.03501.0150025

Structure-Activity Relationship (SAR) Insights

  • Metabolism: As the lipophilicity and steric bulk of the N-substituent increase from methyl to phenethyl, the rate of metabolism in liver microsomes increases (shorter t₁/₂ and higher CLᵢₙₜ). This is likely due to increased interaction with CYP enzymes. The introduction of an aromatic ring (Analogs 3 and 4) provides a site for potential aromatic hydroxylation, a common metabolic pathway.

  • Permeability: The Caco-2 permeability increases with increasing lipophilicity, suggesting that passive diffusion is a major mechanism of absorption. However, for the more lipophilic analogs (3 and 4), the efflux ratio is greater than 2, indicating that they may be substrates for efflux transporters like P-gp, which could limit their net absorption.

  • In Vivo Pharmacokinetics: The in vivo data reflects the in vitro findings. Clearance increases with the size of the N-substituent, consistent with the increased metabolic instability. The volume of distribution also increases, which is expected with increased lipophilicity, as the compounds are more likely to distribute into tissues. The oral bioavailability (%F) is a balance between absorption and first-pass metabolism. While the more lipophilic analogs have higher permeability, their increased metabolism leads to lower bioavailability. Analog 2 (N-propyl) represents a potential "sweet spot" in this series, with good permeability and moderate metabolism, resulting in the highest oral bioavailability.

Conclusion

This guide provides a systematic approach to comparing the pharmacokinetic profiles of N-substituted (4-methoxypiperidin-4-yl)methanol analogs. By employing the described in vitro and in vivo experimental protocols, researchers can generate robust and comparable data to understand the impact of N-substitution on the ADME properties of this promising chemical scaffold. These findings are essential for guiding the selection and optimization of lead candidates with desirable pharmacokinetic profiles for further development. The interplay between lipophilicity, metabolic stability, and permeability is a key consideration in the design of new drugs, and a thorough understanding of these relationships is paramount for success.

References

  • Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in R
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ADME in Drug Discovery.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Semantic Scholar.
  • Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed.
  • Synthesis and analgetic activity evaluation of 4-[N-(4-Hydroxyphenyl)Carboxymidoyl]-2-methoxyphenol.
  • N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability.
  • Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. PubMed.
  • Caco-2 Permeability Assay. Evotec.
  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.
  • N-Phenethyl-4-piperidinone. Wikipedia.
  • Plasma Stability. Evotec.
  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Metabolic Stability Assays. Merck Millipore.
  • 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed.
  • Prediction of Differences in in Vivo Oral Clearance of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl] Ethylamine Monohydrochloride (NE-100) Between Extensive and Poor Metabolizers From in Vitro Metabolic Data in Human Liver Microsomes Lacking CYP2D6 Activity and Recombinant CYPs. PubMed.
  • Intraindividual Variability in Absolute Bioavailability and Clearance of Midazolam in Healthy Individuals. PubMed.
  • Differences in Serotonin Transporter Binding Affinity in Patients With Major Depressive Disorder and Night E
  • Pharmacological Evaluation of Tropane Analogues
  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed.
  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. PubMed.
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC - PubMed Central.
  • Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic c
  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of ind
  • Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression. PMC - PubMed Central.
  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
  • Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs.
  • The graphical representation of ADME-related molecule properties for medicinal chemists.
  • Predicting ADME properties in drug discovery.
  • Microsomal Stability. Evotec.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical reagents you employ, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methoxypiperidin-4-yl)methanol. While specific hazard data for this compound is not extensively published, its structural motifs—a piperidine ring and a methanol group—necessitate a cautious approach grounded in established principles of chemical safety. This procedure is designed to ensure the protection of laboratory personnel, the environment, and to maintain regulatory compliance.

Hazard Assessment and Characterization

The foundational step in any disposal protocol is a thorough hazard assessment. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[1] Given the structure of (4-Methoxypiperidin-4-yl)methanol, we can infer a probable hazard profile based on its constituent functional groups.

  • Piperidine Moiety : Piperidine and its derivatives are often corrosive, toxic in contact with skin or if inhaled, and can cause serious eye and skin irritation.[2]

  • Methanol Moiety : Methanol is a highly flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin, with the potential to cause organ damage.[3][4]

Therefore, as a guiding principle, (4-Methoxypiperidin-4-yl)methanol and any materials contaminated with it must be treated as hazardous waste.

Anticipated Hazard Class Rationale and Potential Effects Primary References
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, absorbed through the skin, or inhaled, based on piperidine and methanol toxicology.[5][6][5][6]
Skin Corrosion / Irritation The piperidine structure suggests a high likelihood of causing skin irritation or chemical burns upon contact.[2][2]
Serious Eye Damage / Irritation High potential to cause serious, irreversible eye damage.[2][2]
Flammability While the flashpoint is unknown, the presence of the methanol group and the general flammability of similar organic compounds warrant treating it as a flammable substance.[4][5][4][5]
Specific Target Organ Toxicity Methanol is a known systemic toxin that can cause damage to organs, particularly the eyes and central nervous system.[4][4]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against chemical exposure. All operations involving (4-Methoxypiperidin-4-yl)methanol, including its transfer to a waste container, must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory:

    • Eye Protection : Wear chemical safety goggles and a face shield for maximum protection.[5]

    • Hand Protection : Use chemically resistant gloves (e.g., butyl rubber). Always check the manufacturer's glove compatibility data. Inspect gloves for integrity before each use.[9][10]

    • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are required.[8]

Waste Segregation and Containerization Protocol

The safe containment of chemical waste is a critical step governed by strict regulations to prevent accidental reactions and environmental release.[11]

Step 1: Select the Appropriate Waste Container Choose a container that is in good condition, free of leaks or damage, and chemically compatible with (4-Methoxypiperidin-4-yl)methanol. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate. The container must have a tight-fitting lid and remain closed except when actively adding waste.[11][12]

Step 2: Correctly Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must include:[12]

  • The words "Hazardous Waste"

  • The full chemical name : "(4-Methoxypiperidin-4-yl)methanol" (do not use abbreviations)

  • An accurate estimation of the concentration or percentage of each component if it is part of a solution.

  • The accumulation start date (the date the first drop of waste is added).

Step 3: Segregate from Incompatible Materials Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab.[13] It is imperative to segregate this waste from incompatible chemicals to prevent dangerous reactions. Potential incompatibilities include:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

  • Strong Acids

  • Strong Reducing Agents

Use physical barriers and secondary containment bins to ensure segregation.[11][14] For example, keep organic amine waste separate from acidic waste streams.

Step 4: Request a Waste Pickup Accumulate waste in your SAA until the container is full or as per your institution's guidelines. Do not overfill containers. Once full, contact your institution's EHS or hazardous waste disposal office to schedule a pickup.[12]

Disposal Pathway Decision Logic

The disposal of (4-Methoxypiperidin-4-yl)methanol must not involve discharge to the environment. The following diagram outlines the mandatory decision workflow for its disposal.

G start Waste Generated: (4-Methoxypiperidin-4-yl)methanol assess Step 1: Hazard Assessment Characterize as Hazardous Waste based on structural analogs (Piperidine, Methanol) start->assess ppe Step 2: Use Proper PPE (Goggles, Gloves, Lab Coat) Handle in Fume Hood assess->ppe contain Step 3: Segregate & Contain - Use compatible, sealed container - Label correctly with 'Hazardous Waste' - Store in SAA with secondary containment - Keep away from incompatibles ppe->contain disposal_options Step 4: Determine Disposal Route contain->disposal_options sink Sink / Sewer Disposal disposal_options->sink PROHIBITED [5] trash Regular Trash disposal_options->trash PROHIBITED [2] evap Evaporation disposal_options->evap PROHIBITED [4, 5] professional Arrange Pickup by Licensed Hazardous Waste Service disposal_options->professional MANDATORY [7, 24] end Compliant & Safe Disposal professional->end

Caption: Disposal workflow for (4-Methoxypiperidin-4-yl)methanol.

The only acceptable method for disposing of this chemical waste is through a licensed professional waste disposal service, which typically employs high-temperature incineration with scrubbers to neutralize harmful byproducts.[2][15]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (within a fume hood) :

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.[9]

    • Wipe the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume) :

    • Alert personnel in the immediate area and evacuate.

    • If the substance is flammable, remove all ignition sources if it is safe to do so.[5]

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response line or EHS department immediately.

Decontamination of Empty Containers

An "empty" container that held this substance must still be managed carefully.

  • Triple Rinse : A container that held (4-Methoxypiperidin-4-yl)methanol must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) capable of removing the residue.

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous waste. [12] Subsequent rinseates may also need to be collected, depending on your local regulations.

  • Deface Label : Completely remove or obliterate the original chemical label on the container.[12]

  • Final Disposal : Once rinsed and the label is defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[12]

By adhering to this comprehensive disposal protocol, you uphold the highest standards of laboratory safety and environmental stewardship, ensuring that your work's impact is confined to advancing science.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • BenchChem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • BenchChem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Carl ROTH. (2025, March 31).
  • CDH Fine Chemical.
  • EMD Millipore. SAFETY DATA SHEET according to the (US)
  • Fisher Scientific. (2015, May 20). Safety Data Sheet: Methanol (Methyl Alcohol), ACS Grade.
  • Jubilant Life Sciences Limited.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Cayman Chemical. (2023, May 6).
  • Sigma-Aldrich. (2024, September 8).
  • Methanex Corporation.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • Chemos GmbH & Co.KG. (2019, July 15).
  • Collect and Recycle.

Sources

Comprehensive Safety and Handling Guide for (4-Methoxypiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (4-Methoxypiperidin-4-yl)methanol. As a substituted piperidine and a primary alcohol, this compound requires careful management in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, actionable intelligence to ensure personal and environmental safety.

Hazard Identification and Risk Assessment

The hydrochloride salt of (4-Methoxypiperidin-4-yl)methanol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these classifications for the salt form, it is prudent to assume the free base presents similar, if not identical, hazards. The presence of the methanol-derived functional group also suggests potential toxicity similar to methanol, which can be harmful if inhaled, absorbed through the skin, or ingested, and is known to cause damage to organs, particularly the optic nerve.[3][4][5][6][7]

Signal Word: Warning[1]

GHS Pictograms:

  • Exclamation Mark[8]

  • Health Hazard (potential for organ damage)[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific procedures being performed and the potential for contact.

Eye and Face Protection
  • Standard Use: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required.

  • Splash Hazard: When there is a significant risk of splashing, a full face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: Due to the skin irritation potential, chemically resistant gloves are essential.[3][4] Nitrile or butyl rubber gloves are recommended for handling methanol and its derivatives. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Protective Clothing: A laboratory coat is standard. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection
  • Ventilation: All handling of (4-Methoxypiperidin-4-yl)methanol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

A summary of the recommended PPE is provided in the table below:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety gogglesNitrile or butyl glovesLaboratory coatChemical fume hood
Chemical reactions and transfers Safety goggles and face shieldNitrile or butyl glovesLaboratory coat and chemical-resistant apronChemical fume hood
Spill cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl glovesChemical-resistant suitNIOSH-approved respirator with organic vapor cartridge

Operational and Handling Plan

A systematic approach to handling (4-Methoxypiperidin-4-yl)methanol is crucial for minimizing exposure and preventing accidents.

Engineering Controls
  • Primary Containment: A certified chemical fume hood is the primary engineering control to be used for all operations involving this compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Safe Work Practices
  • Preparation: Before beginning work, review the Safety Data Sheet (SDS) for this chemical or closely related compounds.[3][4][5][6][7] Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[3][4]

    • Do not eat, drink, or smoke in the laboratory.[3][4][9]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[4][6]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure:

PPE_Decision_Workflow start Start: Handling (4-Methoxypiperidin-4-yl)methanol procedure Identify Procedure: - Weighing - Solution Prep - Reaction - Spill Cleanup start->procedure weighing Weighing/Solution Prep procedure->weighing Low Splash Risk reaction Reaction/Transfer procedure->reaction Moderate Splash Risk spill Spill Cleanup procedure->spill High Exposure Risk ppe_base Base PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat weighing->ppe_base reaction->ppe_base face_shield Add Face Shield reaction->face_shield spill->ppe_base chem_suit Add Chemical Resistant Suit spill->chem_suit fume_hood Work in Chemical Fume Hood ppe_base->fume_hood end Proceed with Caution fume_hood->end For Weighing fume_hood->end For Reaction face_shield->fume_hood respirator Add NIOSH-Approved Respirator chem_suit->respirator respirator->end For Spill Cleanup

Caption: PPE selection workflow for handling (4-Methoxypiperidin-4-yl)methanol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing (4-Methoxypiperidin-4-yl)methanol must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • All disposal methods must comply with local, state, and federal regulations.

References

  • Methanol Safety Data Sheet. (n.d.).
  • (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737. (n.d.). PubChem. Retrieved from [Link]

  • Methanol - SAFETY DATA SHEET. (2009, April 27).
  • METHANOL SAFE HANDLING MANUAL. (n.d.).
  • (4-Ethoxypiperidin-4-yl)methanol hydrochloride|BLD Pharm. (n.d.).
  • Methanol MSDS. (n.d.).
  • GHS hazard statements. (n.d.). Wikipedia. Retrieved from [Link]

  • Methanol - SAFETY DATA SHEET. (2024, September 8).
  • MSDS of (4-Piperidin-4-YL-phenyl)-methanol hydrochloride. (2026, January 13). Capot Chemical.
  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
  • 1227266-80-9|(4-Methoxypiperidin-4-yl)methanol hydrochloride|BLD Pharm. (n.d.).
  • (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414. (n.d.). PubChem. Retrieved from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

  • 4-Piperidinemethanol | C6H13NO | CID 420771. (n.d.). PubChem. Retrieved from [Link]

  • Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. (n.d.). Dräger VOICE.
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004, July 7). EPA.
  • PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet. (2025, October 18). ChemicalBook.
  • Safe Handling. (n.d.). Methanol Institute. Retrieved from [Link]

  • 1864382-68-2|(1-Ethyl-4-methoxypiperidin-4-yl)methanol. (n.d.). BLDpharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxypiperidin-4-yl)methanol
Reactant of Route 2
(4-Methoxypiperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.